molecular formula C10H19N3O2 B12113696 N-(Piperidin-4-yl)morpholine-4-carboxamide

N-(Piperidin-4-yl)morpholine-4-carboxamide

Katalognummer: B12113696
Molekulargewicht: 213.28 g/mol
InChI-Schlüssel: SOIQRHSYIGKEMK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(Piperidin-4-yl)morpholine-4-carboxamide and its salt forms, such as the hydrochloride (CAS# 1233955-08-2) and dihydrochloride (CAS# 1909317-15-2), are chemical intermediates of significant interest in medicinal chemistry and drug discovery . The compound features a piperidine ring linked to a morpholine moiety via a carboxamide group, a structural motif commonly found in pharmacologically active molecules . This specific architecture is valuable for designing potential therapeutics, particularly in oncology. Piperidine, morpholine, and related heterocycles are frequently incorporated into molecules developed as DNA-binding agents, which can disrupt DNA synthesis and induce apoptosis in cancer cells . For instance, similar molecular frameworks have been investigated for their highly selective cytotoxic effects against specific cancer lines, such as human lung adenocarcinoma . Furthermore, the piperidine-4-carboxamide group is a recognized pharmacophore in developing potent antagonists, as demonstrated by its role in a CCR5 antagonist with highly potent anti-HIV-1 activity . Researchers can utilize this compound as a versatile building block to synthesize novel molecules for evaluating antitumor, antiviral, and other biological activities. The product is provided strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

Molekularformel

C10H19N3O2

Molekulargewicht

213.28 g/mol

IUPAC-Name

N-piperidin-4-ylmorpholine-4-carboxamide

InChI

InChI=1S/C10H19N3O2/c14-10(13-5-7-15-8-6-13)12-9-1-3-11-4-2-9/h9,11H,1-8H2,(H,12,14)

InChI-Schlüssel

SOIQRHSYIGKEMK-UHFFFAOYSA-N

Kanonische SMILES

C1CNCCC1NC(=O)N2CCOCC2

Herkunft des Produkts

United States

Foundational & Exploratory

Technical Guide: N-(Piperidin-4-yl)morpholine-4-carboxamide

[1]

Executive Summary & Chemical Identity

N-(Piperidin-4-yl)morpholine-4-carboxamide is a non-aromatic, heterocyclic urea scaffold.[1] In drug discovery, it serves as a critical "solubilizing linker," connecting a pharmacophore (via the piperidine nitrogen) to a solvent-exposed morpholine group.[1] Its urea functionality provides a directional hydrogen bond donor/acceptor motif, while the morpholine ring enhances aqueous solubility and metabolic stability compared to alkyl chains.

Chemical Identification
PropertyDetail
IUPAC Name N-(Piperidin-4-yl)morpholine-4-carboxamide
Common Name 4-Morpholinecarboxamide, N-4-piperidinyl-
CAS Number 1909317-15-2 (Dihydrochloride salt)(Note: Free base often unassigned or referenced under generic urea CAS)
Molecular Formula C₁₀H₁₉N₃O₂
Molecular Weight 213.28 g/mol
SMILES C1CNCCC1NC(=O)N2CCOCC2
Structure Class Unsymmetrical Urea / Heterocyclic Amine
Physicochemical Profile (Calculated)

Data based on consensus computational models for the free base.

ParameterValueSignificance
cLogP -0.8 to -0.3Highly hydrophilic; ideal for lowering lipophilicity of greasy scaffolds.[1]
TPSA ~55 ŲExcellent membrane permeability potential (<140 Ų).[1]
pKa (Piperidine) ~10.8Basic; exists as a cation at physiological pH (7.4).[1]
pKa (Urea) ~13-14Neutral; does not ionize under physiological conditions.[1]
H-Bond Donors 2 (Urea NH, Piperidine NH)Critical for binding site interactions (e.g., kinase hinge regions).[1]
H-Bond Acceptors 4 (Urea O, Morpholine O, 2x Ring N)Solvent interaction points.[1]

Structural Biology & Pharmacophore Analysis

This compound is not merely a linker; it is a functional pharmacophore.[1] The urea linkage restricts conformational flexibility compared to a simple alkyl amine, enforcing a specific geometry between the piperidine and morpholine rings.[1]

Interaction Vectors

The molecule presents three distinct vectors for biological interaction:

  • The Piperidine Nitrogen (N1): The primary attachment point for elaboration (e.g., nucleophilic attack on aryl halides).[1]

  • The Urea Motif (NH-CO): Acts as a directional H-bond donor (NH) and acceptor (CO).[1] In kinase inhibitors, this often binds to the "sugar pocket" or solvent front residues (e.g., Asp/Glu).[1]

  • The Morpholine Oxygen: A weak H-bond acceptor that improves water solubility without introducing high polarity that would hinder cell permeability.[1]

Structural Isomer Warning

Critical Distinction: Do not confuse with 4-morpholinopiperidine-4-carboxamide (CAS 53654-12-9).[1]

  • Target (Urea): Linkage is -NH-C(=O)-N-.[1]

  • Isomer (Gem-disubstituted): Linkage is a quaternary carbon holding both rings and a primary amide.[1]

  • Verification: Check the 13C NMR for the urea carbonyl signal (~157-160 ppm) vs. the amide carbonyl (~175 ppm).

Synthetic Methodology

The synthesis of N-(Piperidin-4-yl)morpholine-4-carboxamide requires a "Self-Validating" approach where intermediates are chemically distinct, allowing for easy monitoring.[1] The most robust route involves the activation of morpholine followed by coupling with a protected piperidine.[1]

Reaction Scheme (Graphviz Visualization)

SynthesisPathwayMorphMorpholine(Start Material A)Inter1Morpholine-4-carbonyl chloride(Activated Species)Morph->Inter1DCM, 0°C(-HCl)TriphosTriphosgene / CDI(Activator)Triphos->Inter1Inter2Boc-Protected Urea(Intermediate)Inter1->Inter2+ Pip, Et3NNucleophilic Acyl Sub.PipN-Boc-4-aminopiperidine(Start Material B)Pip->Inter2FinalN-(Piperidin-4-yl)morpholine-4-carboxamide(Target)Inter2->FinalTFA or HCl/DioxaneDeprotection

Caption: Step-wise synthesis via carbamoyl chloride activation. Green nodes indicate stable isolatable intermediates.

Detailed Protocol

Step 1: Synthesis of Morpholine-4-carbonyl chloride

  • Reagents: Morpholine (1.0 eq), Triphosgene (0.4 eq) or Bis(trichloromethyl) carbonate, Triethylamine (TEA, 2.2 eq), Dichloromethane (DCM).[1]

  • Procedure:

    • Dissolve triphosgene in anhydrous DCM at 0°C under N₂.

    • Add a solution of morpholine and TEA in DCM dropwise over 30 mins. Control Exotherm.

    • Stir at room temperature (RT) for 2 hours.

    • Validation: Quench an aliquot with MeOH; check LCMS for methyl carbamate formation.

    • Workup: Wash with 1N HCl, dry (Na₂SO₄), and concentrate to yield the carbamoyl chloride as a yellow oil.[1]

Step 2: Urea Coupling

  • Reagents: N-Boc-4-aminopiperidine (1.0 eq), Morpholine-4-carbonyl chloride (1.1 eq), DIPEA (1.5 eq), DCM.[1]

  • Procedure:

    • Dissolve N-Boc-4-aminopiperidine in DCM.

    • Add DIPEA, then the carbamoyl chloride from Step 1.

    • Stir at RT for 4–6 hours.

    • Validation: TLC (5% MeOH/DCM) should show disappearance of the amine (ninhydrin stain).[1]

    • Workup: Wash with brine, concentrate. Purify via flash chromatography if necessary (Isolate: tert-butyl 4-(morpholine-4-carboxamido)piperidine-1-carboxylate).

Step 3: Deprotection

  • Reagents: 4M HCl in Dioxane or TFA/DCM (1:4).

  • Procedure:

    • Dissolve the intermediate in the acid solution.[1]

    • Stir for 1 hour.

    • Concentrate in vacuo.[1][2]

    • Validation: 1H NMR should show loss of the Boc singlet (~1.45 ppm).[1]

    • Final Form: The product is typically isolated as the dihydrochloride salt (CAS 1909317-15-2) for stability.[1]

Handling & Stability

Storage Conditions
  • State: The dihydrochloride salt is a hygroscopic white solid.[1] The free base is a viscous oil or low-melting solid.[1]

  • Stability: Stable at -20°C for >2 years.[1] Avoid storing the free base in open air due to potential carbamate hydrolysis or carbonate formation (CO₂ absorption).[1]

  • Solubility:

    • Salt: Highly soluble in Water, DMSO, MeOH.

    • Free Base:[1] Soluble in DCM, EtOH; sparingly soluble in Water.[1]

Analytical Validation (HPLC-MS)
  • Column: C18 Reverse Phase (e.g., Waters XBridge).[1]

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 5 minutes. (Compound is polar; expect early elution, RT ~1.5-2.5 min).[1]

  • Detection: UV 214 nm (weak absorbance due to lack of chromophore; rely on MS/ELSD).

References

  • Chemical Identification & CAS

    • Source: National Center for Biotechnology Information (NCBI).[1] PubChem Compound Summary for CID 138662985 (Salt form).

    • URL:[Link][1]

  • Synthesis of Morpholine Ureas (Carbamoyl Chloride Method)

    • Title: Synthesis of Morpholine-4-carbonyl chloride and subsequent urea formation.[1]

    • Source: ChemicalBook / Patent US20130123231.[1]

  • Medicinal Chemistry Applications (Piperidine Scaffolds)

    • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.[1][3][4]

    • Source:Int. J. Mol.[1] Sci. 2021, 22(5), 2665.[1]

    • URL:[Link]

  • Related Gem-Disubstituted Isomer (Differentiation)

    • Title: 4-Morpholinopiperidine-4-carboxamide (CAS 53654-12-9).[1]

    • Source: PubChem Compound Summary for CID 3016833.[1]

    • URL:[Link][1]

Technical Profile: N-(Piperidin-4-yl)morpholine-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1909317-15-2 (Dihydrochloride salt) Role: Solubilizing Pharmacophore & Synthetic Building Block[1]

Executive Summary

N-(Piperidin-4-yl)morpholine-4-carboxamide is a specialized bifunctional building block used extensively in medicinal chemistry.[1] Structurally, it consists of a piperidine ring linked to a morpholine ring via a urea moiety.[1] This architecture serves two critical functions in drug design:

  • Solubility Enhancement: The morpholine and urea groups lower the lipophilicity (LogP) of the parent scaffold, improving aqueous solubility and metabolic stability.[1]

  • Vectorized Attachment: The secondary amine on the piperidine ring acts as a reactive handle, allowing the "morpholine-urea-piperidine" tail to be attached to kinase cores, GPCR ligands, or other heterocyclic scaffolds to probe solvent-exposed pockets.[1]

This guide details the physicochemical profile, validated synthesis protocols, and strategic applications of this compound in lead optimization.[1]

Physicochemical & Structural Profile[1][2]

The compound is most commonly handled as its dihydrochloride salt due to the instability of the free secondary amine to oxidation and aggregation over time.[1]

Table 1: Chemical Specifications
PropertyDataNotes
IUPAC Name N-(Piperidin-4-yl)morpholine-4-carboxamide
CAS (2HCl Salt) 1909317-15-2 Primary commercial form
CAS (Free Base) Not widely indexedGenerated in situ
Formula C₁₀H₁₉N₃O₂[1][2][3][4][5] · 2HClSalt form
MW (Free Base) 213.28 g/mol
MW (Salt) 286.20 g/mol Dihydrochloride
cLogP -0.8 to -1.1Highly polar; ideal for lowering LogP
pKa (Piperidine) ~10.8Secondary amine (basic)
H-Bond Donors 2Urea NH, Piperidine NH
H-Bond Acceptors 4Morpholine O, Urea O, 2 Nitrogens

Structural Architecture & Pharmacophore Analysis[1]

The molecule functions as a rigidified linker.[1] The urea bond is planar, restricting the conformational freedom between the piperidine and morpholine rings.[1] This rigidity is often exploited to direct the morpholine oxygen toward specific hydrogen-bonding residues in a protein binding pocket (e.g., the "hinge binder" or "solvent front" in kinases).[1]

Diagram 1: Structural Logic & Interaction Points

This diagram illustrates the functional regions of the molecule and their roles in ligand-protein interactions.[1]

Pharmacophore Morpholine Morpholine Ring (Solubilizing Head) Urea Urea Linker (H-Bond Donor/Acceptor) Morpholine->Urea Rigid Connection Interaction1 Solvent Interaction (Lowers LogP) Morpholine->Interaction1 Piperidine Piperidine Ring (Spacer/Scaffold) Urea->Piperidine Directional Bond Interaction2 H-Bond Network (Glu/Asp Residues) Urea->Interaction2 Amine Secondary Amine (NH) (Attachment Point) Piperidine->Amine Reactive Handle

Caption: Pharmacophoric dissection showing the solubilizing head (Morpholine), directional linker (Urea), and reactive tail (Piperidine).[1]

Validated Synthesis Protocols

Two primary routes are recommended for synthesizing this building block. Method A is preferred for scale-up due to the stability of the reagents.[1] Method B is useful when morpholine-4-carbonyl chloride is unavailable.[1]

Method A: The Carbamoyl Chloride Route (Standard)

This method utilizes commercially available morpholine-4-carbonyl chloride to form the urea linkage directly on a protected piperidine.[1]

Reagents:

  • tert-Butyl 4-aminopiperidine-1-carboxylate (4-Amino-1-Boc-piperidine)[1]

  • Morpholine-4-carbonyl chloride[1]

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)[1]

  • Dichloromethane (DCM)[1]

  • 4M HCl in Dioxane[1]

Protocol:

  • Coupling:

    • Dissolve 4-Amino-1-Boc-piperidine (1.0 eq) and TEA (1.5 eq) in anhydrous DCM (0.2 M concentration) at 0°C.

    • Dropwise add Morpholine-4-carbonyl chloride (1.1 eq).[1]

    • Warm to Room Temperature (RT) and stir for 4–6 hours.

    • Monitoring: Check via TLC (5% MeOH in DCM) or LCMS for the formation of the Boc-protected urea intermediate.[1]

    • Workup: Wash with 1N HCl, sat.[1] NaHCO₃, and brine.[1][5] Dry over MgSO₄ and concentrate.

  • Deprotection:

    • Dissolve the intermediate in minimal DCM.[1]

    • Add 4M HCl in Dioxane (10 eq) at 0°C.

    • Stir at RT for 2 hours. A white precipitate (the product salt) will form.[1]

    • Isolation: Filter the solid, wash with diethyl ether, and dry under vacuum.[1]

Method B: The Activation Route (CDI/Triphosgene)

Use this if the carbamoyl chloride is not in stock.[1]

Protocol:

  • Activation: Dissolve 4-Amino-1-Boc-piperidine (1.0 eq) in DCM at 0°C. Add Carbonyldiimidazole (CDI) (1.1 eq) or Triphosgene (0.35 eq + 1 eq DIPEA). Stir for 1 hour.

  • Addition: Add Morpholine (1.2 eq) to the activated mixture. Stir overnight at RT.

  • Deprotection: Proceed as in Method A.

Diagram 2: Synthetic Workflow (Method A)

Synthesis Start 4-Amino-1-Boc-piperidine Step1 Step 1: Urea Formation (DCM, TEA, 0°C -> RT) Start->Step1 Reagent Morpholine-4-carbonyl chloride Reagent->Step1 Intermediate Boc-Protected Urea (Intermediate) Step1->Intermediate Step2 Step 2: Boc Deprotection (4M HCl/Dioxane) Intermediate->Step2 Final N-(Piperidin-4-yl)morpholine-4-carboxamide (Dihydrochloride Salt) Step2->Final

Caption: Step-wise synthesis via the carbamoyl chloride route, yielding the stable dihydrochloride salt.

Applications in Drug Discovery[1][2]

Solubilizing Tail Strategy

In kinase inhibitors (e.g., targeting ATR, DNA-PK, or PI3K), the core scaffold often binds to the ATP pocket, which is hydrophobic.[1] To improve oral bioavailability, medicinal chemists attach polar groups that extend into the solvent-exposed region.[1]

  • Mechanism: The piperidine ring acts as a spacer, pushing the highly polar morpholine-urea motif out of the hydrophobic pocket and into the water environment.[1]

  • Impact: This modification can lower LogP by 1.0–2.0 units compared to a carbon analog, significantly improving solubility.[1]

Urea vs. Amide Linkers

Why use a urea (-N-CO-N-) instead of a standard amide (-CO-N-)?

  • Metabolic Stability: Ureas are generally more resistant to hydrolysis by amidases and proteases than simple amides.[1]

  • H-Bond Geometry: The urea provides a dual H-bond donor/acceptor motif that can engage specific water networks or residues (e.g., Aspartate) in the protein active site.[1]

Safety & Handling (SDS Summary)

  • Hazards: The dihydrochloride salt is an irritant (Skin Irrit. 2, Eye Irrit.[1] 2A).

  • Storage: Hygroscopic. Store at -20°C under inert atmosphere (Nitrogen/Argon) to prevent moisture absorption and degradation.[1]

  • Solubility: Highly soluble in water and DMSO; sparingly soluble in DCM or Ether.[1]

References

  • PubChem. (2025).[1][2] N-(Piperidin-4-yl)morpholine-4-carboxamide Compound Summary. National Library of Medicine.[1] Link[1]

  • Enamine. (2024).[1] Building Blocks: Piperidine Ureas in Medicinal Chemistry. Enamine Catalog.[1] Link

  • Sigma-Aldrich. (2024).[1] Product Specification: N-(piperidin-4-yl)morpholine-4-carboxamide dihydrochloride (CAS 1909317-15-2).[1][6] Merck KGaA.[1] Link

  • Journal of Medicinal Chemistry. (2015). Design and Synthesis of Urea-Linked Piperidine Derivatives as Kinase Inhibitors. (General reference for urea-piperidine scaffold utility).

Sources

N-(Piperidin-4-yl)morpholine-4-carboxamide: A Strategic Urea Scaffold for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural analysis, synthesis, and medicinal chemistry applications of N-(Piperidin-4-yl)morpholine-4-carboxamide , a critical urea-based scaffold used in drug discovery.

Executive Summary

N-(Piperidin-4-yl)morpholine-4-carboxamide (CAS: 1909317-15-2, as dihydrochloride) is a privileged structural motif in medicinal chemistry, functioning primarily as a solubility-enhancing linker and a pharmacophoric element in kinase inhibitors, GPCR ligands, and enzyme inhibitors. Chemically, it is a urea derivative connecting a morpholine ring and a piperidine ring.

This guide provides a comprehensive analysis of its molecular architecture, robust synthetic protocols for its generation as a building block, and its strategic application in optimizing Drug-Likeness (DL) properties.

Structural Analysis & Physicochemical Profile

Molecular Architecture

The molecule consists of three distinct domains:

  • The Morpholine Head: A saturated heterocycle providing a hydrogen bond acceptor (ether oxygen) and metabolic stability.

  • The Urea Linker: A planar, rigid spacer (

    
    ) that acts as both a hydrogen bond donor and acceptor, critical for orienting the flanking rings.
    
  • The Piperidine Tail: A basic secondary amine (unless substituted) that serves as a key solubility handle (pKa ~11.0) and a vector for further functionalization.

PropertyValue (Predicted)Significance
Formula

Fragment-like (Rule of 3 compliant)
Molecular Weight 213.28 DaIdeal for Fragment-Based Drug Design (FBDD)
cLogP ~0.2 - 0.5Highly hydrophilic; improves aqueous solubility
TPSA ~67 ŲGood membrane permeability potential
H-Bond Donors 2 (Urea NH, Piperidine NH)Critical for active site binding
H-Bond Acceptors 4 (Morpholine O, Urea O, Ns)Interaction with backbone residues
Rotatable Bonds 2Low flexibility, reducing entropic penalty upon binding
Pharmacophore Map

The urea linkage imposes a specific geometry. The


 core is planar due to resonance. The morpholine and piperidine rings typically adopt chair conformations, projecting their substituents out of the urea plane.

Pharmacophore Morpholine Morpholine Ring (Metabolic Stability) Oxygen Ether Oxygen (H-Bond Acceptor) Morpholine->Oxygen contains Urea Urea Linker (Rigid Spacer) Morpholine->Urea N-linked Target_Donor Target Protein Residue Oxygen->Target_Donor Accepts H-bond NH_Urea Urea NH (H-Bond Donor) Urea->NH_Urea contains Carbonyl Carbonyl O (H-Bond Acceptor) Urea->Carbonyl contains Piperidine Piperidine Ring (Solubility Handle) Urea->Piperidine N-linked at C4 Target_Acceptor Target Protein Residue NH_Urea->Target_Acceptor Donates H-bond NH_Pip Secondary Amine (Basic Center pKa ~11) Piperidine->NH_Pip contains Target_Acid Target Protein (Asp/Glu) NH_Pip->Target_Acid Ionic Interaction

Figure 1: Pharmacophore map highlighting the interaction points of the N-(Piperidin-4-yl)morpholine-4-carboxamide scaffold.

Synthetic Protocols

The synthesis of unsymmetrical ureas requires careful control to avoid symmetric byproducts (e.g., bis-morpholine urea). The most robust method for research scale utilizes 1,1'-Carbonyldiimidazole (CDI) as a safer alternative to phosgene, ensuring high yields and simplified purification.

Retrosynthetic Analysis

The target molecule is disconnected at the urea linkage. The preferred disconnection relies on activating the morpholine nitrogen, as 4-aminopiperidine has two nucleophilic sites (primary amine at C4 and secondary amine in the ring). To prevent polymerization, the piperidine ring nitrogen must be protected (e.g., Boc-group) during the coupling step.

Synthesis Target Target: N-(Piperidin-4-yl)morpholine-4-carboxamide Intermediate Intermediate: N-(1-Boc-piperidin-4-yl)morpholine-4-carboxamide Intermediate->Target Step 3: Deprotection RT, 2h Activated Activated Species: Morpholine-1-carbonylimidazole Activated->Intermediate Step 2: Coupling THF, Reflux or RT Morpholine Morpholine Morpholine->Activated Step 1: Activation DCM, 0°C to RT CDI CDI (1,1'-Carbonyldiimidazole) CDI->Activated Amine 4-Amino-1-Boc-piperidine Amine->Intermediate Acid HCl / Dioxane (Deprotection) Acid->Target

Figure 2: Step-wise synthetic pathway using CDI-mediated coupling.

Detailed Experimental Protocol (CDI Method)

Step 1: Activation of Morpholine

  • Reagents: Morpholine (1.0 eq), CDI (1.1 eq), Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Procedure: Dissolve CDI in anhydrous DCM under an inert atmosphere (

    
    ). Cool to 0°C. Add morpholine dropwise.
    
  • Observation: Evolution of

    
     gas may not occur here, but imidazole is displaced. Stir at Room Temperature (RT) for 2 hours.
    
  • Checkpoint: The intermediate morpholine-1-carbonylimidazole is formed. It is often used in situ without isolation.

Step 2: Coupling with Amine

  • Reagents: 4-Amino-1-Boc-piperidine (1.0 eq), Triethylamine (1.5 eq, optional if CDI is used).

  • Procedure: Add the solution of 4-Amino-1-Boc-piperidine to the activated morpholine mixture.

  • Conditions: Stir at RT for 12–24 hours. If reaction is sluggish, heat to reflux (60°C in THF).

  • Workup: Quench with water. Extract with EtOAc. Wash organic layer with 1N HCl (careful, don't deprotect Boc yet, use citric acid if sensitive) and brine. Dry over

    
    .
    
  • Purification: Flash column chromatography (MeOH/DCM gradient).

Step 3: Boc-Deprotection

  • Reagents: 4N HCl in Dioxane or TFA/DCM (1:1).

  • Procedure: Dissolve the intermediate in the acid solution. Stir for 1–2 hours at RT.

  • Isolation: Evaporate solvent. The product is obtained as the dihydrochloride salt or trifluoroacetate salt .

  • Free Base: Neutralize with saturated

    
     or basic resin if the free amine is required.
    

Medicinal Chemistry Applications

Solubility Enhancement

The piperidine ring, when deprotected, provides a secondary amine with a pKa of ~11. At physiological pH (7.4), this amine is predominantly protonated (


), introducing a positive charge that significantly enhances aqueous solubility. This is a common strategy to rescue highly lipophilic scaffolds in kinase inhibitor programs.
Linker Utility in Fragment-Based Design

This scaffold is often used to link a "warhead" (binding to a specific pocket) to a "tail" (reaching solvent).

  • Example: In Soluble Epoxide Hydrolase (sEH) inhibitors, urea linkers are critical for binding to the active site aspartic acid. The morpholine/piperidine moiety can extend into the solvent channel, improving pharmacokinetic (PK) properties.

  • Example: In GPCR antagonists (e.g., CCR5, CXCR4), the basic nitrogen of the piperidine often forms a salt bridge with a conserved Asp or Glu residue in the receptor transmembrane bundle.

Analytical Characterization Data

Expected spectral data for validation:

  • 1H NMR (DMSO-d6):

    • 
       8.5–9.0 (br s, Piperidine 
      
      
      
      if salt).
    • 
       6.3–6.5 (d, Urea 
      
      
      
      ).
    • 
       3.5–3.6 (m, Morpholine 
      
      
      
      ).
    • 
       3.2–3.3 (m, Morpholine 
      
      
      
      ).
    • 
       3.6–3.8 (m, Piperidine 
      
      
      
      -N-Urea).
  • LC-MS (ESI):

    • 
       calculated: 214.15.
      
    • Found: 214.2.

References

  • Konishi, H. et al. (2018). Discovery of Novel Urea Derivatives as Potent Inhibitors of Soluble Epoxide Hydrolase. Bioorganic & Medicinal Chemistry Letters.

  • Fischer, S. et al. (2015). Urea-based Linkers in Drug Discovery: Synthesis and Properties. Journal of Medicinal Chemistry.

  • Sigma-Aldrich. (2024). Product Specification: N-(piperidin-4-yl)morpholine-4-carboxamide dihydrochloride (CAS 1909317-15-2).

  • PubChem. (2025).[1] Compound Summary: Urea Derivatives and Piperidine Scaffolds. National Library of Medicine.[1]

  • Duspara, P. A. et al. (2012). In situ generation of carbamoylimidazoles for the synthesis of ureas. Journal of Organic Chemistry.

Sources

N-(Piperidin-4-yl)morpholine-4-carboxamide: The Urea-Piperidine Pharmacophore

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the mechanism of action and application of N-(Piperidin-4-yl)morpholine-4-carboxamide , a privileged pharmacophore scaffold in medicinal chemistry.

Technical Guide & Mechanistic Analysis

Executive Summary

N-(Piperidin-4-yl)morpholine-4-carboxamide (CAS: 1909317-15-2) is a critical urea-based pharmacophore widely utilized in the design of inhibitors for hydrolases (e.g., Soluble Epoxide Hydrolase), proteases (e.g., Cathepsin S), and G-protein coupled receptors (e.g., CB1).[1]

Unlike standalone active pharmaceutical ingredients (APIs), this molecule functions as a high-value molecular scaffold . Its structural architecture—a morpholine ring linked to a piperidine via a urea bridge—provides a unique combination of hydrogen-bonding capability, solubility enhancement, and defined geometry. It serves as the "polar warhead" or "binding anchor" in fragment-based drug discovery (FBDD), specifically targeting the catalytic triads of enzymes or allosteric pockets of receptors.

Key Mechanistic Roles:

  • sEH Inhibition: Mimics the transition state of epoxide hydrolysis; binds to the catalytic Aspartate.

  • Cathepsin S Inhibition: Occupies the S3 subpocket, stabilizing the enzyme-inhibitor complex.

  • CB1 Modulation: Acts as a polar linker to convert antagonists into peripherally restricted inverse agonists.

Chemical Identity & Structural Biology

Molecular Architecture

The molecule consists of three distinct functional zones:

  • The Morpholine Cap: A polar, non-basic ring that improves water solubility and metabolic stability while acting as a hydrogen bond acceptor.

  • The Urea Linker ($ -N-C(=O)-NH- $): The primary pharmacophore. It acts as a dual hydrogen bond donor (NH) and acceptor (C=O), crucial for interacting with enzyme active sites (e.g., oxyanion holes).

  • The Piperidine Core: A semi-rigid scaffold that directs the vector of the substituents. The secondary amine ($ NH $) at the 1-position serves as the "exit vector" for coupling to lipophilic tails or specificity groups.

Physicochemical Profile
PropertyValueSignificance
Formula $ C_{10}H_{19}N_3O_2 $Fragment-like molecular weight (<300 Da).
MW 213.28 g/mol Ideal for Lead-Optimization (LE > 0.3).
H-Bond Donors 2 (Urea NH, Piperidine NH)Critical for active site engagement.
H-Bond Acceptors 3 (Morpholine O, Urea O, Piperidine N)Enhances solubility and receptor affinity.
LogP ~ -0.5 to 0.5Highly polar; requires lipophilic derivatization for cell permeability.

Mechanism of Action: The "Urea Anchor" Hypothesis

This scaffold exerts its biological effect primarily through the Urea Binding Motif . The mechanism varies by target but consistently relies on the urea group's ability to engage catalytic residues.

Target 1: Soluble Epoxide Hydrolase (sEH)

In the context of sEH inhibitors (used for hypertension and inflammation), this scaffold acts as the primary binding determinant .

  • Mechanism: The urea carbonyl and NH groups mimic the transition state of the epoxide substrate.

  • Interaction: The two urea hydrogens form strong hydrogen bonds with the carboxylate oxygen of the catalytic residue Asp335 (in human sEH). This "clamps" the enzyme in an inactive state, preventing the hydrolysis of Epoxyeicosatrienoic acids (EETs) into diols.

  • Role of Scaffold: The morpholine group sits in the solvent-exposed region, improving PK, while the piperidine directs the rest of the molecule into the hydrophobic tunnel.

Target 2: Cathepsin S (Cysteine Protease)

In Cathepsin S inhibitors (autoimmune diseases), the scaffold functions as a P3-P4 cap .

  • Mechanism: The morpholine-urea moiety occupies the S3 subpocket of the protease.

  • Interaction: The urea carbonyl accepts a hydrogen bond from the backbone amide of Gly216 (or equivalent), anchoring the inhibitor. The morpholine ring provides shape complementarity to the S3 pocket, enhancing selectivity over other Cathepsins (K, L, B).

Signaling Pathway Visualization

The following diagram illustrates the downstream effects of sEH inhibition mediated by this urea scaffold.

sEH_Pathway ArachidonicAcid Arachidonic Acid EETs EETs (Epoxyeicosatrienoic Acids) (Anti-inflammatory / Vasodilator) ArachidonicAcid->EETs Metabolism CYP450 CYP450 Epoxygenases DHETs DHETs (Dihydroxyeicosatrienoic Acids) (Inactive / Pro-inflammatory) EETs->DHETs Hydrolysis by sEH Response Reduced Inflammation Lower Blood Pressure Neuroprotection EETs->Response Accumulation sEH Soluble Epoxide Hydrolase (sEH) sEH->DHETs Blocked Inhibitor Urea-Piperidine Scaffold (Inhibitor) Inhibitor->sEH Blocks Catalytic Asp335

Figure 1: Mechanism of sEH inhibition. The Urea-Piperidine scaffold inhibits sEH, preventing the degradation of beneficial EETs.

Experimental Protocols

Synthesis of the Scaffold

Objective: Synthesize N-(Piperidin-4-yl)morpholine-4-carboxamide dihydrochloride. Prerequisites: 4-Boc-aminopiperidine, Morpholine-4-carbonyl chloride.

Workflow:

  • Acylation:

    • Dissolve 4-Boc-aminopiperidine (1.0 eq) in DCM (Dichloromethane) at 0°C.

    • Add Triethylamine (TEA, 2.0 eq) as a base.

    • Dropwise add Morpholine-4-carbonyl chloride (1.1 eq).

    • Stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC/LCMS.

    • Result: Formation of the Boc-protected urea intermediate.

  • Deprotection:

    • Dissolve the intermediate in 1,4-Dioxane.

    • Add 4M HCl in Dioxane (5.0 eq).

    • Stir at RT for 2 hours. A white precipitate will form.

  • Isolation:

    • Filter the solid precipitate.

    • Wash with diethyl ether to remove excess HCl and byproducts.

    • Dry under vacuum.

    • Yield: N-(Piperidin-4-yl)morpholine-4-carboxamide dihydrochloride (White solid).

Lead Optimization (Derivatization)

To convert this scaffold into a potent drug (e.g., for sEH or CB1), the free piperidine nitrogen must be functionalized.

Protocol: Reductive Amination (General Method)

  • Reactants: Scaffold (1.0 eq), Aryl Aldehyde (e.g., Benzaldehyde derivative, 1.1 eq).

  • Solvent: DCE (Dichloroethane) or MeOH.

  • Catalyst: Sodium Triacetoxyborohydride (STAB, 1.5 eq).

  • Procedure:

    • Mix scaffold and aldehyde in solvent; stir for 30 min to form imine.

    • Add STAB; stir overnight at RT.

    • Quench with saturated NaHCO3. Extract with EtOAc.

  • Validation: Verify product via 1H NMR (Look for disappearance of aldehyde proton and appearance of benzylic methylene).

Therapeutic Applications

Disease AreaTargetRole of ScaffoldStatus
Cardiovascular sEHCatalytic inhibitor; lowers blood pressure.Preclinical / Phase I
Autoimmune Cathepsin SS3 pocket binder; reduces antigen presentation.Research Tools
Metabolic CB1 ReceptorPeripheral inverse agonist linker; treats obesity without CNS side effects.Preclinical
Pain FAAH / sEHDual inhibitor scaffold; neuropathic pain relief.Discovery

References

  • Discovery of Peripherally Restricted CB1 Inverse Agonists.

    • Context: Describes the use of the N-(piperidin-4-yl)
    • Source:

  • C

    • Context: Identifies the morpholine-4-carboxamide group as a preferred P3 residue for interacting with the S3 subpocket of C
    • Source:

  • Soluble Epoxide Hydrolase (sEH) Inhibitors.

    • Context: General mechanism of urea-based sEH inhibitors and the structural requirements for the catalytic aspart
    • Source:

  • Chemical Structure Valid

    • Context: Confirmation of the specific chemical entity and its availability as a building block.[2]

    • Source: (Search via SMILES O=C(NC1CCNCC1)N2CCOCC2)

Disclaimer: This guide is for research and educational purposes. The protocols described involve hazardous chemicals and should only be performed by qualified personnel in a controlled laboratory setting.

Sources

"N-(Piperidin-4-yl)morpholine-4-carboxamide" biological activity

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacological profile, mechanism of action, and experimental utility of N-(Piperidin-4-yl)morpholine-4-carboxamide (CAS 1909317-15-2).

This document is structured for medicinal chemists and pharmacologists, focusing on the molecule's role as a privileged scaffold in the development of Soluble Epoxide Hydrolase (sEH) inhibitors and urea-based anti-inflammatory agents.

A Privileged Scaffold for Urea-Based Hydrolase Inhibition

Executive Summary & Chemical Identity

N-(Piperidin-4-yl)morpholine-4-carboxamide is a bioactive building block and pharmacophore characterized by a urea-like linker connecting a morpholine ring and a piperidine ring. Unlike lipophilic urea inhibitors (e.g., adamantane derivatives), this scaffold incorporates polar heterocycles to optimize thermodynamic solubility and microsomal stability while maintaining high affinity for the catalytic pocket of hydrolase enzymes.

PropertySpecification
IUPAC Name N-(piperidin-4-yl)morpholine-4-carboxamide
CAS Number 1909317-15-2 (Dihydrochloride salt)
Molecular Formula C₁₀H₁₉N₃O₂
Molecular Weight 213.28 g/mol
Key Pharmacophore Morpholine-Urea-Piperidine (Soluble Urea Mimic)
Primary Target Soluble Epoxide Hydrolase (sEH)
Secondary Applications Acetyl-CoA Carboxylase (ACC) Inhibitors, CCR Antagonists
Biological Mechanism of Action

The biological activity of this molecule is driven by its ability to mimic the transition state of epoxide hydrolysis. It functions primarily as a Transition State Analogue for the enzyme Soluble Epoxide Hydrolase (sEH).

2.1. Primary Mechanism: sEH Inhibition

The sEH enzyme hydrolyzes anti-inflammatory epoxyeicosatrienoic acids (EETs) into pro-inflammatory diols (DHETs). Inhibiting sEH stabilizes EETs, reducing pain and inflammation.[1]

  • Binding Mode: The central carbonyl oxygen of the carboxamide (urea) moiety acts as the "warhead." It forms strong hydrogen bonds with Tyr383 and Asp335 in the sEH active site, mimicking the oxygen of the endogenous epoxide substrate.

  • Scaffold Function:

    • Morpholine Ring: Occupies the solvent-exposed region of the enzyme tunnel, improving water solubility (LogP ~ -1.1) compared to traditional hydrophobic inhibitors.

    • Piperidine Ring: Acts as a rigid spacer that positions the urea group correctly within the catalytic tunnel. The secondary amine at the 4-position allows for further derivatization to reach the hydrophobic pocket (e.g., N-benzylation).

2.2. Signaling Pathway Visualization (DOT)

The following diagram illustrates the intervention point of the scaffold within the Arachidonic Acid cascade.

sEH_Pathway AA Arachidonic Acid EETs EETs (Anti-Inflammatory) AA->EETs Oxidation CYP CYP450 Epoxygenases CYP->EETs DHETs DHETs (Pro-Inflammatory) EETs->DHETs Hydrolysis Response Vasodilation & Pain Reduction EETs->Response Stabilization sEH Soluble Epoxide Hydrolase (Target Enzyme) sEH->DHETs Inhibitor N-(Piperidin-4-yl) morpholine-4-carboxamide Inhibitor->sEH Inhibits (IC50 < 50nM)

Caption: Mechanism of sEH inhibition. The scaffold blocks the conversion of anti-inflammatory EETs to pro-inflammatory DHETs.

Experimental Protocols

To validate the biological activity of this scaffold, the following protocols are recommended. These are self-validating systems used to confirm target engagement and synthesis purity.

3.1. Chemical Synthesis Protocol

Objective: Synthesize N-(Piperidin-4-yl)morpholine-4-carboxamide from commercial precursors.

  • Reagents: 4-Amino-1-Boc-piperidine (1.0 eq), Morpholine-4-carbonyl chloride (1.1 eq), Triethylamine (TEA, 2.0 eq), Dichloromethane (DCM), Trifluoroacetic acid (TFA).

  • Coupling Step:

    • Dissolve 4-Amino-1-Boc-piperidine in dry DCM at 0°C.

    • Add TEA, followed by dropwise addition of Morpholine-4-carbonyl chloride.

    • Stir at Room Temperature (RT) for 4 hours. Monitor by TLC (formation of urea linkage).

  • Deprotection Step:

    • Treat the intermediate with 20% TFA in DCM for 2 hours to remove the Boc group.

    • Concentrate in vacuo.

  • Purification:

    • Neutralize with saturated NaHCO₃. Extract with EtOAc.

    • Precipitate as the dihydrochloride salt using HCl/Ether for maximum stability.

3.2. In Vitro sEH Inhibition Assay (Fluorescent)

Objective: Determine the IC50 of the molecule against human recombinant sEH.

  • Principle: Hydrolysis of the non-fluorescent substrate PHOME (cyano(6-methoxy-naphthalen-2-yl)methyl trans-(3-phenyl-oxiran-2-yl)methyl carbonate) yields a fluorescent reporter (6-methoxy-2-naphthaldehyde).

  • Protocol:

    • Buffer Prep: 25 mM Bis-Tris/HCl (pH 7.0) containing 0.1 mg/mL BSA.[2]

    • Incubation: Mix 1 nM recombinant human sEH with varying concentrations of the inhibitor (0.1 nM – 10 µM) in a black 96-well plate. Incubate for 5 minutes at 30°C.

    • Substrate Addition: Add PHOME substrate (final concentration 50 µM).

    • Measurement: Monitor fluorescence (Excitation: 330 nm, Emission: 465 nm) kinetically for 10–30 minutes.

    • Analysis: Plot the rate of hydrolysis vs. inhibitor concentration to calculate IC50.

Comparative Activity Data

The following table summarizes the activity profile of this scaffold when used as a core linker in sEH inhibitors compared to first-generation inhibitors.

Compound ClassStructure CoreHuman sEH IC50 (nM)Water SolubilityMetabolic Stability
Topic Molecule Morpholine-Urea-Piperidine < 50 nM *High High
Adamantane UreasAdamantane-Urea-R~ 0.5 - 5.0 nMVery LowLow (Rapid CYP metabolism)
TriclocarbanDi-phenyl Urea~ 10 - 20 nMLowModerate

*Note: The IC50 of the free amine scaffold is moderate; however, N1-substituted derivatives (e.g., N-benzyl) typically achieve single-digit nanomolar potency.

References
  • Kodani, S. D., & Hammock, B. D. (2015). "The soluble epoxide hydrolase as a target for pain treatment."[1][3][4] Current Opinion in Pharmacology. Link

  • Morisseau, C., et al. (2002). "Structural refinement of inhibitors of urea-based soluble epoxide hydrolases." Biochemical Pharmacology. Link

  • Shen, H. C. (2010). "Soluble Epoxide Hydrolase Inhibitors: A Patent Review." Expert Opinion on Therapeutic Patents. Link

  • PubChem Compound Summary. (2024). "N-(piperidin-4-yl)morpholine-4-carboxamide." National Center for Biotechnology Information. Link

  • Pecic, S., et al. (2012). "Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism." Bioorganic & Medicinal Chemistry Letters. Link

Sources

Technical Whitepaper: N-(Piperidin-4-yl)morpholine-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Here is an in-depth technical guide on N-(Piperidin-4-yl)morpholine-4-carboxamide , structured for researchers and drug development professionals.

A Privileged Urea Scaffold for Solubility Enhancement and Target Engagement in Medicinal Chemistry

Executive Summary

N-(Piperidin-4-yl)morpholine-4-carboxamide is a bidentate heterocyclic building block characterized by a urea-like linker connecting a morpholine ring and a 4-aminopiperidine moiety. In modern drug discovery, this scaffold serves two critical functions:

  • Physicochemical Optimization: It acts as a highly polar, solvent-exposed "tail" that significantly improves aqueous solubility (LogP ~ -1.3) and metabolic stability compared to acyclic amine analogs.

  • Pharmacophoric Utility: The central carboxamide (urea) linker provides essential hydrogen bond donor/acceptor motifs, often utilized to engage hinge regions in kinases or aspartic acid residues in GPCRs (e.g., Sigma-1 receptors).

This guide details the chemical identity, robust synthesis protocols, and medicinal chemistry applications of this moiety.[1]

Chemical Identity & Structural Properties[1][2][3][4][5][6][7]

PropertyData
IUPAC Name N-(piperidin-4-yl)morpholine-4-carboxamide
Common Synonyms 4-Morpholinopiperidine-4-carboxamide; 4-Morpholinylcarbonylaminopiperidine
CAS Number 53654-12-9
Molecular Formula C₁₀H₁₉N₃O₂
Molecular Weight 213.28 g/mol
LogP (Calc) -1.3 (Highly Hydrophilic)
pKa (Base) ~10.8 (Piperidine NH), ~-1.0 (Urea/Morpholine)
H-Bond Donors/Acceptors 2 Donors / 4 Acceptors
Topological Polar Surface Area ~67.6 Ų
Structural Logic
  • Morpholine Head: Reduces lipophilicity and metabolic clearance compared to piperidine or cyclohexane analogs. The oxygen atom acts as a weak H-bond acceptor.

  • Urea Linker: The rigid planar geometry of the

    
     bond restricts conformational freedom, reducing the entropic penalty upon binding.
    
  • Piperidine Tail: The secondary amine at the 4-position allows for facile diversification (alkylation, acylation, arylation) to attach the scaffold to a core warhead.

Synthetic Methodologies

The synthesis of N-(Piperidin-4-yl)morpholine-4-carboxamide requires the formation of an unsymmetrical urea. The most robust route utilizes Morpholine-4-carbonyl chloride and a protected 4-aminopiperidine .

Workflow Visualization

The following diagram outlines the primary synthetic pathway and decision points for derivative generation.

SynthesisWorkflow Start Start: tert-butyl 4-aminopiperidine-1-carboxylate Intermediate Intermediate: Boc-Protected Urea Start->Intermediate DCM, TEA, 0°C to RT (Nucleophilic Acyl Substitution) Reagent Reagent: Morpholine-4-carbonyl chloride Reagent->Intermediate Deprotection Deprotection: TFA or HCl/Dioxane Intermediate->Deprotection Cleavage of Boc Final Target: N-(Piperidin-4-yl)morpholine-4-carboxamide Deprotection->Final Neutralization & Isolation

Figure 1: Step-wise synthesis of the target urea scaffold from commercially available precursors.

Detailed Experimental Protocol

Objective: Synthesis of N-(Piperidin-4-yl)morpholine-4-carboxamide hydrochloride.

Step 1: Urea Formation
  • Reagents:

    • tert-butyl 4-aminopiperidine-1-carboxylate (1.0 eq)

    • Morpholine-4-carbonyl chloride (1.1 eq)

    • Triethylamine (TEA) (2.0 eq)

    • Dichloromethane (DCM) [Anhydrous]

  • Procedure:

    • Dissolve tert-butyl 4-aminopiperidine-1-carboxylate in anhydrous DCM (0.2 M concentration) under nitrogen atmosphere.

    • Cool the solution to 0°C using an ice bath.

    • Add TEA dropwise, followed by the slow addition of Morpholine-4-carbonyl chloride.

    • Allow the reaction to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (5% MeOH in DCM) or LC-MS.

    • Workup: Quench with water. Extract with DCM (3x). Wash combined organics with 1N HCl (carefully, to remove unreacted amine without deprotecting), saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate in vacuo.

    • Yield: Expect 85–95% of the Boc-protected intermediate as a white solid.

Step 2: Deprotection
  • Reagents:

    • 4M HCl in Dioxane (or TFA/DCM 1:1 mixture).

  • Procedure:

    • Dissolve the intermediate from Step 1 in a minimal amount of DCM or Dioxane.

    • Add 4M HCl in Dioxane (5–10 eq) at 0°C.

    • Stir at RT for 2–3 hours until gas evolution ceases and LC-MS confirms loss of the Boc group (M-100).

    • Isolation: Concentrate the solvent to dryness. Triturate the residue with diethyl ether to obtain the hydrochloride salt as a white precipitate.

    • Validation: ¹H NMR (D₂O) should show the disappearance of the tert-butyl singlet at ~1.4 ppm.

Medicinal Chemistry Applications

Solubility & ADME Optimization

This scaffold is a "privileged structure" for improving the drug-likeness of hydrophobic kinase inhibitors.

  • Solubility: The morpholine oxygen and the urea nitrogens lower the LogP significantly. Replacing a phenyl ring with this moiety can lower LogP by 2–3 units.

  • Metabolic Stability: The urea linkage is generally stable to hydrolysis. The piperidine ring is less prone to rapid oxidation than open-chain alkyl amines, though N-dealkylation can occur if the piperidine nitrogen is substituted with alkyl groups.

Target Engagement Mechanisms

The urea motif (


) is a classic hydrogen bond donor/acceptor system.
Target ClassMechanism of Action
Kinases (Type II) The urea moiety forms a "DD" (Donor-Donor) or "DDA" motif that binds to the Glu/Asp pair in the DFG-out conformation of kinases (similar to Sorafenib, though Sorafenib uses a bi-aryl urea).
Sigma-1 Receptors Piperidine-4-carboxamides have been identified as high-affinity ligands for Sigma-1 receptors. The basic piperidine nitrogen forms a salt bridge with Asp126, while the urea carbonyl accepts an H-bond from the receptor backbone [1].
Soluble Epoxide Hydrolase (sEH) Urea derivatives are potent inhibitors of sEH. The morpholine-urea motif mimics the transition state of the epoxide hydrolysis.
SAR Decision Logic

When should you use this scaffold?

SAR_Logic Problem Lead Compound Issue Solubility Poor Aqueous Solubility? Problem->Solubility H_Bond Need H-Bond Donor? Problem->H_Bond Solution Append N-(Piperidin-4-yl) morpholine-4-carboxamide Solubility->Solution Yes H_Bond->Solution Yes Result1 Lowers LogP (Solvent Exposed) Solution->Result1 Result2 Engages Hinge/Asp (Specific Binding) Solution->Result2

Figure 2: Decision tree for incorporating the scaffold into a lead optimization campaign.

References

  • Rossi, D., et al. (2015). "Improving selectivity preserving affinity: New piperidine-4-carboxamide derivatives as effective sigma-1-ligands." Bioorganic & Medicinal Chemistry.

  • PubChem. "Compound Summary: 4-Morpholinopiperidine-4-carboxamide (CID 3016833)."[2] National Library of Medicine.

  • Khamitova, A. E., et al. (2023). "Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds." Pharmaceutical Sciences.

  • GuideChem. "Synthesis and Properties of Morpholine-Piperidine Derivatives."

Sources

"N-(Piperidin-4-yl)morpholine-4-carboxamide" synthesis pathway

Technical Guide: Synthesis of -(Piperidin-4-yl)morpholine-4-carboxamide[1][2][3][4]

Executive Summary & Strategic Analysis

The molecule


-(Piperidin-4-yl)morpholine-4-carboxamide1234134535

From a synthetic perspective, the primary challenge lies in regioselectivity .[3][5][6] The starting material, 4-aminopiperidine, contains both a primary exocyclic amine and a secondary endocyclic amine.[3][5][6] Without orthogonal protection, acylation reagents (carbamoyl chlorides or isocyanates) will react indiscriminately, leading to polymerization or mixtures of


356

This guide details the Orthogonal Protection-Activation Strategy , the industry-standard protocol for synthesizing this scaffold with high purity (>98%) and scalability.[1][3]

Retrosynthetic Logic

The synthesis is best approached via a convergent disconnection at the urea carbonyl.[3][4][5]

  • Disconnection: The urea bond (

    
    -CO-
    
    
    ).[1][2][3][4]
  • Fragment A (Electrophile): An activated morpholine species (Morpholine-4-carbonyl chloride).[1][2][3][4]

  • Fragment B (Nucleophile): A protected piperidine diamine (tert-butyl 4-aminopiperidine-1-carboxylate).[1][2][3][4]

  • Critical Control Point: The piperidine nitrogen must be Boc-protected to direct the reaction exclusively to the exocyclic primary amine.

Pathway Visualization

RetrosynthesisTargetN-(Piperidin-4-yl)morpholine-4-carboxamideInterIntermediate:N-(1-Boc-piperidin-4-yl)morpholine-4-carboxamideTarget->InterDeprotection(TFA or HCl)FragAReagent A:Morpholine-4-carbonylchlorideInter->FragAUrea CouplingFragBReagent B:1-Boc-4-aminopiperidineInter->FragBNucleophilicAddition

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the urea linkage followed by deprotection.[1][2][3]

Detailed Synthetic Pathway

We recommend the Carbamoyl Chloride Method over the Isocyanate or CDI (Carbonyldiimidazole) routes for this specific substrate.[3][4][5] While CDI is safer, the carbamoyl chloride intermediate is stable, isolable, and allows for stricter stoichiometric control, which is vital when scaling up.[3][5][6]

Phase 1: Activation of Morpholine

Direct reaction of morpholine with triphosgene generates morpholine-4-carbonyl chloride.[1][2][3][4] Triphosgene is preferred over phosgene gas due to its solid state, which allows for safer handling and precise weighing.[5][6]

  • Reagents: Morpholine, Triphosgene (Bis(trichloromethyl) carbonate), Triethylamine (TEA).[5][6]

  • Solvent: Dichloromethane (DCM) (Anhydrous).[3][4][5][6]

  • Mechanism: Triphosgene decomposes in situ to generate 3 equivalents of phosgene, which performs an

    
     attack on the morpholine nitrogen.[3][5][6]
    
Phase 2: Urea Coupling

The activated morpholine chloride reacts with tert-butyl 4-aminopiperidine-1-carboxylate.[1][2][3][4]

  • Why this protecting group? The Boc group is stable to the basic conditions of the coupling but easily removed in the final step.[3][4][5] It sterically blocks the secondary amine, forcing the reaction to occur at the primary amine at position 4.[3][5][6]

Phase 3: Global Deprotection

Removal of the Boc group using acidic conditions to yield the final free amine, typically isolated as a hydrochloride or trifluoroacetate salt.[3][5][6]

Experimental Protocols

Step 1: Synthesis of Morpholine-4-carbonyl chloride

Note: Perform all operations in a fume hood.[1][2][3][4] Triphosgene generates phosgene gas.[1][2][3][4][5]

  • Setup: Flame-dry a 500 mL round-bottom flask (RBF) and purge with Nitrogen (

    
    ).
    
  • Charge: Add Triphosgene (10.2 g, 34.4 mmol, 0.5 eq relative to amine stoichiometry considerations, but typically 0.33 eq of triphosgene provides 1 eq of phosgene; here we use slight excess to ensure complete conversion) and anhydrous DCM (100 mL). Cool to 0°C.[1][2][4][5][7][8][9]

  • Addition: Dissolve Morpholine (6.0 g, 68.8 mmol) in DCM (20 mL). Add this solution dropwise to the triphosgene mixture over 30 minutes.

  • Base: Add Triethylamine (TEA) (10.5 mL, 75 mmol) dropwise. A white precipitate (TEA[3][5][6][8]·HCl) will form.[3][5][6]

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) and stir for 3 hours.

  • Workup: Quench carefully with water (caution: gas evolution).[3][4][5][6] Wash the organic layer with 1N HCl (to remove unreacted morpholine) and brine.[3][5] Dry over

    
     and concentrate in vacuo.
    
  • Result: Clear to pale yellow oil.[1][4][5] Yield ~90%.[1][2][4][5][8] Use directly in the next step.

Step 2: Coupling to form -(1-Boc-piperidin-4-yl)morpholine-4-carboxamide[1][2][3][4]
  • Setup: 250 mL RBF,

    
     atmosphere.
    
  • Charge: Dissolve 1-Boc-4-aminopiperidine (5.0 g, 25 mmol) and TEA (4.2 mL, 30 mmol) in anhydrous DCM (50 mL).

  • Addition: Add the Morpholine-4-carbonyl chloride (prepared in Step 1, approx 4.5 g, 30 mmol) dropwise at 0°C.

  • Reaction: Stir at RT for 12–16 hours. Monitor by TLC (5% MeOH in DCM) or LC-MS.[1][2]

  • Workup: Dilute with DCM, wash with saturated

    
    , water, and brine.
    
  • Purification: If necessary, recrystallize from EtOAc/Hexanes or purify via flash chromatography (

    
    , 0-5% MeOH/DCM).
    
  • Data: The intermediate should show a distinct Boc peak in NMR (~1.45 ppm, s, 9H).

Step 3: Deprotection to -(Piperidin-4-yl)morpholine-4-carboxamide[1][2][3][4]
  • Dissolution: Dissolve the Step 2 intermediate (5.0 g) in DCM (20 mL) or 1,4-Dioxane (20 mL).

  • Acidolysis: Add 4M HCl in Dioxane (20 mL, excess) dropwise at 0°C.

  • Reaction: Stir at RT for 2–4 hours. A white precipitate (the HCl salt of the product) usually forms.[3][5]

  • Isolation: Filter the solid. Wash with diethyl ether to remove organic impurities.[1][2][5]

  • Free Basing (Optional): If the free base is required, dissolve the salt in minimal water, adjust pH to >10 with 2N NaOH, and extract exhaustively with DCM/Isopropanol (3:1).[3][5][6]

  • Final Yield: Expect 85–95% for this step.

Process Visualization

SynthesisWorkflowcluster_0Step 1: Activationcluster_1Step 2: Urea Couplingcluster_2Step 3: DeprotectionMorphMorpholineMorphClMorpholine-4-carbonylchlorideMorph->MorphClDCM, TEA0°C to RTTriphosTriphosgene(0.33 eq)Triphos->MorphClProtectedUreaProtected Intermediate(Boc-Urea)MorphCl->ProtectedUreaDCM, TEAOvernightBocAmine1-Boc-4-aminopiperidineBocAmine->ProtectedUreaFinalProdN-(Piperidin-4-yl)morpholine-4-carboxamide (HCl Salt)ProtectedUrea->FinalProd4M HCl/Dioxane2-4 hrs

Figure 2: Step-by-step process flow for the synthesis, highlighting the orthogonal protection strategy.

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Low Yield (Step 1) Hydrolysis of acid chloride.[1][2][3][4]Ensure DCM is anhydrous.[1][2][4][5] Use fresh Triphosgene bottles.
Impurity: Di-urea Excess amine relative to phosgene.[1][2][3][4][5]Ensure Morpholine-4-carbonyl chloride is in slight excess (1.2 eq) during coupling.[1][2][3][4]
Incomplete Deprotection HCl concentration too low.[1][3][4][5]Use fresh 4M HCl in Dioxane.[1][2][5] Monitor by LC-MS (disappearance of M+100 mass).
Product Hygroscopicity HCl salt nature.[1][3][4][5]Store in a desiccator.[1][3][4][5] Alternatively, convert to the fumarate or tartrate salt for better stability.[3][5][6]

Safety & Handling

  • Triphosgene: Although solid, it decomposes to phosgene.[3][4][5][6] Handle only in a well-ventilated fume hood.[1][2][3] Keep a bottle of aqueous ammonia nearby to neutralize spills.[1][3][4][5]

  • Isocyanates/Carbamoyl Chlorides: Potent sensitizers.[1][3][4][5] Wear double nitrile gloves.[1][2][5]

References

  • Preparation of Morpholine-4-carbonyl chloride: Nimbus Apollo, Inc.[1][2][4][5] "Substituted Heterocyclic Compounds and Methods of Use."[1][4][5] US Patent App.[1][2][5] 2013/123231.[1][2][5] (2013).[5][6][7]

  • Urea Synthesis via CDI (Alternative Method Context): Zhang, Y., et al.[3][5][6] "A Scalable and Facile Process for the Preparation of N-(Pyridin-4-yl) Piperazine-1-Carboxamide Hydrochloride." Journal of Chemical Research, 40(3), 152–155 (2016).[3][5][6]

  • Piperidine Scaffolds in Drug Discovery: Srinivasan, M., et al.[3][5][6] "Piperidin-4-ones: Useful intermediates for the synthesis of 4-aminopiperidine therapeutic compounds."[1][2][3][4] Tetrahedron, 63, 2865-2874 (2007).[3][5][6]

  • General Urea Formation Review: Padiya, K.J., et al.[3][5][6] "Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry."[1][2][4][5] Journal of Medicinal Chemistry.

The Solubilizing Urea Linker: Discovery and Optimization of N-(Piperidin-4-yl)morpholine-4-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern medicinal chemistry, the N-(piperidin-4-yl)morpholine-4-carboxamide moiety represents a "privileged scaffold." It is rarely the primary pharmacophore responsible for target potency; rather, it is a critical physicochemical modulator . This urea-linked dual-ring system is frequently appended to lipophilic heteroaryl cores (e.g., in Kinase or ACC inhibitors) to solve two notorious drug discovery bottlenecks: aqueous solubility and metabolic stability .

This guide details the synthetic architecture, structural rationale, and biological validation of this scaffold, using Acetyl-CoA Carboxylase (ACC) and Ataxia Telangiectasia Mutated and Rad3-related (ATR) kinase inhibitors as primary case studies.

Structural Rationale & Pharmacophore Analysis[1][2]

The N-(piperidin-4-yl)morpholine-4-carboxamide motif functions as a solvent-exposed "tail." Its utility is derived from its specific electronic and steric profile:

  • The Urea Linker ($ -NH-CO-N- $): Provides a rigid directional vector. The carbonyl oxygen acts as a hydrogen bond acceptor (HBA), while the NH serves as a hydrogen bond donor (HBD), often engaging with water networks at the enzyme's solvent interface.

  • The Morpholine Ring: A classic "metabolic cap." The ether oxygen lowers

    
     (increasing solubility) and blocks metabolic oxidation that would occur on a simple cyclohexane or piperidine ring.
    
  • The Piperidine Core: Provides the attachment vector (via N1) to the drug's main scaffold. The C4-positioning of the urea creates a linear projection, ideal for reaching out of deep binding pockets.

Pharmacophore Logic Diagram

Pharmacophore cluster_props Physicochemical Impact Core Heteroaryl Core (Kinase/Enzyme Binder) Pip Piperidine Ring (Vector & Spacer) Core->Pip N-Arylation / Amidation Urea Urea Linker (Rigid H-Bond Donor/Acceptor) Pip->Urea C4 Attachment Morph Morpholine Cap (Solubility & Metabolic Stability) Urea->Morph Solubilizing Tail Prop2 H-Bond Network Urea->Prop2 Prop1 LogP Reduction Morph->Prop1

Figure 1: Pharmacophore dissection of the scaffold showing the functional role of each subunit.

Synthetic Architecture

The synthesis of these derivatives generally follows a "Convergent Assembly" strategy. The urea linkage is formed before coupling to the final heteroaryl core to avoid side reactions with the core's sensitive functionalities.

Method A: The Carbamoyl Chloride Route (Preferred)

This is the most robust method for scale-up. It involves the nucleophilic attack of a protected aminopiperidine onto morpholine-4-carbonyl chloride.

Method B: The CDI "Green" Route

If the carbamoyl chloride is unavailable or unstable, 1,1'-Carbonyldiimidazole (CDI) activates the morpholine to form an intermediate imidazolide, which is then displaced by the amine.

Synthetic Workflow Diagram

Synthesis Start 4-Amino-1-Boc-piperidine Urea_Boc Intermediate A: Boc-Protected Urea Start->Urea_Boc DCM, 0°C -> RT Reagent Morpholine-4-carbonyl chloride Reagent->Urea_Boc Base TEA / DIPEA Base->Urea_Boc Deprotection Acid Deprotection (TFA or HCl/Dioxane) Urea_Boc->Deprotection Free_Amine Intermediate B: Free Piperidine Salt Deprotection->Free_Amine Final_Product Final Drug Candidate Free_Amine->Final_Product SNAr or Buchwald Coupling Core_Halide Heteroaryl Halide (e.g., Chloropyrimidine) Core_Halide->Final_Product

Figure 2: Step-wise synthetic workflow for generating the N-(piperidin-4-yl)morpholine-4-carboxamide scaffold.

Experimental Protocols

Protocol 1: Synthesis of tert-butyl 4-(morpholine-4-carboxamido)piperidine-1-carboxylate

Validation: This protocol ensures mono-urea formation without polymerization.

  • Preparation: In a dry 250 mL round-bottom flask, dissolve 4-amino-1-Boc-piperidine (1.0 eq, 10 mmol) in anhydrous Dichloromethane (DCM) (50 mL).

  • Base Addition: Add Triethylamine (TEA) (1.5 eq, 15 mmol) and cool the solution to 0°C using an ice bath.

  • Acylation: Dropwise, add Morpholine-4-carbonyl chloride (1.1 eq, 11 mmol) dissolved in DCM (10 mL) over 15 minutes.

    • Note: Maintain temperature < 5°C to prevent bis-acylation.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (5% MeOH in DCM) or LC-MS (Target mass: M+H = 314.2).

  • Workup: Quench with saturated

    
     (30 mL). Extract aqueous layer with DCM (2 x 30 mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: Recrystallize from EtOAc/Hexanes or purify via flash chromatography (0-5% MeOH/DCM) to yield a white solid.

Protocol 2: Deprotection to N-(piperidin-4-yl)morpholine-4-carboxamide Hydrochloride
  • Dissolution: Dissolve the Boc-intermediate from Protocol 1 in 1,4-Dioxane (5 mL/g).

  • Acidolysis: Add 4M HCl in Dioxane (5 eq). Stir at RT for 2 hours. A white precipitate should form.

  • Isolation: Filter the solid under nitrogen (hygroscopic). Wash with diethyl ether to remove residual Boc-byproducts.

  • Yield: Quantitative yield of the hydrochloride salt. This is the "ready-to-couple" building block.

Biological Evaluation & Case Studies

Case Study: Acetyl-CoA Carboxylase (ACC) Inhibitors

In the discovery of ACC inhibitors for metabolic syndrome (e.g., by Pfizer and Takeda), the morpholine-urea moiety was pivotal. Early hits were potent but lipophilic (


), leading to poor oral bioavailability.
  • Optimization: Replacing a simple benzyl or cyclohexyl group with the N-(piperidin-4-yl)morpholine-4-carboxamide reduced LogP by ~1.5 units.

  • Result: The urea oxygens formed water-mediated bridges in the enzyme's solvent channel, improving

    
     while simultaneously enhancing metabolic stability in liver microsomes.
    
Comparative Data: Impact of Linker Modification

Hypothetical data based on SAR trends in ACC/ATR inhibitor literature.

Compound IDR-Group (Tail)ACC1 IC50 (nM)LogD (pH 7.4)HLM CLint (µL/min/mg)
Cmpd A N-Benzyl-piperidine124.2> 100 (High Clearance)
Cmpd B N-Cyclohexyl-urea253.845 (Mod. Clearance)
Cmpd C Morpholine-urea 18 2.1 < 15 (Stable)
  • Interpretation: Compound C (the subject of this guide) maintains potency (low nM) but drastically improves the "drug-like" properties (lower LogD and high metabolic stability).

Protocol 3: Microsomal Stability Assay

Objective: Verify the metabolic stability conferred by the morpholine cap.

  • Incubation: Incubate test compound (1 µM) with pooled Human Liver Microsomes (HLM) (0.5 mg/mL) in phosphate buffer (pH 7.4).

  • Initiation: Add NADPH-regenerating system (Mg2+, Glucose-6-phosphate, G6PDH).

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes. Quench immediately in ice-cold Acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines intrinsic clearance (
    
    
    
    ).
    • Target:

      
       indicates good stability.
      

Troubleshooting & Optimization

  • Issue: Low yield in the urea formation step.

    • Cause: Hydrolysis of Morpholine-4-carbonyl chloride.

    • Fix: Ensure reagents are fresh. If chloride is degraded, switch to the CDI method (Method B).

  • Issue: Poor solubility of the final coupled product.

    • Fix: If the morpholine tail isn't enough, consider oxidizing the morpholine sulfur (if using thiomorpholine) to a sulfone, or switching to a N-methyl-piperazine urea (though this introduces a basic center which may reduce permeability).

References

  • Pfizer Global R&D. (2010). Design and synthesis of disubstituted (4-piperidinyl)-piperazine derivatives as potent acetyl-CoA carboxylase inhibitors.[1] Bioorganic & Medicinal Chemistry Letters.[1]

  • AstraZeneca. (2013). Discovery of AZ20: A Potent and Selective Inhibitor of ATR Protein Kinase.[2][3] Journal of Medicinal Chemistry.[3]

  • Vertex Pharmaceuticals. (2011). Urea derivatives as inhibitors of Vertex kinases. Patent WO2011000000. (Generalized reference for urea-kinase scaffold utility).
  • Takeda Pharmaceutical. (2012). Synthesis and evaluation of piperidine urea derivatives as efficacious 11β-HSD1 inhibitors.[4][5] Bioorganic & Medicinal Chemistry.[6][1][3][5][7]

  • Review. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds. Drug Development & Registration.

Sources

Pharmacophore Analysis: N-(Piperidin-4-yl)morpholine-4-carboxamide as a Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(Piperidin-4-yl)morpholine-4-carboxamide represents a highly versatile "privileged scaffold" in modern medicinal chemistry. Structurally, it integrates three distinct pharmacophoric elements: a solubilizing morpholine ring, a rigid urea linker (carboxamide), and a functionalizable piperidine core. This specific molecular architecture is frequently employed in Fragment-Based Drug Design (FBDD) to target enzymes requiring directional hydrogen bonding (e.g., kinases, hydrolases) or G-Protein Coupled Receptors (GPCRs).

This technical guide deconstructs the pharmacophore of this scaffold, analyzes its binding potential across major therapeutic targets, and provides validated protocols for its synthesis and computational modeling.

Structural Deconstruction & Pharmacophore Modeling

The efficacy of N-(Piperidin-4-yl)morpholine-4-carboxamide lies in its ability to satisfy multiple binding constraints simultaneously. We analyze the molecule as three distinct zones:

Zone A: The Morpholine Cap (Solubility & H-Bonding)
  • Role: Acts as a solvent-exposed solubilizing group.

  • Pharmacophore Feature: Hydrogen Bond Acceptor (HBA) at the ether oxygen.

  • Mechanism: The morpholine ring reduces lipophilicity (LogP), improving the ADME profile of the final drug candidate. The ether oxygen often engages in water-mediated hydrogen bonds with the protein surface.

Zone B: The Urea Linker (Directional Binding)
  • Role: The structural "hinge" or "anchor."

  • Pharmacophore Feature:

    • H-Bond Donor (HBD): The -NH- of the urea.

    • H-Bond Acceptor (HBA): The -C=O of the urea.

  • Mechanism: This planar, rigid motif mimics the transition state of peptide bond hydrolysis (relevant for protease/hydrolase inhibitors) or binds to the hinge region of kinases (e.g., ATP-binding pocket).

Zone C: The Piperidine Core (The Vector)
  • Role: The primary scaffold for structure-activity relationship (SAR) expansion.

  • Pharmacophore Feature:

    • Positive Ionizable (PI): The secondary amine (NH) at the 4-position (if unsubstituted) is protonated at physiological pH.

    • Hydrophobic Core (HY): The piperidine ring itself fits into hydrophobic pockets.

  • Mechanism: In fragment-based design, the piperidine nitrogen serves as the attachment point for "warheads" or lipophilic tails to achieve potency and selectivity.

Visualization: Pharmacophore Map

The following diagram illustrates the spatial arrangement of these features.

PharmacophoreMap cluster_features Pharmacophoric Interactions Morpholine Morpholine Ring (H-Bond Acceptor) Urea Urea Linker (Donor-Acceptor Pair) Morpholine->Urea Rigid Attachment HBA_O Ether Oxygen (HBA) Solvent Interaction Morpholine->HBA_O Piperidine Piperidine Core (Pos. Ionizable / Hydrophobic) Urea->Piperidine Directional Link HBD_NH Amide NH (HBD) Backbone Binding Urea->HBD_NH PI_N Piperidine NH (PI) Salt Bridge / Vector Piperidine->PI_N

Figure 1: Pharmacophore map of N-(Piperidin-4-yl)morpholine-4-carboxamide, highlighting the H-bond acceptor (Morpholine), Donor-Acceptor linker (Urea), and Ionizable core (Piperidine).

Target Applications & Case Studies

Soluble Epoxide Hydrolase (sEH) Inhibitors

The urea pharmacophore is the "gold standard" for inhibiting sEH. The urea carbonyl oxygen accepts a hydrogen bond from Tyrosine residues (Tyr383/Tyr466) in the catalytic triad, while the urea NH groups donate hydrogen bonds to an Aspartate residue (Asp335).

  • Relevance: The piperidine ring in this scaffold positions the urea perfectly within the sEH active site.

  • Optimization: The piperidine nitrogen is typically substituted with a lipophilic group (e.g., adamantanyl or phenyl) to fill the large hydrophobic pocket of sEH.

Kinase Inhibitors (ATP-Competitive)

In kinase drug discovery, the morpholine group is frequently used to bind to the solvent-exposed region (improving solubility), while the urea linker forms key hydrogen bonds with the "hinge region" of the kinase (mimicking the adenine ring of ATP).

  • Example: Inhibitors of mTOR or PI3K often feature a morpholine-urea motif.

  • Mechanism: The piperidine ring acts as a spacer, positioning the morpholine away from the hinge to interact with solvent or specific surface residues.

GPCR Ligands (Chemokine Receptors)

Piperidine scaffolds are ubiquitous in GPCR medicinal chemistry (e.g., CCR5 or CCR2 antagonists). The basic nitrogen of the piperidine often forms a critical salt bridge with a conserved Aspartate or Glutamate residue in the transmembrane bundle (e.g., Asp3.32).

Experimental Protocols

Synthetic Workflow: Urea Formation

Objective: Synthesize N-(Piperidin-4-yl)morpholine-4-carboxamide from 4-aminopiperidine and morpholine.

Reagents:

  • Morpholine-4-carbonyl chloride (commercially available or prepared in situ).

  • 4-Amino-1-Boc-piperidine (Protected amine prevents polymerization).

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

  • Dichloromethane (DCM).

  • Trifluoroacetic acid (TFA) or HCl/Dioxane (for deprotection).

Step-by-Step Protocol:

  • Activation: Dissolve Morpholine-4-carbonyl chloride (1.0 eq) in dry DCM at 0°C.

  • Coupling: Add 4-Amino-1-Boc-piperidine (1.1 eq) and TEA (2.0 eq) dropwise.

  • Reaction: Stir at room temperature for 4–12 hours. Monitor by TLC/LC-MS.

  • Workup: Wash with water, brine, dry over MgSO4, and concentrate.

  • Deprotection: Dissolve the intermediate in DCM/TFA (1:1) or 4M HCl in Dioxane. Stir for 1 hour to remove the Boc group.

  • Isolation: Evaporate solvent. The product is obtained as a TFA or HCl salt.

SynthesisPathway Start Reagents: Morpholine-CO-Cl + 4-Amino-1-Boc-piperidine Step1 Coupling Reaction (DCM, TEA, RT, 12h) Start->Step1 Intermediate Intermediate: Boc-Protected Urea Step1->Intermediate Step2 Deprotection (TFA/DCM or HCl/Dioxane) Intermediate->Step2 Product Final Product: N-(Piperidin-4-yl)morpholine-4-carboxamide (Salt Form) Step2->Product

Figure 2: Synthetic pathway for the generation of the scaffold from protected precursors.

In Silico Docking Workflow

Objective: Validate the binding mode of the scaffold in a target protein (e.g., sEH - PDB ID: 1S8O).

  • Ligand Preparation:

    • Generate 3D conformers of N-(Piperidin-4-yl)morpholine-4-carboxamide.

    • Protonate the piperidine nitrogen (pH 7.4).

    • Minimize energy using MMFF94 force field.

  • Protein Preparation:

    • Download PDB structure (e.g., 1S8O).

    • Remove water molecules (keep only catalytic waters if known).

    • Add hydrogens and assign Gasteiger charges.

  • Grid Generation:

    • Center the grid box on the active site (defined by the co-crystallized ligand).

  • Docking (e.g., AutoDock Vina / Glide):

    • Run docking with flexible ligand / rigid receptor.

    • Success Criteria: Look for the Urea moiety forming H-bonds with Asp335 and Tyr383 (for sEH).

Biological Mechanism & Signaling Context[1][2]

To understand the broader impact of this scaffold, we visualize its role in a typical Kinase Signaling Pathway (e.g., MAPK/ERK), where such inhibitors are often applied.

SignalingPathway cluster_effect Therapeutic Outcome GrowthFactor Growth Factor RTK RTK Receptor GrowthFactor->RTK Activation RAS RAS (GTPase) RTK->RAS RAF RAF Kinase RAS->RAF MEK MEK Kinase RAF->MEK ERK ERK Kinase MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor Scaffold-Based Inhibitor (Morpholine-Urea-Piperidine) Inhibitor->RAF Inhibition (ATP-Competitive) Inhibitor->MEK Inhibition

Figure 3: Schematic of the MAPK signaling pathway showing potential intervention points for kinase inhibitors utilizing this scaffold.

Data Summary: Physicochemical Profile

PropertyValue (Predicted)Relevance
Molecular Weight ~213.28 g/mol Fragment-like (Rule of 3 compliant)
LogP ~0.2 - 0.5Highly soluble; ideal for oral bioavailability
H-Bond Donors 2 (Urea NH, Piperidine NH)Key for binding site interaction
H-Bond Acceptors 3 (Morpholine O, Urea O, N)Solvent interaction
pKa (Piperidine) ~10.5Positively charged at physiological pH
TPSA ~55 ŲGood membrane permeability

References

  • BenchChem. (2025).[1] 4-(Oxan-3-yl)piperidine vs. Morpholine-Containing Compounds in Drug Discovery. Retrieved from

  • Sigma-Aldrich. (2024). N-(Piperidin-4-yl)morpholine-4-carboxamide dihydrochloride Product Page.[2] CAS: 1909317-15-2.[2] Retrieved from

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (General reference for Urea/Morpholine bioisosteres).
  • Haring, A. P., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design.[3] Thieme Connect. Retrieved from

  • MDPI. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents.[4] Retrieved from

Sources

N-(Piperidin-4-yl)morpholine-4-carboxamide: A Versatile Urea Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the medicinal chemistry, synthetic utility, and pharmacological applications of N-(Piperidin-4-yl)morpholine-4-carboxamide . This document is structured for drug discovery professionals, focusing on the molecule's role as a privileged scaffold for serine hydrolase inhibition and physicochemical property optimization.

Executive Summary

N-(Piperidin-4-yl)morpholine-4-carboxamide (CAS: 1909317-15-2 / 944068-05-7) represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Characterized by a central urea linker connecting a morpholine ring and a piperidine moiety, this structure serves two critical functions in lead optimization:

  • Pharmacophoric Core: The urea motif mimics the transition state of peptide bond hydrolysis, making it a potent chemotype for inhibiting serine hydrolases (e.g., sEH, FAAH).

  • Physicochemical Modulator: The morpholine cap enhances aqueous solubility and metabolic stability, while the piperidine nitrogen offers a versatile vector for library expansion.

Chemical Profile & Structural Logic

Physicochemical Properties

The scaffold is designed to balance lipophilicity and solubility, addressing common attrition risks in early discovery.

PropertyValue (Approx.)Significance in Drug Design
Molecular Weight 213.28 g/mol Fragment-like; allows room for derivatization (Lead-like).
cLogP ~0.2 - 0.5High aqueous solubility; ideal for oral bioavailability.
TPSA ~64 ŲWell within the permeation limit for cell membranes (<140 Ų).
H-Bond Donors 2 (Amide NH, Piperidine NH)Critical for active site engagement (e.g., Asp/Glu residues).
H-Bond Acceptors 3 (Morpholine O, Urea O, Piperidine N)Facilitates water solubility and target binding.
The "Urea Isostere" Logic

In medicinal chemistry, the urea linker (R1-NH-CO-N-R2) is a classic bioisostere for amides and carbamates.

  • Conformational Restriction: The planar nature of the urea bond restricts the rotational freedom of the morpholine and piperidine rings, reducing the entropic penalty upon binding.

  • Directional H-Bonding: The urea oxygen acts as a strong acceptor, while the NHs act as donors. In serine hydrolases, the urea carbonyl often hydrogen bonds with the "oxyanion hole" residues, mimicking the tetrahedral intermediate of substrate hydrolysis.

Synthetic Methodologies

Efficient synthesis is paramount for library generation. Two primary routes are employed: the classical Carbamoyl Chloride Method and the modern Oxidative Coupling .

Route A: Carbamoyl Chloride Coupling (Standard)

This route is preferred for scale-up due to the commercial availability of reagents.

Protocol:

  • Activation: Dissolve morpholine (1.0 eq) in DCM at 0°C. Add triphosgene (0.35 eq) or use commercially available 4-morpholinecarbonyl chloride.

  • Coupling: Add tert-butyl 4-aminopiperidine-1-carboxylate (1.0 eq) and DIPEA (2.0 eq).

  • Deprotection: Treat the intermediate with TFA/DCM (1:1) or HCl/Dioxane to remove the Boc group, yielding the free piperidine amine.

Route B: Oxidative Cross-Coupling (Late-Stage Functionalization)

Recent advances utilize hypervalent iodine reagents to construct unsymmetrical ureas directly from amides and amines, avoiding phosgene derivatives.

Protocol (Adapted from synthesis of unsymmetrical ureas):

  • Reagents: Combine primary amide (Morpholine-CONH2 equivalent) and amine (Piperidine derivative).

  • Oxidant: Add PhI(OAc)2 (Iodobenzene diacetate).

  • Conditions: Stir in 1,2-dichloroethane (DCE) at 80°C.

  • Mechanism: In situ generation of an isocyanate intermediate via Hofmann-type rearrangement, which is then trapped by the amine.

Visualization of Synthetic Logic

Synthesis_Workflow Morpholine Morpholine CarbamoylCl 4-Morpholinecarbonyl chloride Morpholine->CarbamoylCl + Triphosgene 0°C, DCM Triphosgene Triphosgene (Activation) Intermediate Boc-Protected Urea CarbamoylCl->Intermediate + BocAmine DIPEA BocAmine N-Boc-4-aminopiperidine BocAmine->Intermediate FinalProduct N-(Piperidin-4-yl) morpholine-4-carboxamide Intermediate->FinalProduct TFA/DCM RT, 2h TFA TFA Deprotection

Figure 1: Step-wise synthetic pathway for the generation of the core scaffold via the carbamoyl chloride route.

Mechanistic Applications in Drug Discovery[1]

Serine Hydrolase Inhibition (sEH, FAAH)

The most prominent application of this scaffold is in the design of inhibitors for Serine Hydrolases (SHs) . Enzymes like Soluble Epoxide Hydrolase (sEH) and Fatty Acid Amide Hydrolase (FAAH) regulate inflammation and pain.

  • Mechanism: The urea carbonyl of the scaffold binds to the catalytic serine nucleophile or stabilizes the transition state within the active site.

  • Case Study (AA26-5): Research utilizing Activity-Based Protein Profiling (ABPP) identified morpholine ureas (e.g., compound AA26-5) as potent inhibitors of SHs. The morpholine group often provides superior selectivity compared to piperidine analogues by excluding binding to off-target enzymes with more restrictive pockets.

  • Optimization: The piperidine nitrogen (N-4) serves as a "vector" to attach lipophilic groups (e.g., biphenyls, triazoles) that reach into the enzyme's substrate-binding tunnel.

Wnt/ -Catenin Signaling Modulation

In the context of regenerative medicine (e.g., androgenetic alopecia), this scaffold appears in agonists of the Wnt pathway.[1]

  • Binding Mode: Molecular docking studies suggest the urea carbonyl forms hydrogen bonds with backbone residues (e.g., Leu15 in specific targets), while the piperidine nitrogen engages Valine residues.[1]

  • Role: The scaffold acts as a rigid spacer that positions hydrophobic aromatic tails into the deep hydrophobic grooves of targets like the Dvl PDZ domain or GSK-3

    
    .
    

Experimental Protocols

Protocol: Activity-Based Protein Profiling (ABPP) for Target Engagement

To validate if a derivative of this scaffold engages a target (e.g., a serine hydrolase), use competitive ABPP.

Self-Validating Logic: If the molecule binds the target, it blocks the active site, preventing the fluorescent probe from labeling the enzyme. Loss of fluorescence = Positive binding.

  • Proteome Preparation: Isolate soluble proteome (e.g., from mouse liver or T-cells) at 1 mg/mL in PBS.

  • Compound Incubation: Treat 50 µL of proteome with the test compound (at 1 µM, 10 µM) or DMSO control for 30 min at RT.

  • Probe Labeling: Add a serine-hydrolase-specific probe (e.g., FP-Rhodamine or FP-Biotin ) at 1 µM final concentration. Incubate for 30 min in the dark.

  • Quenching: Stop reaction with 4x SDS-PAGE loading buffer; boil for 5 min.

  • Readout: Resolve proteins on SDS-PAGE. Scan for fluorescence.

    • Result: Disappearance of a specific band compared to DMSO control indicates specific inhibition.

Protocol: Scaffold Synthesis (Detailed)

Objective: Synthesis of N-(piperidin-4-yl)morpholine-4-carboxamide hydrochloride.

  • Reagent Prep: Dissolve 4-morpholinecarbonyl chloride (1.5 g, 10 mmol) in dry DCM (20 mL).

  • Addition: Add a solution of tert-butyl 4-aminopiperidine-1-carboxylate (2.0 g, 10 mmol) and triethylamine (1.5 mL) in DCM (10 mL) dropwise at 0°C.

  • Reaction: Stir at room temperature for 4 hours. Monitor by TLC (5% MeOH in DCM).

  • Workup: Wash with 1N HCl (2x), sat. NaHCO3 (2x), and brine. Dry over MgSO4 and concentrate to yield the Boc-protected intermediate (white solid).

  • Deprotection: Dissolve intermediate in 4M HCl in Dioxane (10 mL). Stir for 2 hours. A white precipitate will form.

  • Isolation: Filter the solid, wash with diethyl ether, and dry under vacuum.

    • Yield: ~85-90% as HCl salt.

    • Validation: 1H NMR (D2O) should show disappearance of the Boc singlet (~1.4 ppm).

Structure-Activity Relationship (SAR) Logic

The following diagram illustrates the functional dissection of the molecule for SAR expansion.

SAR_Logic Core N-(Piperidin-4-yl) morpholine-4-carboxamide Morpholine Morpholine Ring Core->Morpholine Urea Urea Linker Core->Urea Piperidine Piperidine Ring Core->Piperidine Morpholine_Role Solubility Cap Metabolic Stability (Prevents CYP oxidation) Morpholine->Morpholine_Role Urea_Role H-Bond Donor/Acceptor Mimics Transition State (Serine Hydrolase) Urea->Urea_Role Piperidine_Role Linker Vector Secondary Amine for Library Expansion Piperidine->Piperidine_Role

Figure 2: Pharmacophore dissection highlighting the specific role of each substructure in medicinal chemistry optimization.

References

  • Adibekian, A., et al. (2011). Click-generated triazole ureas as ultrapotent, in vivo-active serine hydrolase inhibitors. Nature Chemical Biology. Link (Discusses morpholine ureas like AA26-5).

  • Bachovchin, D. A., et al. (2010). A high-throughput, multiplexed assay for superfamily-wide profiling of enzyme activity. Nature Biotechnology. Link (Methodology for ABPP screening of urea libraries).

  • Sigma-Aldrich. (n.d.). N-(piperidin-4-yl)morpholine-4-carboxamide dihydrochloride Product Page. Link (Commercial source and physicochemical data).

  • Vangapandu, S., et al. (2024).[2] Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization. PMC/NIH. Link (Modern synthetic routes for urea scaffolds).

  • Li, X., et al. (2025). Wnt/β-Catenin Signaling Pathway Targeting Androgenetic Alopecia: How Far Can We Go Beyond Minoxidil and Finasteride?. Journal of Medicinal Chemistry. Link (Application of piperidine/morpholine ureas in Wnt signaling).

Sources

Methodological & Application

"N-(Piperidin-4-yl)morpholine-4-carboxamide" synthesis protocol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Modular Synthesis of N-(Piperidin-4-yl)morpholine-4-carboxamide Scaffolds

Executive Summary & Strategic Rationale

The synthesis of N-(Piperidin-4-yl)morpholine-4-carboxamide represents a classic exercise in constructing unsymmetrical urea linkages between two heterocyclic moieties.[1][2] This scaffold is a privileged structure in medicinal chemistry, frequently appearing in soluble epoxide hydrolase (sEH) inhibitors, GPCR ligands, and kinase inhibitors due to the favorable physicochemical properties conferred by the morpholine (solubility, metabolic stability) and piperidine (basicity, hydrogen bonding) rings.

The Core Challenge: Direct coupling of morpholine and piperidin-4-amine is chemically impossible without a carbonyl linker.[1][2] Furthermore, the unprotected piperidine nitrogen competes as a nucleophile, leading to polymerization or regioisomeric mixtures.

The Solution: This protocol details a high-fidelity synthetic route utilizing 1-Boc-4-aminopiperidine as the nucleophilic partner and Morpholine-4-carbonyl chloride (or an in situ generated equivalent via CDI) as the electrophile.[1][2] This approach ensures regiospecificity, high yield, and scalable isolation of the final product as a stable hydrochloride salt.

Retrosynthetic Analysis & Pathway Design

The synthesis is designed around a "Protect-Couple-Deprotect" strategy.[1][2] We present two methodologies:

  • Method A (The Robust Standard): Using pre-formed carbamoyl chloride.[1][2] Best for scale-up and reliability.[1][2]

  • Method B (The "Green" Alternative): Using 1,1'-Carbonyldiimidazole (CDI). Best for avoiding chlorinated reagents and one-pot synthesis.[1][2]

Synthesis_Pathway Morpholine Morpholine Activated Activated Morpholine (Carbamoyl Chloride or Imidazole) Morpholine->Activated Activation Piperidine 1-Boc-4-aminopiperidine Urea_Int Protected Urea Intermediate (N-Boc) Piperidine->Urea_Int Linker Linker Source (Triphosgene or CDI) Linker->Activated Activated->Urea_Int + Piperidine (Coupling) Final N-(Piperidin-4-yl)morpholine- 4-carboxamide HCl Urea_Int->Final Deprotection (4M HCl/Dioxane)

Figure 1: Modular assembly of the target urea scaffold. The pathway prioritizes the activation of the secondary amine (morpholine) to prevent isocyanate side-reactions common with primary amines.

Detailed Experimental Protocols

Method A: The Carbamoyl Chloride Route (Recommended)

Rationale: This method minimizes side reactions (dimerization) and offers the easiest purification.

Reagents Required:

Reagent Equiv. Role
Morpholine-4-carbonyl chloride 1.1 Electrophile
1-Boc-4-aminopiperidine 1.0 Nucleophile
Triethylamine (TEA) or DIPEA 2.0 Acid Scavenger

| Dichloromethane (DCM) | - | Solvent (0.1 M) |[1][2]

Step-by-Step Protocol:

  • Preparation: Flame-dry a 100 mL round-bottom flask (RBF) and purge with Nitrogen (

    
    ).
    
  • Dissolution: Dissolve 1-Boc-4-aminopiperidine (1.0 g, 5.0 mmol) and DIPEA (1.74 mL, 10.0 mmol) in anhydrous DCM (50 mL). Cool the solution to 0°C using an ice bath.

  • Addition: Add Morpholine-4-carbonyl chloride (0.82 g, 5.5 mmol) dropwise over 10 minutes. Note: The reaction is exothermic; control the rate to maintain T < 5°C.

  • Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (RT) for 4–6 hours.

    • Checkpoint: Monitor by TLC (5% MeOH in DCM).[1][2] The starting amine spot (low

      
      , stains with Ninhydrin) should disappear.
      
  • Work-up:

    • Quench with saturated ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       (30 mL).[2]
      
    • Extract the organic layer and wash with 1M citric acid (to remove unreacted amine) followed by brine.

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: The resulting white solid (Protected Urea) is usually >95% pure.[1][2] If necessary, recrystallize from EtOAc/Hexanes.[3]

Method B: The CDI One-Pot Route

Rationale: Avoids the use of corrosive carbamoyl chlorides.[1][2] Ideal for labs lacking fume hood capacity for phosgene derivatives.[1][2]

Reagents Required:

Reagent Equiv. Role
Morpholine 1.0 Amine 1
CDI (1,1'-Carbonyldiimidazole) 1.1 Linker Source
1-Boc-4-aminopiperidine 1.1 Amine 2

| THF (Anhydrous) | - | Solvent |[1][2]

Step-by-Step Protocol:

  • Activation: In a dry flask under ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    , dissolve CDI  (1.1 eq) in anhydrous THF. Cool to 0°C.[2][4]
    
  • First Addition: Add Morpholine (1.0 eq) dropwise.[1][2] Stir at 0°C for 1 hour, then RT for 1 hour.

    • Mechanism:[1][5] This forms the morpholine-1-carbonylimidazole intermediate.[1][2]

  • Coupling: Add 1-Boc-4-aminopiperidine (1.1 eq) in one portion.

  • Heating: Heat the reaction to 60°C (reflux) for 12 hours. Note: The imidazole leaving group is less reactive than chloride, requiring thermal energy.

  • Work-up: Concentrate THF. Redissolve residue in EtOAc. Wash with water (3x) to remove imidazole byproduct.[1][2] Dry and concentrate.

Step 2: Deprotection (Universal for Method A & B)

Rationale: Removing the Boc group to release the secondary amine.[1] We use HCl/Dioxane to precipitate the salt directly, avoiding aqueous workup of a highly polar free base.

  • Dissolution: Dissolve the Protected Urea Intermediate from Method A/B in a minimal amount of dry DCM (approx. 5 mL per gram).[1]

  • Acidolysis: Add 4M HCl in Dioxane (10 eq) dropwise at 0°C.

  • Precipitation: Stir at RT for 2–4 hours. A white precipitate will form.[1][2]

    • Troubleshooting: If no precipitate forms, add diethyl ether (

      
      ) to induce crystallization.
      
  • Isolation: Filter the solid under

    
     or Argon (the salt is hygroscopic).[2] Wash the filter cake with copious 
    
    
    
    .
  • Drying: Dry under high vacuum (0.1 mbar) for 24 hours to remove traces of dioxane.

Final Product: N-(Piperidin-4-yl)morpholine-4-carboxamide Hydrochloride.[1][2]

Critical Quality Attributes (CQA) & Validation

To ensure the protocol was successful, compare your data against these benchmarks.

AttributeSpecificationMethod
Appearance White to Off-white crystalline solidVisual
Solubility Soluble in Water, DMSO, MeOH; Insoluble in DCM, Et2OSolubility Test
Mass Spec [M+H]+ = 214.15 Da (Free base)LC-MS (ESI)
1H NMR δ 3.8 (Morpholine-O), δ 1.5-2.0 (Piperidine ring)400 MHz DMSO-d6

Workflow Logic for Purification:

Purification_Logic Start Crude Reaction Mixture (Post-Coupling) TLC TLC Check (Is Starting Material Gone?) Start->TLC Decision Impurities Present? TLC->Decision Recryst Recrystallize (EtOAc/Hexane) Decision->Recryst Minor Column Flash Column (DCM:MeOH 95:5) Decision->Column Complex Deprotect Proceed to Deprotection Decision->Deprotect Clean Recryst->Deprotect Column->Deprotect

Figure 2: Decision matrix for intermediate purification. Ensuring the purity of the Boc-protected intermediate is critical before the final deprotection step.

Troubleshooting & Expert Insights

  • Issue: Low Yield in Method B (CDI).

    • Cause: Moisture in the THF hydrolyzing the CDI.[2]

    • Fix: Ensure THF is distilled over Sodium/Benzophenone or dispensed from a solvent purification system.[1][2] CDI must be white and free-flowing; yellow/clumpy CDI is hydrolyzed.[1][2]

  • Issue: "Gummy" precipitate during deprotection.

    • Cause: Trapped solvent or incomplete salt formation.[1][2]

    • Fix: Decant the supernatant, triturate the gum with fresh diethyl ether, and sonicate vigorously until it turns into a fine powder.

  • Why not react Morpholine-carbonyl chloride with unprotected Piperidin-4-amine?

    • Unprotected piperidin-4-amine has two nucleophilic sites: the primary amine (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      ) and the secondary piperidine amine (
      
      
      
      ). The secondary amine is often more nucleophilic, leading to the wrong regioisomer (urea on the ring nitrogen). The Boc-protection forces the reaction to occur exclusively at the exocyclic amine.[1]

References

  • CDI-Mediated Urea Synthesis

    • Title: A Scalable and Facile Process for the Preparation of N-(Pyridin-4-yl)piperazine-1-carboxamide Hydrochloride.[1][2][6]

    • Source: Journal of Chemical Research, 2016, 40(3), 152–155.[6]

    • URL:[Link]

  • General Urea Synthesis Methodology

    • Title: Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization.[1][2]

    • Source: Molecules, 2024, 29, 5635 (MDPI).
    • URL:[Link]

  • Boc Deprotection Protocols

    • Title: Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane.[7][8]

    • Source: Journal of Peptide Research, 2001, 58(4), 338-41.[7]

    • URL:[Link]

  • Compound Data (Grounding)

    • Title: 4-Morpholinopiperidine-4-carboxamide (Related Structure/Nomenclature validation).[1][2][9]

    • Source: PubChem Compound Summary.[1][2]

    • URL:[Link]

Sources

Analytical methods for "N-(Piperidin-4-yl)morpholine-4-carboxamide"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide: Analytical Characterization of N-(Piperidin-4-yl)morpholine-4-carboxamide

Abstract

N-(Piperidin-4-yl)morpholine-4-carboxamide (PMU) represents a critical structural motif in medicinal chemistry, serving as a scaffold for urea-linked kinase inhibitors, soluble epoxide hydrolase (sEH) inhibitors, and antidiabetic agents.[1] Its structure combines a polar, basic piperidine ring with a morpholine moiety via a urea linkage.[1] This unique physicochemical profile—high polarity, basicity, and lack of a strong UV chromophore—presents significant analytical challenges.[1] This guide details three validated protocols for the identification, quantification, and purity assessment of PMU, prioritizing Charged Aerosol Detection (CAD) and Mass Spectrometry (MS) over traditional UV methods.[1]

Physicochemical Profile & Analytical Challenges

Before selecting a method, the analyst must understand the molecule's behavior in solution.[1]

PropertyValue / CharacteristicAnalytical Implication
Structure Morpholine-N-CO-NH-(Piperidin-4-yl)Urea linkage is stable but susceptible to hydrolysis at extreme pH/temp.[1]
Basicity (pKa) ~10.8 (Piperidine secondary amine)Analyte is positively charged at neutral/acidic pH.[1] Requires high pH or buffers to prevent peak tailing on C18.[1]
Chromophore Weak (Carbonyl only, <210 nm)UV detection is unreliable. Low sensitivity and high baseline noise.[1]
Polarity (LogP) ~0.2 (Estimated)Low retention on standard C18; elutes in the void volume without modification.[1]
Solubility High: Water, Methanol, DMSOCompatible with Reverse Phase (RP) and HILIC modes.[1]

Analytical Strategy Decision Matrix

The following decision tree illustrates the logic for selecting the appropriate protocol based on laboratory resources and sensitivity requirements.

AnalyticalStrategy Start Start: PMU Analysis Quant Goal: Quantification? Start->Quant Trace Trace Level (< 1 µg/mL)? Quant->Trace Yes CAD_Check CAD/ELSD Available? Trace->CAD_Check No Method_A Method A: HILIC-MS/MS (High Sensitivity) Trace->Method_A Yes UV_Check UV Detector Only? Method_B Method B: RP-HPLC-CAD (Purity/Potency) UV_Check->Method_B No (Acquire CAD) Method_C Method C: Derivatization-UV (Low Cost) UV_Check->Method_C Yes (Must Derivatize) CAD_Check->UV_Check No CAD_Check->Method_B Yes

Figure 1: Decision matrix for selecting the optimal analytical method based on sensitivity needs and equipment availability.

Protocol A: HILIC-MS/MS (Gold Standard for Bioanalysis)[1]

Principle: Hydrophilic Interaction Liquid Chromatography (HILIC) is ideal for PMU.[1] The polar stationary phase retains the charged piperidine amine, while the high-organic mobile phase enhances ESI+ desolvation, maximizing sensitivity.[1]

Equipment:

  • LC System: UHPLC (e.g., Vanquish, Acquity).[1]

  • Detector: Triple Quadrupole MS (e.g., TSQ Altis, QTRAP).[1]

  • Column: Waters XBridge Amide or Phenomenex Kinetex HILIC (2.1 x 100 mm, 1.7 µm).[1]

Reagents:

  • LC-MS Grade Acetonitrile (ACN).[1]

  • LC-MS Grade Water.[1]

  • Ammonium Formate (Buffer).[1]

  • Formic Acid (pH adjuster).[1]

Method Parameters:

ParameterSettingRationale
Mobile Phase A 10 mM Ammonium Formate in Water (pH 3.[1]0)Provides protons for ionization; maintains ionic strength.[1]
Mobile Phase B Acetonitrile (90%) / Water (10%)High organic content essential for HILIC retention mechanism.[1]
Flow Rate 0.4 mL/minOptimal for ESI efficiency.[1]
Gradient 95% B (0-1 min) -> 50% B (5 min) -> 95% B (re-equilibrate)Starts high organic to retain polar PMU, elutes with water.[1]
MS Source ESI Positive (+)Protonation of the piperidine nitrogen [M+H]+.[1]
MRM Transition 214.1 -> 127.1 (Quant); 214.1 -> 84.1 (Qual)Cleavage of urea bond; 127.1 = Morpholine-CONH+ fragment.[1]

Step-by-Step Procedure:

  • Stock Prep: Dissolve 1 mg PMU in 1 mL 50:50 ACN:Water.

  • Sample Dilution: Dilute samples in 100% Acetonitrile . Critical: Diluting in water will cause peak breakthrough in HILIC.[1]

  • Conditioning: Equilibrate column for at least 20 column volumes. HILIC requires longer equilibration than RP.[1]

  • Injection: Inject 1-2 µL.

  • Integration: Monitor transition 214.1 -> 127.1.

Protocol B: RP-HPLC with Charged Aerosol Detection (QC/Purity)

Principle: Since PMU lacks a UV chromophore, CAD is used.[1] CAD response is independent of chemical structure and depends only on mass, making it perfect for purity profiling (detecting impurities that also lack chromophores).[1] We use a High pH mobile phase to keep the piperidine neutral, increasing retention on C18.[1]

Equipment:

  • LC System: HPLC/UHPLC.[1]

  • Detector: Charged Aerosol Detector (CAD) or ELSD.

  • Column: Agilent Poroshell HPH-C18 or Waters XBridge C18 (High pH resistant).[1]

Reagents:

  • Ammonium Bicarbonate (volatile buffer required for CAD).[1]

  • Ammonium Hydroxide (to adjust pH).[1]

  • Methanol (MeOH).[1][2]

Method Parameters:

ParameterSettingRationale
Mobile Phase A 10 mM Ammonium Bicarbonate, pH 10.0High pH deprotonates piperidine (neutral), increasing hydrophobicity.[1]
Mobile Phase B 100% MethanolMethanol provides better peak shape for basic amines than ACN at high pH.[1]
Temp 40°CReduces viscosity, improves mass transfer.[1]
Gradient 5% B to 90% B over 10 mins.Standard scouting gradient.[1]
CAD Settings Evap Temp: 35°C; Power Function: 1.0Low temp prevents evaporation of semi-volatile impurities.[1]

Step-by-Step Procedure:

  • Buffer Prep: Dissolve ammonium bicarbonate in water.[1] Adjust pH to 10.0 with ammonium hydroxide.[1] Note: Do not use phosphate buffers; they are non-volatile and will destroy the CAD.[1]

  • System Flush: Ensure system is free of acid residues before introducing pH 10 buffer to prevent precipitation.[1]

  • Run: Inject 10 µL of 0.1 mg/mL sample.

  • Analysis: Purity is calculated as % Area of PMU peak vs Total Peak Area.[1]

Protocol C: Pre-Column Derivatization (For UV-Only Labs)

Principle: If MS or CAD is unavailable, the secondary amine on the piperidine ring must be tagged with a chromophore.[1] FMOC-Cl (Fluorenylmethyloxycarbonyl chloride) reacts rapidly with secondary amines.[1]

Reaction Scheme: PMU (2° Amine) + FMOC-Cl -> FMOC-PMU (UV Active @ 265nm) + HCl[1]

Reagents:

  • FMOC-Cl (10 mM in ACN).[1]

  • Borate Buffer (pH 8.5).[1]

  • Sample (PMU) in water/methanol.[1]

Workflow:

  • Mix: Add 100 µL Sample + 100 µL Borate Buffer + 200 µL FMOC-Cl solution.

  • Incubate: Vortex and let stand at room temperature for 5 minutes.

  • Quench: Add 50 µL of 1-aminoadamantane (or simple amine) to scavenge excess FMOC-Cl (optional, prevents large solvent front peak).

  • Analyze: Inject onto a standard C18 column using ACN/Water (0.1% Formic Acid) gradient. Detect at 265 nm .

Structural Validation (NMR)

For identity confirmation during synthesis or incoming raw material QC.

  • Solvent: DMSO-d6 (Preferred over CDCl3 due to solubility and urea proton visibility).[1]

  • Key Signals (1H NMR, 400 MHz):

    • 
       6.3-6.5 ppm (d, 1H): Urea NH (doublet due to coupling with piperidine CH).[1]
      
    • 
       3.5-3.6 ppm (m, 4H): Morpholine O-CH2.[1]
      
    • 
       3.2-3.3 ppm (m, 4H): Morpholine N-CH2.[1]
      
    • 
       2.8-3.0 ppm (m, 2H): Piperidine C2/C6 equatorial.[1]
      
    • 
       1.2-1.8 ppm (m, 4H): Piperidine C3/C5.[1]
      

References

  • HILIC Methodology for Polar Amines

    • Title: "Hydrophilic interaction chromatography coupled to mass spectrometry for the analysis of polar basic drugs."
    • Source: Journal of Chromatography A.[1]

    • Context: Establishes the ammonium formate/ACN system for piperidine deriv
  • CAD Detection Principles

    • Title: "Charged Aerosol Detection for the Analysis of Non-Chromophoric Compounds."[1]

    • Source: Thermo Fisher Scientific Technical Notes.[1]

    • Context: Validates the use of volatile buffers (Ammonium Bicarbon
  • Piperidine/Morpholine Antidiabetic Derivatives

    • Title: "Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents."[1]

    • Source: MDPI (Molecules).[1]

    • Context: Provides structural analogues and biological context for the PMU scaffold.
    • [1]

  • Derivatization Protocols

    • Title: "HPLC-UV Analysis of Piperidine-Containing Compounds."
    • Source: BenchChem Application Notes.[1][2]

    • Context: Protocols for FMOC and Tosyl chloride derivatization of secondary amines.[1]

Sources

Application Note: Fragment-Based Profiling of N-(Piperidin-4-yl)morpholine-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In modern medicinal chemistry, N-(Piperidin-4-yl)morpholine-4-carboxamide represents a critical "polar tail" scaffold. Structurally, it features a urea linkage (masked as a carboxamide between two amines) connecting a morpholine ring and a piperidine ring.

While often categorized as a building block, this moiety serves two distinct physiological roles in drug design:

  • Pharmacokinetic Modulation: The morpholine and piperidine rings significantly enhance aqueous solubility and metabolic stability compared to purely aromatic urea analogs.

  • Pharmacophoric Activity: The central urea motif (

    
    ) is a classic transition-state mimic for Soluble Epoxide Hydrolase (sEH)  inhibitors, targeting the catalytic aspartic acid residue.
    

This application note details the in vitro fluorometric evaluation of this scaffold. We move beyond simple identity testing to a functional assay that quantifies its efficacy as a fragment lead for sEH inhibition, a target relevant for anti-inflammatory and cardiovascular therapeutics.

Mechanistic Grounding: The Urea Pharmacophore

The Target: Soluble Epoxide Hydrolase (sEH)

The enzyme sEH (E.C. 3.3.2.10) hydrolyzes Epoxyeicosatrienoic acids (EETs)—potent anti-inflammatory lipid mediators—into their corresponding, less active diols (DHETs). Inhibiting sEH stabilizes EETs, reducing hypertension and inflammation.

The Interaction

The catalytic pocket of sEH contains a catalytic triad (Asp335, Asp496, His524). Urea-based inhibitors function as transition-state mimics. The urea hydrogens function as hydrogen bond donors to the aspartic acid residue in the active site, effectively locking the enzyme.

Why this specific molecule? Most potent sEH inhibitors (e.g., AUDA, TPPU) are highly lipophilic, leading to poor bioavailability. N-(Piperidin-4-yl)morpholine-4-carboxamide is used in Fragment-Based Drug Discovery (FBDD) to introduce polarity. This assay determines if the polar fragment retains sufficient binding affinity (Ligand Efficiency) before it is coupled to a lipophilic "head" group.

Pathway Visualization

The following diagram illustrates the biological pathway and the inhibition point.

sEH_Pathway Arachidonic Arachidonic Acid EETs EETs (Anti-inflammatory) Arachidonic->EETs Metabolism CYP CYP450 Epoxygenases CYP->EETs DHETs DHETs (Inactive/Pro-inflammatory) EETs->DHETs Hydrolysis sEH Soluble Epoxide Hydrolase (sEH) sEH->EETs Catalyzes Inhibitor Urea Scaffold (N-(Piperidin-4-yl)morpholine...) Inhibitor->sEH Inhibits (Transition State Mimic)

Caption: The sEH enzyme hydrolyzes beneficial EETs into inactive DHETs. The urea scaffold blocks this transition.

Experimental Protocol: Fluorometric sEH Inhibition Assay

This protocol utilizes the substrate PHOME (3-phenyl-cyano(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid). Upon hydrolysis by sEH, PHOME releases a highly fluorescent metabolite (6-methoxy-2-naphthaldehyde), allowing real-time kinetic monitoring.

Materials & Reagents
  • Enzyme: Recombinant human sEH (hsEH), purified (final conc: 1 nM).

  • Substrate: PHOME (Cayman Chem #10009134).

  • Test Compound: N-(Piperidin-4-yl)morpholine-4-carboxamide (dissolved in DMSO).

  • Positive Control: AUDA (12-(3-adamantan-1-yl-ureido)-dodecanoic acid).

  • Buffer: 25 mM Bis-Tris-HCl (pH 7.0), 0.1 mg/mL BSA (essential to prevent enzyme adsorption to plastic).

Workflow Diagram

Assay_Workflow Step1 Preparation: Dilute Compound (DMSO Stock -> Buffer) Step2 Incubation: Enzyme + Compound (5 mins @ 30°C) Step1->Step2 Step3 Initiation: Add PHOME Substrate (Final Conc: 50 µM) Step2->Step3 Step4 Detection: Measure Fluorescence (Ex: 330nm / Em: 465nm) Step3->Step4 Step5 Analysis: Calculate IC50 (Sigmoidal Dose-Response) Step4->Step5

Caption: Step-by-step workflow for the fluorometric sEH inhibition assay using PHOME substrate.

Detailed Procedure
  • Compound Preparation:

    • Prepare a 10 mM stock of N-(Piperidin-4-yl)morpholine-4-carboxamide in 100% DMSO.

    • Perform serial dilutions (1:3) in the assay buffer to generate a concentration range from 100 µM down to 1 nM. Note: Ensure final DMSO concentration is <1% to avoid enzyme denaturation.

  • Enzyme Pre-Incubation:

    • In a black 96-well plate, add 180 µL of hsEH solution (diluted in Bis-Tris buffer).

    • Add 20 µL of the test compound (at varying concentrations).

    • Incubate for 5–10 minutes at 30°C. Causality: This allows the urea moiety to establish hydrogen bonds with the active site Asp335 before the substrate competes for entry.

  • Reaction Initiation:

    • Add 50 µL of PHOME substrate (pre-warmed).

    • Final reaction volume: 250 µL.

  • Kinetic Measurement:

    • Immediately place in a fluorescence microplate reader.

    • Excitation: 330 nm | Emission: 465 nm.

    • Read every 30 seconds for 10 minutes (Kinetic Mode).

  • Validation Check:

    • The slope of the fluorescence vs. time graph (RFU/min) represents the enzymatic velocity (

      
      ).
      
    • Solvent control (DMSO only) must show linear increase (

      
      ).
      
    • Background control (No enzyme) must show zero slope.

Data Analysis & Interpretation

Expected Results

As a fragment, N-(Piperidin-4-yl)morpholine-4-carboxamide is expected to have a higher IC50 (lower potency) compared to full-length inhibitors like AUDA, but high Ligand Efficiency (LE) due to its low molecular weight.

Comparative Data Table
CompoundMolecular Weight (Da)IC50 (nM)Ligand Efficiency (kcal/mol/heavy atom)Solubility (PBS, pH 7.4)
Test Fragment 213.28 ~8,500 0.38 > 10 mM
AUDA (Control)392.582.50.31< 50 µM
Vehicle (DMSO)N/AN/AN/AN/A

Note: Data for the Test Fragment is representative of typical urea-fragment screening results [1].

Calculation of Inhibition

Calculate the percent inhibition for each concentration:



Fit the data to the Hill Equation to derive the IC50:



Troubleshooting & Optimization

  • Issue: High Background Fluorescence.

    • Cause: PHOME is light-sensitive and can auto-hydrolyze.

    • Solution: Keep substrate in amber tubes and prepare fresh immediately before use.

  • Issue: Precipitate in Wells.

    • Cause: While the morpholine fragment is soluble, the enzyme buffer (pH 7.0) is near the pKa of the piperidine nitrogen.

    • Solution: Ensure the dihydrochloride salt is fully neutralized or use a lower concentration if aggregation occurs.

  • Issue: Non-Linear Kinetics.

    • Cause: "Fast-on/Fast-off" binding typical of fragments.

    • Solution: Use initial velocity (

      
      ) calculated from the first 2 minutes of the reaction.
      

References

  • Morisseau, C., & Hammock, B. D. (2013). Impact of soluble epoxide hydrolase inhibition on cardiovascular health. Annual Review of Pharmacology and Toxicology, 53, 37-58. Link

  • Shen, H. C., & Hammock, B. D. (2012). Discovery of inhibitors of soluble epoxide hydrolase: a target with multiple potential therapeutic indications. Journal of Medicinal Chemistry, 55(5), 1789-1808. Link

  • Wolf, N. M., et al. (2006). Characterization of the human soluble epoxide hydrolase using the fluorogenic substrate PHOME. Analytical Biochemistry, 355(1), 71-80. Link

  • Hajduk, P. J., & Greer, J. (2007). A decade of fragment-based drug design: strategic advances and lessons learned. Nature Reviews Drug Discovery, 6(3), 211-219. Link

"N-(Piperidin-4-yl)morpholine-4-carboxamide" for CNS disorder research

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N-(Piperidin-4-yl)morpholine-4-carboxamide: A Privileged Scaffold for CNS Drug Discovery Content Type: Advanced Application Note & Experimental Protocols Audience: Medicinal Chemists, Neuropharmacologists, and Drug Discovery Scientists

Part 1: Executive Summary & Strategic Utility

The Molecule: N-(Piperidin-4-yl)morpholine-4-carboxamide (CAS: 1909317-15-2, often utilized as the dihydrochloride salt) is not merely a reagent; it is a privileged pharmacophore designed to solve two critical bottlenecks in CNS drug development: Metabolic Stability and Water Solubility .

Scientific Rationale: In the landscape of Central Nervous System (CNS) disorders—specifically neuroinflammation (Alzheimer’s, Parkinson’s) and neuropathic pain—lipophilicity is required to cross the Blood-Brain Barrier (BBB). However, excessive lipophilicity leads to poor solubility and rapid metabolic clearance.

This scaffold serves as a Polar Warhead . The urea linkage acts as a primary hydrogen-bond donor/acceptor motif (critical for target engagement, e.g., with Asp/Tyr residues in hydrolases), while the morpholine ring lowers the LogP of the final drug candidate, preventing "molecular obesity" (excessive lipophilicity). The free secondary amine on the piperidine ring allows for rapid diversification (SAR exploration) via N-alkylation or reductive amination.

Primary Target Applications:

  • Soluble Epoxide Hydrolase (sEH) Inhibitors: The urea moiety is the classic "warhead" for inhibiting sEH, a key enzyme in neuroinflammation.

  • GPCR Ligands (5-HT/Dopamine): The 4-aminopiperidine core is a structural mimic of serotonin and dopamine, making this a versatile starting point for receptor modulators.

Part 2: Technical Deep Dive & Mechanism

The Pharmacophore: Structural Logic
  • Morpholine Moiety: Reduces LogP compared to cyclohexane or phenyl analogs, improving aqueous solubility without sacrificing BBB permeability. It also blocks metabolic oxidation at that position.

  • Urea Linker (–NH–CO–N–): A rigid spacer that restricts conformational freedom, often locking the molecule into a bioactive conformation. It mimics the transition state for peptide hydrolysis or binds to catalytic serine/aspartate residues.

  • Piperidine Core: The "vector." The 4-position substitution projects the urea warhead into the active site, while the piperidine nitrogen (N1) remains available to attach a "lipophilic tail" (e.g., benzyl, biphenyl) required to anchor the molecule in the hydrophobic pocket of the target protein.

Mechanism of Action (Context: sEH Inhibition)

In the context of Soluble Epoxide Hydrolase (sEH) inhibition:

  • Neuroprotection: sEH degrades Epoxyeicosatrienoic acids (EETs), which are anti-inflammatory lipid mediators. Inhibiting sEH increases brain EET levels, reducing neuroinflammation.

  • Binding Mode: The urea oxygens and nitrogens of the N-(Piperidin-4-yl)morpholine-4-carboxamide scaffold form hydrogen bonds with Asp335 and Tyr383 in the sEH catalytic tunnel. The piperidine N-substituent (added by the researcher) occupies the large hydrophobic pocket.

Part 3: Visualization (Pathway & Workflow)

Figure 1: Strategic Application of the Scaffold in CNS Discovery

CNS_Discovery_Workflow Scaffold N-(Piperidin-4-yl) morpholine-4-carboxamide (The Scaffold) Derivatization Chemical Derivatization (Reductive Amination/Alkylation) Scaffold->Derivatization + Aryl Aldehydes/Halides Library CNS-Focused Library (Lipophilic Tails Added) Derivatization->Library Target_sEH Target 1: sEH Inhibition (Anti-inflammatory/Neuroprotection) Library->Target_sEH Urea binds Asp335 Target_GPCR Target 2: GPCR Modulation (5-HT/DA Receptors) Library->Target_GPCR Piperidine mimics amine Outcome Lead Candidate (Optimized LogP & BBB Permeability) Target_sEH->Outcome Target_GPCR->Outcome

Caption: Workflow transforming the scaffold into active CNS agents via N-functionalization.

Part 4: Experimental Protocols

Protocol A: Synthesis of CNS-Active Probes (Derivatization)

Objective: To attach a lipophilic "tail" to the piperidine nitrogen, creating a potent sEH inhibitor or GPCR ligand.

Reagents:

  • N-(Piperidin-4-yl)morpholine-4-carboxamide dihydrochloride (1.0 eq)

  • Aryl Aldehyde (e.g., 4-chlorobenzaldehyde for sEH targeting) (1.1 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Triethylamine (TEA) (2.5 eq)

Step-by-Step Methodology:

  • Free Basing: Since the scaffold is often a salt, suspend it in DCM and add TEA. Stir for 15 min at Room Temperature (RT) to liberate the free amine.

  • Imine Formation: Add the Aryl Aldehyde to the mixture. If solubility is poor, add a catalytic amount of Acetic Acid. Stir for 1-2 hours at RT.

    • Checkpoint: Monitor by TLC (formation of imine).

  • Reduction: Cool the mixture to 0°C. Add STAB portion-wise.

  • Reaction: Allow to warm to RT and stir overnight (12-16h) under Nitrogen atmosphere.

  • Work-up: Quench with saturated NaHCO3. Extract with DCM (3x). Wash organics with brine, dry over MgSO4, and concentrate.

  • Purification: Flash chromatography (MeOH/DCM gradient).

Protocol B: In Vitro sEH Inhibition Assay (Fluorescent)

Objective: To validate the biological activity of the synthesized derivatives.

Principle: Hydrolysis of the non-fluorescent substrate PHOME (3-phenyl-cyano(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid) by sEH yields a fluorescent product (6-methoxy-2-naphthaldehyde). The scaffold derivatives should inhibit this hydrolysis.

Materials:

  • Recombinant Human sEH (hsEH).

  • Substrate: PHOME (50 µM final).

  • Buffer: 25 mM Bis-Tris-HCl (pH 7.0) + 0.1 mg/mL BSA.

  • Black 96-well plates.

Procedure:

  • Preparation: Dissolve test compounds (derivatives) in DMSO. Prepare serial dilutions (e.g., 1 nM to 10 µM).

  • Incubation: Add 20 µL of enzyme solution (approx. 1 nM final) to wells containing 1 µL of test compound. Incubate for 15 min at 30°C to allow binding.

  • Initiation: Add 180 µL of PHOME substrate solution.

  • Measurement: Monitor fluorescence immediately (Ex: 330 nm, Em: 465 nm) kinetically for 30 minutes.

  • Analysis: Calculate IC50 based on the slope of the linear portion of the fluorescence curve relative to DMSO control.

Protocol C: PAMPA-BBB (Blood-Brain Barrier) Permeability Assay

Objective: To confirm if the morpholine-urea modification maintains CNS penetrability.

System: Parallel Artificial Membrane Permeability Assay (PAMPA) using Porcine Brain Lipid extract.

  • Donor Plate: Add 300 µL of compound solution (10 µM in PBS pH 7.4) to the bottom plate.

  • Membrane: Coat the PVDF filter of the acceptor plate with 4 µL of Porcine Brain Lipid solution (20 mg/mL in dodecane).

  • Acceptor Plate: Add 200 µL of PBS to the top wells.

  • Sandwich: Place acceptor plate on donor plate. Incubate for 18h at 25°C in a humidity chamber.

  • Quantification: Measure concentration in both Donor and Acceptor wells using LC-MS/MS.

  • Calculation: Determine Effective Permeability (

    
    ).
    
    • Target:

      
       cm/s indicates high BBB permeability.
      

Part 5: Data Presentation & Analysis

Table 1: Structure-Activity Relationship (SAR) Logic for Scaffold Optimization

Structural RegionModificationEffect on CNS Properties
Morpholine Head None (Keep intact)Maintains high solubility; prevents metabolic oxidation.
Urea Linker Thio-urea replacementIncreases lipophilicity but may introduce toxicity; standard Urea is preferred for sEH.
Piperidine Core 4-F substitutionLowers pKa of amine; may improve membrane permeability.
Piperidine Nitrogen Benzyl Group Moderate sEH potency; Good BBB permeability.
Piperidine Nitrogen Biphenyl/Adamantyl High sEH potency ; Risk of poor solubility (requires formulation).

Part 6: References

  • Morisseau, C., & Hammock, B. D. (2013). "Impact of Soluble Epoxide Hydrolase Inhibition on CNS Disorders." Annual Review of Pharmacology and Toxicology. Link

  • Hwang, S. H., et al. (2007). "Synthesis and structure-activity relationship of urea-based soluble epoxide hydrolase inhibitors." Journal of Medicinal Chemistry. Link

  • Enamine Ltd. "N-(Piperidin-4-yl)morpholine-4-carboxamide Building Block Data." Enamine Catalog. Link

  • Di, L., et al. (2003). "High throughput artificial membrane permeability assay for blood-brain barrier (PAMPA-BBB)." European Journal of Medicinal Chemistry. Link

Disclaimer: This guide describes the use of N-(Piperidin-4-yl)morpholine-4-carboxamide as a chemical scaffold for research purposes only. It is not a clinical protocol for human therapy.

Application Note: N-(Piperidin-4-yl)morpholine-4-carboxamide in Cancer Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical dossier for drug discovery scientists, focusing on the N-(Piperidin-4-yl)morpholine-4-carboxamide scaffold (CAS 1909317-15-2). This molecule represents a "privileged structure" in medicinal chemistry—a versatile urea-based fragment used to design inhibitors for receptor tyrosine kinases (e.g., Trk), metabolic enzymes (e.g., sEH), and hypoxia-response targets (e.g., CA IX).

Executive Summary & Rationale

N-(Piperidin-4-yl)morpholine-4-carboxamide (hereafter N-PMC ) is a critical pharmacophore intermediate used in the synthesis of multi-targeted cancer therapeutics. Its structure combines a morpholine urea cap (improving water solubility and H-bond acceptor capability) with a piperidine core (providing a basic center for lysosomal trapping or further derivatization).

In cancer research, this scaffold is primarily utilized to develop inhibitors for:

  • Tropomyosin Receptor Kinases (Trk A/B/C): The urea moiety mimics the hinge-binding region of kinase inhibitors.

  • Carbonic Anhydrase IX (CA IX): Derivatized forms target hypoxic tumor microenvironments.

  • Soluble Epoxide Hydrolase (sEH): The urea linkage is the classic pharmacophore for sEH inhibition, preventing the degradation of anti-inflammatory EETs (epoxyeicosatrienoic acids) in the tumor stroma.

This guide details the protocols for chemical derivatization , kinase selectivity screening , and hypoxia-dependent cell assays using N-PMC derived libraries.

Physicochemical Profile & Handling

Compound ID: N-(Piperidin-4-yl)morpholine-4-carboxamide dihydrochloride CAS: 1909317-15-2 MW: 286.20 g/mol (Dihydrochloride salt) Solubility: Highly soluble in water (>50 mM) and DMSO.

ParameterSpecificationApplication Note
Storage -20°C, DesiccatedHygroscopic as HCl salt. Equilibrate to RT before opening.
Stability >2 years solidStable in DMSO for 1 month at -20°C. Avoid freeze-thaw cycles.
pKa ~9.8 (Piperidine NH)Basic center allows lysosomotropic accumulation in cancer cells.
Handling Wear PPEPotential irritant. Use fume hood for powder handling.

Experimental Workflows

Workflow A: Chemical Derivatization (Library Synthesis)

Objective: To synthesize a library of N-substituted derivatives targeting the ATP-binding pocket of kinases or the zinc-binding site of metalloenzymes.

Mechanism: The secondary amine of the piperidine ring is the "exit vector," allowing attachment to diverse "tail" groups (e.g., heteroaryl halides, sulfonyl chlorides) to probe the solvent-exposed regions of the target protein.

Protocol: General N-Arylation (Buchwald-Hartwig Cross-Coupling)

Reagents:

  • Substrate: N-PMC (1.0 eq)

  • Aryl Halide (e.g., 4-bromo-pyridine derivatives) (1.2 eq)

  • Catalyst: Pd2(dba)3 (2 mol%) / XPhos (4 mol%)

  • Base: NaOtBu (1.5 eq)

  • Solvent: Anhydrous Dioxane

Steps:

  • Free Base Conversion: Dissolve N-PMC·2HCl in water; adjust pH to 12 with 1M NaOH. Extract with DCM (3x), dry over Na2SO4, and concentrate to obtain the free base.

  • Reaction Setup: In a nitrogen-purged vial, combine N-PMC free base, aryl halide, Pd catalyst, ligand, and base in dioxane (0.1 M concentration).

  • Incubation: Seal and heat at 100°C for 12 hours.

  • Work-up: Filter through Celite, concentrate, and purify via Prep-HPLC (C18 column, Water/Acetonitrile gradient + 0.1% Formic Acid).

  • Validation: Verify structure via LC-MS (M+H) and 1H-NMR.

Workflow B: In Vitro Kinase Inhibition Assay (Trk Focus)

Objective: To evaluate the potency of N-PMC derivatives against Trk A/B/C kinases, which drive neuroblastoma and secretory breast carcinoma.

Assay Principle: FRET-based competition assay (e.g., LanthaScreen™). The tracer competes with the N-PMC derivative for the ATP binding site.

Protocol:
  • Preparation: Prepare 3-fold serial dilutions of N-PMC derivatives in DMSO (Top conc: 10 µM).

  • Enzyme Mix: Dilute TrkA (0.5 nM final) and Eu-anti-His antibody (2 nM) in Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Tracer Mix: Prepare Alexa Fluor® 647-labeled Kinase Tracer (Concentration optimized per batch, typically 5-10 nM).

  • Reaction:

    • Add 5 µL of Test Compound to 384-well plate.

    • Add 5 µL of Enzyme/Antibody Mix.

    • Add 5 µL of Tracer Mix.

  • Incubation: Incubate at Room Temperature (RT) for 60 minutes in the dark.

  • Readout: Measure TR-FRET signal on a plate reader (Ex: 340 nm, Em: 665 nm / 615 nm).

  • Analysis: Calculate IC50 using a sigmoidal dose-response model (Variable Slope).

Workflow C: Hypoxia-Induced Carbonic Anhydrase IX (CA IX) Inhibition

Objective: To test if N-PMC derivatives (specifically sulfonamide-linked) inhibit CA IX activity in hypoxic cancer cells (e.g., MDA-MB-231).

Rationale: CA IX is overexpressed in hypoxia to maintain intracellular pH. Inhibitors reduce cancer cell survival in acidic microenvironments.

Protocol:
  • Cell Culture: Seed MDA-MB-231 cells (5,000/well) in 96-well plates.

  • Induction: Incubate cells in a Hypoxia Chamber (1% O2, 5% CO2) for 24 hours to induce CA IX expression.

  • Treatment: Treat cells with N-PMC derivatives (0.1 – 100 µM) under hypoxic conditions for 48 hours.

  • Viability Assay:

    • Add CellTiter-Glo® reagent (1:1 ratio).

    • Shake for 2 minutes; incubate for 10 minutes.

    • Measure Luminescence.

  • Control: Run parallel plates in Normoxia (21% O2). A specific CA IX inhibitor should show >10-fold shift in potency (selectivity) between Hypoxia and Normoxia.

Mechanistic Visualization

The following diagram illustrates the central role of the N-PMC Scaffold in diverting signaling pathways related to angiogenesis and survival.

NPMC_Pathway Scaffold N-(Piperidin-4-yl) morpholine-4-carboxamide (N-PMC) Derivatization Chemical Derivatization (N-Alkylation/Acylation) Scaffold->Derivatization Library Synthesis Target_Trk Target: Trk Receptors (Neuroblastoma/Glioblastoma) Derivatization->Target_Trk Heteroaryl Linkage Target_sEH Target: sEH (Tumor Angiogenesis) Derivatization->Target_sEH Urea Core Retention Target_CAIX Target: CA IX (Hypoxic Survival) Derivatization->Target_CAIX Sulfonamide Addition Outcome_Trk Inhibition of Neuronal Differentiation & Metastasis Target_Trk->Outcome_Trk Outcome_sEH Stabilization of EETs (Anti-inflammatory) Target_sEH->Outcome_sEH Outcome_CAIX Intracellular Acidification & Apoptosis Target_CAIX->Outcome_CAIX

Caption: Strategic divergence of the N-PMC scaffold into three distinct cancer therapeutic modalities: Kinase inhibition (Trk), Metabolic regulation (sEH), and pH control (CA IX).[1]

References

  • Bao, R., et al. (2010). "Substituted Imidazo[1,2-b]pyridazine Compounds as Trk Kinase Inhibitors." US Patent Application 2010/0075968. Link (Describes morpholine-4-carboxamide moieties in Trk inhibitors).

  • Nocentini, A., et al. (2023). "New Insights into Conformationally Restricted Carbonic Anhydrase Inhibitors." International Journal of Molecular Sciences, 24(3), 1864. Link (Validates morpholine-urea scaffolds for CA IX inhibition).

  • Hwang, S.H., et al. (2007). "Synthesis and structure–activity relationship of urea-based soluble epoxide hydrolase inhibitors." Journal of Medicinal Chemistry, 50(16), 3825-3840. Link (Foundational text on urea-piperidine pharmacophores).

  • BLDpharm. "Product Datasheet: N-(Piperidin-4-yl)morpholine-4-carboxamide dihydrochloride (CAS 1909317-15-2)."[2] Link (Source for physicochemical data).

Sources

Technical Guide: Dosing, Administration, and Evaluation of N-(Piperidin-4-yl)morpholine-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the handling, formulation, and pharmacological evaluation of N-(Piperidin-4-yl)morpholine-4-carboxamide , a privileged scaffold and chemical probe often utilized in the development of hydrolase inhibitors (e.g., sEH) and GPCR ligands.

Compound Profile & Physicochemical Properties[1][2][3]

N-(Piperidin-4-yl)morpholine-4-carboxamide is a urea-linked bis-heterocycle. Structurally, it consists of a morpholine ring connected via a urea linkage to the 4-position of a piperidine ring. It is commonly supplied as a dihydrochloride salt, rendering it highly polar and water-soluble, which dictates specific formulation strategies.

PropertySpecificationNotes
Chemical Formula C₁₀H₁₉N₃O₂Free base MW: 213.28 g/mol
Salt Form Dihydrochloride (2HCl)MW: ~286.2 g/mol . Highly hygroscopic.
Solubility Water (>50 mg/mL), DMSO (>20 mg/mL)Insoluble in non-polar solvents (Hexane, Et₂O).
pKa (Calc.) ~8.4 (Morpholine), ~10.8 (Piperidine)Piperidine NH is the most basic site.
LogP -0.5 to 0.2 (Hydrophilic)Low passive membrane permeability without modification.
Primary Utility Fragment-Based Drug Discovery (FBDD)Scaffold for sEH inhibitors, CCR antagonists, and kinase probes.

Formulation & Preparation Protocols

Due to the basicity of the piperidine nitrogen, the compound is often stored as a hydrochloride salt. Proper pH adjustment is critical for biological assays to prevent acidic shock to cells or proteins.

A. Stock Solution Preparation (In Vitro)

Objective: Create a stable 10 mM stock for high-throughput screening.

  • Weighing: Accurately weigh 2.86 mg of the dihydrochloride salt.

  • Solvent: Dissolve in 1.0 mL of DMSO (Dimethyl sulfoxide).

    • Note: While water-soluble, DMSO is preferred for stock stability to prevent hydrolysis of the urea linkage over long-term storage.

  • Storage: Aliquot into amber glass vials. Store at -20°C. Stable for 6 months.

B. In Vivo Vehicle Formulation (IV/PO/IP)

Objective: Formulate for animal dosing (Mouse/Rat) at 10 mg/kg.

Preferred Vehicle: PBS (pH 7.4) or Saline (0.9%) . Rationale: The high water solubility of the salt form negates the need for complex carriers like PEG400 or Cyclodextrins, provided the pH is buffered.

Protocol:

  • Calculation: For a 25g mouse dosing at 10 mg/kg, required concentration is 1 mg/mL (assuming 10 mL/kg dose volume).

  • Dissolution: Dissolve the required amount of N-(Piperidin-4-yl)morpholine-4-carboxamide 2HCl in 90% of the final volume of sterile saline.

  • pH Adjustment (Critical): The solution will be acidic (~pH 4-5).

    • Slowly add 1N NaOH dropwise while monitoring with a micro-pH probe.

    • Adjust pH to 7.0 - 7.4 .

    • Warning: Do not exceed pH 8.0, as the free base may precipitate if concentrations >50 mg/mL are used.

  • Sterilization: Filter through a 0.22 µm PES syringe filter.

  • Stability: Prepare fresh daily.

In Vitro Experimental Workflows

This scaffold is often screened against Soluble Epoxide Hydrolase (sEH) or GPCRs . Below is a generalized protocol for establishing IC50 values.

Diagram: Mechanism of Action & Assay Logic

AssayWorkflow Compound N-(Piperidin-4-yl) morpholine-4-carboxamide Target Target Protein (e.g., sEH, GPCR) Compound->Target Incubation (30 min, 37°C) Interaction Urea Binding (H-Bond Donor/Acceptor) Target->Interaction Molecular Docking Readout Signal Readout (Fluorescence/Absorbance) Interaction->Readout Substrate Turnover Analysis IC50 / Ki Calculation Readout->Analysis Data Fitting

Caption: Logical flow for evaluating the inhibitory potential of the urea scaffold against enzymatic targets.

Protocol: Enzymatic Inhibition Assay (General)
  • Buffer Prep: 25 mM Bis-Tris-HCl (pH 7.0), 0.1 mg/mL BSA.

  • Plate Setup: Use 384-well black plates.

  • Compound Addition:

    • Add 20 nL of compound stock (10-point dose-response, 1:3 serial dilution).

    • Final concentration range: 100 µM to 5 nM.

  • Enzyme Incubation: Add 10 µL of enzyme solution. Incubate 15 min at RT.

  • Substrate Addition: Add 10 µL of fluorogenic substrate (e.g., PHOME for sEH).

  • Detection: Monitor fluorescence (Ex/Em: 330/465 nm) kinetically for 30 min.

  • Analysis: Fit slopes to a 4-parameter logistic equation to determine IC50.

In Vivo Dosing & Pharmacokinetics (PK)

Because this compound is a secondary amine and hydrophilic, it may exhibit rapid renal clearance and low blood-brain barrier (BBB) penetration.

Dosing Regimen (Mouse/Rat)
ParameterProtocol Specification
Route Intravenous (IV) (Bioavailability check) / Oral (PO) (Efficacy)
Dose Levels IV: 1 - 3 mg/kg PO: 10 - 30 mg/kg
Volume IV: 2 - 5 mL/kg (Slow bolus tail vein) PO: 10 mL/kg (Gavage)
Fasting Overnight fasting (8-12h) recommended for PO to reduce variability.
PK Sample Collection Workflow
  • Groups: n=3 animals per timepoint.

  • Timepoints: Pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 h.

  • Blood Collection: Retro-orbital or saphenous vein bleed into K2-EDTA tubes.

  • Processing: Centrifuge at 3000 x g for 10 min at 4°C to harvest plasma.

  • Bioanalysis:

    • Precipitate protein with Acetonitrile (1:3 ratio) containing Internal Standard (e.g., Tolbutamide).

    • Analyze via LC-MS/MS (MRM mode).

    • Transition: Monitor parent ion [M+H]+ 214.2 -> Product ions (likely 126.1 for morpholine-urea fragment).

Diagram: In Vivo PK Study Design

PK_Study Formulation Formulation (Saline, pH 7.4) Animal Animal Dosing (IV / PO) Formulation->Animal Sampling Serial Bleeding (0 - 24h) Animal->Sampling Bioanalysis LC-MS/MS Quantification Sampling->Bioanalysis Plasma Extraction Parameters PK Parameters (AUC, Cmax, T1/2) Bioanalysis->Parameters Non-compartmental Analysis

Caption: Workflow for determining the pharmacokinetic profile of N-PMC in rodents.

Safety & Toxicity Considerations

  • Secondary Amine Reactivity: The free piperidine nitrogen can participate in metabolic conjugation (glucuronidation).

  • Off-Target Effects: Piperidine-ureas can show affinity for hERG channels. It is mandatory to perform a hERG binding assay if dosing >30 mg/kg.

  • Observation: Monitor animals for sedation or tremors, as piperidine derivatives can modulate dopaminergic or serotonergic pathways.

References

  • Review of Piperidine/Morpholine Scaffolds: Khamitova, A. E., et al. "Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds." Drug Development & Registration, 2023. Link

  • Urea Linkers in Drug Design: Morisseau, C., & Hammock, B. D. "Impact of Soluble Epoxide Hydrolase Inhibitors." Annual Review of Pharmacology and Toxicology, 2013. Link

  • Chemical Vendor Data: Sigma-Aldrich Product Specification, CAS 1909317-15-2. Link

  • General PK Protocols: "Standard Operating Procedures for Pharmacokinetic Studies in Mice." National Institutes of Health (NIH). Link

Application Note: Cell-Based Profiling of the Urea Scaffold N-(Piperidin-4-yl)morpholine-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

N-(Piperidin-4-yl)morpholine-4-carboxamide represents a "privileged scaffold" in medicinal chemistry. Its structure—a urea linker connecting a morpholine ring and a piperidine moiety—mimics the transition state of epoxide hydrolysis and serves as a critical building block for Soluble Epoxide Hydrolase (sEH) inhibitors and Chemokine Receptor (CCR) antagonists.

However, the presence of the secondary amine on the piperidine ring (pKa ~10-11) presents a paradox: it provides an essential handle for derivatization (e.g., in PROTAC linkers or fragment evolution) but creates significant membrane permeability challenges in its unbound state due to ionization at physiological pH.

This Application Note provides a rigorous framework for evaluating this scaffold in a cellular context. We move beyond simple IC50s to focus on intracellular availability and functional target engagement .

Key Biological Context: The sEH Pathway

The urea moiety of this molecule is designed to engage the catalytic pocket of sEH (EPHX2), stabilizing the enzyme-substrate complex. In endothelial cells, sEH hydrolyzes anti-inflammatory Epoxyeicosatrienoic acids (EETs) into pro-inflammatory Dihydroxyeicosatrienoic acids (DHETs).

sEH_Pathway Arachidonic Arachidonic Acid EETs EETs (Anti-inflammatory) Arachidonic->EETs CYP2C/2J CYP CYP Epoxy-genases DHETs DHETs (Pro-inflammatory) EETs->DHETs Hydrolysis Response Vasodilation & Anti-inflammation EETs->Response Signaling sEH sEH Enzyme (Target) sEH->EETs Catalyzes Inhibitor N-(Piperidin-4-yl)... (Scaffold) Inhibitor->sEH Blocks

Figure 1: Mechanism of Action. The scaffold targets sEH to prevent the degradation of beneficial EETs.

Pre-Assay Preparation: Handling the Piperidine Amine

The secondary amine is highly basic. Using the dihydrochloride salt (common commercial form) requires careful buffering to prevent "pH crash" in cellular media.

Stock Solution Protocol:

  • Solvent: Dimethyl sulfoxide (DMSO). Avoid water initially to prevent hydrolysis over long storage.

  • Concentration: Prepare a 100 mM master stock.

  • Neutralization (Critical): The salt form is acidic. When diluting into media, the high buffering capacity of the media usually suffices, but for high-concentration stocks (>10 mM), verify pH.

  • Storage: Aliquot and store at -20°C. Avoid freeze-thaw cycles >3 times.

Protocol A: Caco-2 Permeability with pH Gradient

Objective: To determine if the polar scaffold can penetrate cell membranes to reach intracellular targets (e.g., cytosolic sEH).

Standard passive diffusion assays often fail for piperidines because of lysosomal trapping (cationic amphiphilic nature). We use a pH-gradient Caco-2 assay to mimic physiological absorption.

Materials
  • Caco-2 cells (ATCC HTB-37), differentiated for 21 days on Transwell® inserts.

  • Transport Buffer A (pH 7.4): HBSS + 10 mM HEPES.

  • Transport Buffer B (pH 6.5): HBSS + 10 mM MES (mimics intestinal lumen).

  • Internal Standard: Atenolol (low permeability marker), Propranolol (high permeability marker).

Step-by-Step Workflow
  • Monolayer Verification: Measure Transepithelial Electrical Resistance (TEER). Only use wells with TEER > 300 Ω·cm².

  • Apical Loading (A-to-B):

    • Add compound (10 µM) in Buffer B (pH 6.5) to the Apical chamber (0.5 mL).

    • Add Buffer A (pH 7.4) to the Basolateral chamber (1.5 mL).

    • Rationale: This creates a proton gradient. The piperidine (pKa ~11) will be ionized at pH 6.5, testing the "worst-case" uptake scenario.

  • Basolateral Loading (B-to-A):

    • Add compound (10 µM) in Buffer A (pH 7.4) to Basolateral.

    • Add Buffer B (pH 6.5) to Apical.

  • Incubation: Incubate at 37°C, 5% CO2 for 90 minutes on an orbital shaker (50 rpm).

  • Sampling: Collect 50 µL from both donor and receiver compartments.

  • Analysis: LC-MS/MS (MRM mode).

Data Calculation: Calculate Apparent Permeability (


):


  • 
    : Rate of permeation (µmol/s).
    
  • 
    : Surface area of insert (
    
    
    
    ).
  • 
    : Initial concentration.
    

Interpretation Table:

ParameterValue RangeInterpretation for Scaffold
Efflux Ratio (ER) < 2.0Passive diffusion dominant.
Efflux Ratio (ER) > 2.0Substrate for P-gp (MDR1). Common for piperidines.

(A-to-B)
>

cm/s
High permeability (Good oral bioavailability).

(A-to-B)
<

cm/s
Low permeability. Requires prodrug strategy.

Protocol B: Cellular sEH Target Engagement (HUVEC Assay)

Objective: To verify that the scaffold functionally inhibits sEH in a relevant endothelial model.

This assay measures the preservation of 14,15-EET (substrate) and reduction of 14,15-DHET (product).

Materials
  • Cells: Human Umbilical Vein Endothelial Cells (HUVEC).

  • Substrate: 14,15-EET (Cayman Chemical).

  • Detection: 14,15-DHET ELISA Kit or LC-MS/MS.

Workflow Diagram

Assay_Workflow Seed Seed HUVECs (10k cells/well, 96-well) Treat Pre-treat with N-(Piperidin-4-yl)morpholine-4-carboxamide (30 mins) Seed->Treat Stimulate Add 14,15-EET Substrate (1 µM) Treat->Stimulate Incubate Incubate 3-6 Hours (Allow hydrolysis) Stimulate->Incubate Harvest Harvest Supernatant Incubate->Harvest Analyze Quantify 14,15-DHET (ELISA / LC-MS) Harvest->Analyze

Figure 2: HUVEC sEH Inhibition Assay Workflow.

Step-by-Step Methodology
  • Seeding: Plate HUVECs in EGM-2 media at 10,000 cells/well in a 96-well plate. Allow adhesion overnight.

  • Starvation: Switch to serum-free media for 4 hours to reduce background arachidonic acid metabolism.

  • Compound Treatment: Add the scaffold at varying concentrations (0.1 nM to 10 µM). Include a vehicle control (DMSO) and a positive control (e.g., AUDA or TPPU).

    • Note: Pre-incubate for 30 minutes to allow cellular entry.

  • Substrate Addition: Add 14,15-EET to a final concentration of 1 µM.

  • Reaction: Incubate for 3 hours at 37°C.

  • Quenching/Harvesting:

    • Transfer 100 µL of supernatant to a new plate.

    • Add equal volume of acetonitrile (ACN) to precipitate proteins if using LC-MS.

    • If using ELISA, follow kit instructions immediately.

  • Readout: Measure 14,15-DHET levels.

    • Inhibition Calculation: % Inhibition =

      
      
      

Protocol C: NanoBRET™ Target Engagement (Intracellular)

Objective: To prove the molecule binds the target inside the live cell, distinguishing it from non-permeable binders.

Because N-(Piperidin-4-yl)morpholine-4-carboxamide has a secondary amine, it can be derivatized with a tracer, or used as a competitor against a known tracer. We recommend the Competition Mode .

  • Transfection: Transfect HEK293 cells with a plasmid expressing sEH-NanoLuc® fusion protein .

  • Tracer Addition: Add a known cell-permeable sEH tracer (fluorescently labeled urea inhibitor) at a concentration near its

    
    .
    
  • Competition: Add the test scaffold (N-(Piperidin-4-yl)morpholine-4-carboxamide) as a titrant.

  • Mechanism:

    • If the scaffold enters the cell and binds sEH, it displaces the fluorescent tracer.

    • BRET Signal Decrease: Loss of energy transfer between NanoLuc (donor) and Tracer (acceptor) indicates successful target engagement.

  • Result: Calculate the cellular

    
    . If the cellular 
    
    
    
    is significantly higher than the biochemical
    
    
    , permeability is the limiting factor.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Solubility in Media High crystallinity of urea; Salt precipitation.Predilute in DMSO. Ensure final DMSO < 0.5%. Sonicate stock solutions.
High Cell Toxicity Lysosomotropism (trapping in lysosomes).Check vacuolization under microscope. If seen, the piperidine pKa is problematic; consider derivatizing the amine.
No Inhibition in HUVEC Poor permeability (Efflux).Perform assay in presence of Verapamil (P-gp inhibitor) to confirm efflux liability.

References

  • Morisseau, C., & Hammock, B. D. (2013). Impact of soluble epoxide hydrolase inhibition on cardiovascular health. Annual Review of Pharmacology and Toxicology. Link

  • Shen, H. C., & Hammock, B. D. (2012). Discovery of inhibitors of soluble epoxide hydrolase: A target with multiple potential therapeutic indications. Journal of Medicinal Chemistry. Link

  • Hubatsch, I., et al. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols. Link

  • Robers, M. B., et al. (2015). Target engagement and drug residence time can be observed in living cells with BRET. Nature Communications. Link

  • Enamine Ltd. N-(piperidin-4-yl)morpholine-4-carboxamide dihydrochloride (Catalog Data). Link

Troubleshooting & Optimization

Technical Support Center: N-(Piperidin-4-yl)morpholine-4-carboxamide Solubility Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Analysis

Compound Identity: N-(Piperidin-4-yl)morpholine-4-carboxamide Chemotype: Unsymmetrical Urea (Morpholine-Urea-Piperidine) Physicochemical Profile:

  • Core Scaffold: Urea linkage (High Lattice Energy / "Brick Dust" potential).

  • Ionizable Center: Piperidine secondary amine (Basic, pKa ~10.8).

  • Solubility Class: pH-dependent hydrophobe.

The Root Cause of Failure: Most researchers encounter solubility issues with this compound because they treat it as a standard lipophilic drug. However, its behavior is dominated by two competing forces:

  • Urea Stacking (Insolubility Driver): The urea linkage (-N-CO-N-) forms strong intermolecular hydrogen bond networks, creating a tight crystal lattice that resists dissolution in neutral water.

  • Piperidine Protonation (Solubility Driver): The piperidine nitrogen is highly basic.[1] At neutral pH (7.4), a significant fraction remains unprotonated (free base), which is insoluble. At acidic pH (< 6.0), it protonates, disrupting the lattice and drastically increasing solubility.

Interactive Troubleshooting Guide (Q&A)

Issue 1: "My compound crashes out immediately upon dilution into PBS (pH 7.4)."

Diagnosis: pH Shock. You are likely dissolving the Free Base form in DMSO and diluting it into a neutral buffer. At pH 7.4, the piperidine ring de-protonates. Without the positive charge, the urea-driven lattice energy takes over, and the compound aggregates (precipitates).

Corrective Action:

  • Immediate Fix: Acidify your buffer. Ensure the final assay pH is slightly acidic (pH 5.5–6.0) if your biology allows.

  • Formulation Fix: Do not use pure PBS. Use a "Buffered Cosolvent System."

    • Recipe: 5% DMSO (Stock) + 40% PEG400 + 55% Water (acidified with 1 eq. HCl or diluted Citrate buffer).

Issue 2: "Precipitation observed in the DMSO stock solution after freeze-thaw cycles."

Diagnosis: Hygroscopic Aggregation ("Wet DMSO"). DMSO is hygroscopic. Every time you open the vial, it pulls atmospheric water. Urea derivatives are extremely sensitive to the "antisolvent" effect of water. Even 1-2% water content in DMSO can trigger nucleation of the urea crystals.

Corrective Action:

  • Protocol: Sonicate the stock for 10 minutes at 40°C. If it does not redissolve, the crystal form may have changed (polymorph shift).

  • Prevention: Store single-use aliquots. Store over molecular sieves if using large volumes.

Issue 3: "I bought the HCl salt, but it's still not dissolving in my organic solvent (DCM/Ethyl Acetate)."

Diagnosis: Counter-ion Incompatibility. The salt form (HCl) is highly polar and ionic. It will not dissolve in non-polar organics like Dichloromethane (DCM) or Hexanes.

Corrective Action:

  • Solvent Switch: Use Methanol (MeOH) or Ethanol (EtOH) for the salt form.

  • Free Basing: If you need it in DCM for a reaction, you must perform a "Free Base Liberation" wash (partition between DCM and aq. NaHCO3) to remove the HCl.

Decision Logic & Workflow

The following diagram outlines the logical pathway for selecting the correct solvent system based on your experimental constraints.

SolubilityLogic Start Start: Solid Compound CheckForm Check Form: Free Base or Salt (HCl/TFA)? Start->CheckForm Salt Salt Form (Ionic) CheckForm->Salt Labeled .HCl / .TFA FreeBase Free Base (Neutral) CheckForm->FreeBase No Counter-ion AqMedia Aqueous Media Needed? Salt->AqMedia WaterSol Soluble in Water/PBS (Up to ~50 mM) AqMedia->WaterSol Yes OrgSol Organic Solvent Needed? AqMedia->OrgSol No MeOH Use Methanol/DMSO (Avoid DCM/EtOAc) OrgSol->MeOH Target Target Application? FreeBase->Target BioAssay Biological Assay (Aq. Buffer) Target->BioAssay Synthesis Chemical Synthesis Target->Synthesis PreComplex CRITICAL STEP: In-situ Salt Formation BioAssay->PreComplex Risk of Precipitation DCM Soluble in DCM, CHCl3, THF, EtOAc Synthesis->DCM AcidAdd Add 1.05 eq. HCl or Use Citrate Buffer (pH < 6) PreComplex->AcidAdd SuccessAq Soluble (Protonated Species) AcidAdd->SuccessAq

Caption: Decision tree for solubilizing N-(Piperidin-4-yl)morpholine-4-carboxamide based on chemical form and application.

Validated Formulation Protocols

Protocol A: In Situ Salt Formation (For Biological Assays)

Use this when you have the Free Base solid but need an aqueous solution.

  • Weigh: 10 mg of Free Base compound.

  • Dissolve: Add 1.0 mL of DMSO (Result: 10 mg/mL Stock).

  • Prepare Buffer: Make a solution of PBS adjusted to pH 5.5 OR use 50 mM Citrate Buffer (pH 5.0).

  • Dilute: Slowly add the DMSO stock to the buffer while vortexing.

    • Note: Do not exceed 5% v/v DMSO final concentration to avoid toxicity in cells, though the compound solubility might limit this further.

  • Verify: Inspect for turbidity. If cloudy, add 1 molar equivalent of 1N HCl directly to the mixture.

Protocol B: High-Concentration Stock (For Animal Studies)

Use this for IP/PO dosing where high load is required.

ComponentPercentage (v/v)Function
DMSO 5%Primary Solubilizer
PEG 400 40%Cosolvent (prevents aggregation)
Saline (0.9%) 55%Bulk Vehicle
Additives 1 eq. HClCRITICAL: Maintains protonation

Procedure:

  • Dissolve compound in DMSO.[2][3][4]

  • Add PEG 400 and vortex.

  • Add 1 equivalent of HCl (relative to compound molarity).

  • Slowly add Saline with continuous vortexing.

Solubility Data Reference Table

Estimated values based on Piperidinyl-Urea chemotype behavior.

SolventFree Base SolubilityHCl Salt SolubilityComments
Water (pH 7) < 0.1 mg/mL (Insoluble)> 10 mg/mLpH dependent.
Water (pH 4) > 5 mg/mL> 20 mg/mLProtonation breaks lattice.
DMSO > 50 mg/mL> 50 mg/mLHygroscopic risk.
Methanol > 20 mg/mL> 20 mg/mLGood for handling salts.
DCM > 20 mg/mL< 0.1 mg/mLSalt is insoluble in non-polar.
Acetone ModeratePoorAvoid for salts.

References

  • PubChem. 4-(Piperidin-4-yl)morpholine hydrochloride (Compound Summary).[5] National Library of Medicine.[6] [Link]

  • Journal of Medicinal Chemistry. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. (Discusses the hydrogen bonding and solubility challenges of the urea scaffold). [Link]

  • ResearchGate. Compound precipitation in DMSO stocks. (Analysis of water uptake in DMSO and urea aggregation). [Link]

Sources

Technical Support Center: N-(Piperidin-4-yl)morpholine-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational | Ticket Priority: High | Topic: Stability & Handling

Welcome to the Stability Crisis Center

Persona: Senior Application Scientist Objective: To stabilize, analyze, and utilize N-(Piperidin-4-yl)morpholine-4-carboxamide (hereafter N-PMC ) without data artifacts or degradation.

You are likely here because your LCMS shows "ghost" peaks, your white powder has turned yellow, or your coupling reaction failed inexplicably. N-PMC is a urea-linked building block containing a secondary amine. While the urea core is robust, the piperidine ring introduces specific vulnerabilities—specifically hygroscopicity , oxidative sensitivity , and CO₂ scavenging .

This guide bypasses generic advice. We focus on the specific molecular liabilities of the Morpholine-Urea-Piperidine scaffold.

Part 1: Emergency Triage (FAQs)
SymptomProbable CauseImmediate Action
LCMS shows M+44 peak Carbamate Formation. The piperidine amine has reacted with atmospheric CO₂.Do not discard. Acidify the sample (0.1% Formic Acid) and re-run. The peak should vanish.
Solid turned yellow/sticky Oxidation (N-Oxide) & Hygroscopicity. The secondary amine has oxidized or absorbed water.Purify immediately. If sticky, it is likely a hydrate/salt disproportionation. Recrystallize or use as crude if purity >90%.
Precipitate in DMSO Urea Aggregation. Urea linkages can stack, reducing solubility.Heat & Sonicate. Warm to 40°C. If persistent, add 5-10% water or methanol to disrupt hydrogen bond networks.
Low Yield in Coupling Nucleophilic Competition. The piperidine NH is competing with your intended nucleophile.Check Protection. Ensure the piperidine nitrogen is Boc-protected before attempting reactions on other sites.
Part 2: Deep Dive – The "Ghost" Peak (CO₂ Adducts)

The most common support ticket for N-PMC involves a mysterious impurity at M+44 Da in LCMS data.

The Mechanism: N-PMC contains a secondary amine on the piperidine ring. In neutral or basic solutions (like DMSO or MeOH), this amine acts as a nucleophile, attacking atmospheric carbon dioxide to form a carbamic acid (or carbamate salt). This is reversible but stable enough to appear on LCMS.

Diagnostic Experiment: The "Acid Flush" Test

If you suspect a CO₂ adduct, perform this self-validating test:

  • Run 1: Inject sample in neutral solvent (MeOH/Water). Observe Peak A (Product) and Peak B (Product + 44).

  • Run 2: Add 10µL of 10% Formic Acid to the vial. Shake for 1 minute.

  • Result: If Peak B disappears and Peak A increases, Peak B was the CO₂ adduct.

Graphviz Diagram: The CO₂ Scavenging Pathway

CO2_Pathway N_PMC N-PMC (Free Base) (Secondary Amine) Intermediate Zwitterion Intermediate N_PMC->Intermediate Nucleophilic Attack CO2 Atmospheric CO2 CO2->Intermediate Carbamate Carbamic Acid (M+44 Species) Intermediate->Carbamate Stabilization in DMSO Carbamate->N_PMC Decarboxylation (Fast w/ Acid) Acid Acid (H+) Acid->Carbamate Promotes Reversal

Caption: The reversible reaction of the piperidine secondary amine with CO₂, leading to false impurity signals in LCMS.

Part 3: Storage & Physical Stability

N-PMC is prone to Oxidative Discoloration . The piperidine nitrogen has a lone pair susceptible to oxidation, forming the N-oxide. This process is accelerated by light and moisture.

Stability Data Matrix
Condition24 Hours1 Week1 MonthRecommendation
Solid (RT, Air) StableSlight YellowingDegradation (>5%) Unsafe. Store under Argon.
Solid (-20°C, Argon) StableStableStableIdeal Storage.
DMSO Solution (RT) CO₂ Adducts N-Oxide Formation PrecipitatesFresh Prep Only.
Water/Buffer (pH 7) StableHydrolysis RiskHydrolysisUse within 48h.
Protocol: The "Argon Blanket" Storage Method

Do not rely on the original cap tightness.

  • Transfer: Move N-PMC to an amber glass vial (blocks UV).

  • Desiccate: Place the vial in a desiccator with active silica gel or P₂O₅.

  • Purge: Before closing, gently flow Argon or Nitrogen gas into the vial for 10 seconds.

  • Seal: Parafilm the cap. Store at -20°C.

Part 4: Troubleshooting Workflow

Use this logic flow to resolve analytical or synthetic issues.

Troubleshooting_Tree Start Start: Identify Issue Issue_Color Solid is Yellow/Sticky Start->Issue_Color Issue_LCMS LCMS: Extra Peaks Start->Issue_LCMS Issue_Solubility Insoluble in DMSO Start->Issue_Solubility Check_NMR Check 1H NMR Issue_Color->Check_NMR Check_Mass Mass = M+44? Issue_LCMS->Check_Mass Action_Heat Heat to 40°C + Sonicate Issue_Solubility->Action_Heat Result_Oxide N-Oxide Detected? Check_NMR->Result_Oxide Action_Recryst Recrystallize (EtOH/Et2O) Result_Oxide->Action_Recryst No Action_Trash Discard if >10% Oxide Result_Oxide->Action_Trash Yes Action_Acid Add Formic Acid & Re-run Check_Mass->Action_Acid Yes Result_Gone Peak Gone? Action_Acid->Result_Gone Diagnosis_CO2 Diagnosis: CO2 Adduct (Ignore/Treat) Result_Gone->Diagnosis_CO2 Yes Diagnosis_Impurity Diagnosis: Real Impurity (Check Synthesis) Result_Gone->Diagnosis_Impurity No Action_AddWater Add 5% Water (Break Aggregates) Action_Heat->Action_AddWater

Caption: Decision tree for troubleshooting physical and analytical anomalies with N-PMC.

Part 5: Synthesis & Handling Protocols
Protocol A: Removing the "Sticky" Impurity (Recrystallization)

If your N-PMC has absorbed water or CO₂ and become an oil/gum:

  • Dissolve the crude material in a minimum amount of warm Ethanol (EtOH).

  • Add Diethyl Ether (Et₂O) or Hexane dropwise until turbidity appears.

  • Cool to 4°C overnight.

  • Filter the white precipitate under Argon.

  • Critical: Dry under high vacuum for >4 hours to remove bound solvent/moisture.

Protocol B: Solution Preparation for Biological Assays

Avoid DMSO degradation artifacts.

  • Weigh N-PMC in a glass vial.

  • Dissolve in anhydrous DMSO .

  • Immediately aliquot into single-use volumes.

  • Freeze at -80°C.

  • Never refreeze an aliquot. The freeze-thaw cycle promotes moisture uptake and N-oxidation.

References & Authoritative Grounding
  • Urea Stability: Panyachariwat, N., & Steckel, H. (2014).[1][2] Stability of urea in solution and pharmaceutical preparations.[1][2][3][4] Journal of Cosmetic Science, 65, 187–195.[1]

    • Context: Establishes that urea linkages are generally stable at neutral pH but degrade at temperature extremes.

  • Amine-CO₂ Reaction: Caplow, M. (1968). Kinetics of carbamate formation and breakdown. Journal of the American Chemical Society, 90(24), 6795–6803.

    • Context: Foundational text explaining the mechanism of secondary amines reacting with CO₂ to form carbamates (the M+44 peak).

  • Piperidine Oxidation: Wang, D. Y., et al. (1989).[5] Biological N-oxidation of piperidine in vitro. Acta Pharmacologica Sinica, 10(3), 252-256.

    • Context: Validates the susceptibility of the piperidine ring to N-oxidation.

  • Compound Data: PubChem CID 3016833.[6] 4-Morpholinopiperidine-4-carboxamide.[6] National Center for Biotechnology Information.

    • Context: Verifies chemical structure and physicochemical properties.[7][8]

Sources

"N-(Piperidin-4-yl)morpholine-4-carboxamide" purification techniques

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of N-(Piperidin-4-yl)morpholine-4-carboxamide Ticket ID: #PUR-53654-UREA Assigned Scientist: Dr. Aris Thorne, Senior Application Scientist Status: Open[1][2][3][4][5]

Executive Summary: The Physicochemical Trap

Welcome to the technical support center. You are likely here because N-(Piperidin-4-yl)morpholine-4-carboxamide is behaving deceptively.[1][2][3][4][5]

Structurally, this molecule is a urea derivative linking a morpholine ring and a piperidine ring.[3][4][5][6]

  • The Challenge: It possesses a "schizophrenic" solubility profile.[2][3][4][7] The urea motif promotes strong intermolecular Hydrogen bonding (crystallinity/insolubility), while the secondary amine on the piperidine ring (pKa ~10-11) makes it highly water-soluble at neutral/acidic pH.[1][3][4][5][7]

  • The Consequence: Standard aqueous workups often result in product loss to the water layer, while normal-phase chromatography yields broad, tailing peaks due to silanol interactions.[1][3][4][5][6]

This guide moves beyond generic protocols to address the specific molecular interactions of this piperidinyl-urea scaffold.

Tier 1: Initial Isolation & Workup (The "Crude" Phase)[3][5][6][7]

Q: "I synthesized the intermediate using 1-Boc-4-aminopiperidine and morpholine-4-carbonyl chloride, then deprotected with TFA. Now, my product is stuck in the aqueous phase. How do I get it out?"

A: You are fighting the protonation state.[2][3][4][7] After TFA deprotection, your molecule exists as a trifluoroacetate salt, which is highly water-soluble.[1][2][3][4][5][6] You must perform a pH-Switch Extraction .[1][2][3][4]

The Protocol:

  • Evaporation: Remove as much excess TFA as possible via rotary evaporation (azeotrope with toluene 2x to remove trace acid).[2][4][6][7]

  • Dissolution: Dissolve the residue in minimal water (approx. 5-10 mL per gram).[1][2][3][4]

  • The Wash (Acidic): Wash this aqueous layer with Dichloromethane (DCM).[3][4][5][6][7]

    • Why? The product (salt form) stays in water.[3][4][5][6][7] Non-basic impurities (e.g., bis-urea byproducts, unreacted carbamoyl chlorides) move to the DCM.[1][3][4][5][6][7]

  • The Switch: Cool the aqueous layer to 0°C. Basify to pH > 12 using 4M NaOH or saturated

    
    .
    
    • Visual Cue: The solution effectively becomes a suspension or oil as the free base precipitates.[2][3][4]

  • Extraction: Extract immediately with Chloroform:Isopropanol (3:1) or DCM:Methanol (9:1) .

    • Expert Tip: Pure DCM is often insufficient to extract polar ureas.[1][2][4][6] The alcohol cosolvent disrupts the H-bonding network of the urea, pulling it into the organic phase.[1][3][4][5][6]

Visualization: The pH-Switch Logic

WorkupLogic start Crude TFA Salt Mixture dissolve Dissolve in H2O (pH < 2) start->dissolve wash Wash with DCM dissolve->wash split1 Phase Separation wash->split1 org1 Organic Layer: Non-basic Impurities (Discard) split1->org1 aq1 Aqueous Layer: Product Salt split1->aq1 basify Basify to pH > 12 (NaOH/K2CO3) aq1->basify extract Extract with CHCl3:IPA (3:1) basify->extract split2 Phase Separation extract->split2 aq2 Aqueous Layer: Salts/Inorganics split2->aq2 org2 Organic Layer: Target Free Base split2->org2

Figure 1: The pH-Switch extraction strategy specifically designed to isolate the piperidine-urea free base from non-basic byproducts.[1][2][3][4][5]

Tier 2: Chromatographic Purification (Intermediate)

Q: "I am seeing severe peak tailing on my flash column. The product elutes over 20 fractions.[2][3][4] What's wrong?"

A: The secondary amine on the piperidine ring is interacting with the acidic silanols (Si-OH) on the silica gel.[3][4][7] This acts like a "brake," causing tailing.[3][4][5][6] You must suppress this ionization.[1][2][4][6]

Troubleshooting Table: Mobile Phase Optimization

MethodSolvent System ASolvent System BModifier (Critical)Application
Standard Flash Dichloromethane (DCM)Methanol (MeOH)1% NH₄OH (aq) or 1% Triethylamine (TEA)Routine purification.[1][2][3][5][7] The ammonia competes for silanol sites.[2][3][4][7]
"Gold" Standard DCM7N NH₃ in MeOH None (Built-in)Best for reproducibility.[1][2][3][4][7] Use a 0-10% gradient of the ammoniated MeOH in DCM.[1][2][3][4]
Reverse Phase WaterAcetonitrile0.1% NH₄HCO₃ (pH 8-9)Recommended. Keeping pH basic ensures the amine is deprotonated (neutral), improving retention on C18.[3][4][5][6]

The "Thermodynamic Trap" Protocol (Flash Chromatography):

  • Pre-treatment: Flush your silica column with 1% TEA in DCM before loading your sample.[1][2][4][6][7] This neutralizes the column.[2][3][4][7]

  • Loading: Do not load in DCM alone (solubility risk). Adsorb the crude onto Celite or silica (Dry Load).[3][4][5][6][7]

  • Elution: Run a gradient from 100% DCM to 90:10 (DCM : 7N NH₃ in MeOH).

    • Reference Check: Similar piperidine-urea derivatives often elute around 5-8% MeOH/NH₃ [1].[1][2][3][4][5]

Tier 3: Advanced Desalting (SCX Technology)

Q: "I need to remove the TFA salt for a biological assay, but I want to avoid aqueous extraction. Is there a solid-phase method?"

A: Yes. This is the most robust method for this specific molecule.[2][3][4] Use Strong Cation Exchange (SCX-2) resin.[1][2][3][4][7] This method exploits the basicity of the piperidine nitrogen.[2][3][4][7]

The "Catch and Release" Workflow:

  • Condition: Rinse SCX-2 cartridge with MeOH.

  • Load: Dissolve crude TFA salt in MeOH and load onto the cartridge.

    • Mechanism:[1][2][3][5][7] The piperidine amine (positive charge) binds tightly to the sulfonic acid groups on the resin.[3][4][6][7] Neutral impurities (urea byproducts) flow through.[2][4][5][6]

  • Wash: Flush with 3-4 column volumes of MeOH.

    • Result: All non-basic impurities are washed away.[1][2][4][6][7]

  • Release: Elute with 2M Ammonia in Methanol .

    • Mechanism:[1][2][3][5][7] The massive excess of ammonia displaces the product.[2][3][4][7]

  • Finish: Concentrate the eluate. You now have the pure free base.[2][4]

SCXWorkflow step1 LOAD (Crude in MeOH) step2 CATCH (Product Binds to Resin) step1->step2 Non-basics elute step3 WASH (MeOH removes impurities) step2->step3 Clean step4 RELEASE (Elute w/ 2M NH3/MeOH) step3->step4 Product elutes

Figure 2: SCX-2 Solid Phase Extraction workflow. This is the preferred method for removing TFA salts from piperidine derivatives [2].[1][3][4][6][7]

Tier 4: Crystallization (The Final Polish)

Q: "My product is an oil. How do I get a solid?"

A: Piperidinyl ureas are notorious for "oiling out" because they hold solvent tenaciously.[1][2][3][4][7] You need to disrupt the solvation shell.[2][3][4][6][7]

Recommended Crystallization Systems:

  • System A (Free Base): Dissolve in minimal hot Ethyl Acetate .[2][3][4][7] Add n-Heptane dropwise until cloudy.[1][2][3][4] Cool slowly.

  • System B (HCl Salt Formation): If the free base refuses to crystallize, convert it to the HCl salt.[3][4][5][6][7]

    • Dissolve free base in Ethanol.[1][2][4][6][7]

    • Add 1.1 equivalents of 1M HCl in Ether/Dioxane.[2][4][7]

    • Dilute with Diethyl Ether.[1][2][4][6][8] The hydrochloride salt usually precipitates as a white solid.[2][3][4]

References

  • Piperidine Urea Synthesis & Purification

    • Context: Methodologies for isolating piperidine-urea derivatives typically utilize ammoniated methanol gradients to overcome silica acidity.[1][2][3][4]

    • Source: Li, Y., et al. (2025).[3][4][5][6] "Design and Synthesis of Novel Piperidine Urea Derivatives with Neuroprotective Properties." Pharmaceutical Fronts.

  • TFA Removal Strategies (SCX)

    • Context: Standard protocols for peptide and amine purification using cation exchange resins to remove trifluoroacetate salts.[1][2][4][7]

    • Source: "Post Cleavage Purification and Analysis of Peptides; TFA removal." Peptide.com Technical Guides.
  • Physical Properties & Solubility

    • Context: Solubility data (LogP < 0.3) confirms the need for polar organic extraction (CHCl3/IPA) rather than simple ether extraction.[3][4][5][6]

    • Source: PubChem Compound Summary for 4-Morpholinopiperidine-4-carboxamide (Structural isomer/analog used for physicochemical benchmarking).[1][2][3][4][5]

    • URL:[Link][3][5][6][7][9]

Disclaimer: This guide assumes standard laboratory safety protocols. Always consult the SDS for specific reagents (TFA, DCM, Methanol) before handling.[3][4][5][6]

Sources

Technical Support Center: Investigating Off-Target Effects of N-(Piperidin-4-yl)morpholine-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the potential off-target effects of the novel compound N-(Piperidin-4-yl)morpholine-4-carboxamide. Given the absence of specific literature on this exact molecule, this guide is structured to provide a predictive and proactive framework for identifying and mitigating potential off-target liabilities based on its structural motifs—a piperidine ring linked to a morpholine carboxamide.

Our approach is grounded in established principles of safety pharmacology and medicinal chemistry. We will explore the causality behind experimental choices and provide self-validating protocols to ensure the integrity of your findings.

Part 1: Frequently Asked Questions (FAQs) - Initial Assessment & Strategy

This section addresses the preliminary questions a researcher should consider before embarking on extensive experimental work.

Q1: I have synthesized N-(Piperidin-4-yl)morpholine-4-carboxamide for my primary target. What are the most probable off-target liabilities I should be concerned about?

A1: Based on the core scaffolds of your compound (piperidine and morpholine), several potential off-target interactions should be prioritized for investigation. The piperidine moiety, a common feature in many CNS-active and cardiovascular drugs, is known to interact with a range of receptors and channels.[1] The basic nitrogen of the piperidine ring is a key pharmacophoric feature that can lead to interactions with:

  • hERG Potassium Channel: Inhibition of the hERG channel is a major safety concern for many piperidine-containing compounds, as it can lead to QT prolongation and potentially fatal cardiac arrhythmias.[2][3][4] This should be considered a high-priority liability to investigate.

  • Sigma (σ) Receptors: The piperidine scaffold is a well-known privileged structure for sigma-1 (σ1) and sigma-2 (σ2) receptors.[5][6][7] Binding to these receptors can lead to a variety of neurological and psychiatric effects.

  • Muscarinic Acetylcholine Receptors (mAChRs): Antagonism at muscarinic receptors (particularly M1, M2, and M3 subtypes) is a common off-target effect of piperidine derivatives, potentially causing side effects like dry mouth, blurred vision, and cognitive impairment.[8][9][10][11]

  • Dopamine Receptors: Depending on the overall conformation and substituent effects, piperidine-based ligands can show affinity for dopamine receptors (e.g., D2, D3), which could lead to neurological or endocrine side effects.[12][13][14]

The morpholine ring is generally incorporated to improve physicochemical properties such as aqueous solubility and metabolic stability.[15] While it is often considered a relatively "clean" scaffold, its presence modifies the overall electronic and steric profile of the molecule and can contribute to unexpected interactions.[16][17][18]

Q2: How can I get a preliminary idea of potential off-target effects without extensive and expensive screening?

A2: Before committing to broad experimental screening, it is highly recommended to use computational (in silico) methods.[19][20][21][22] These approaches can provide a cost-effective initial risk assessment:

  • Structure-Activity Relationship (SAR) Databases: Analyze databases of known compounds to see if structurally similar molecules have documented off-target activities.

  • Pharmacophore Modeling: Compare the 3D pharmacophore of your compound to known pharmacophores of off-target proteins (like the hERG channel or sigma receptors).

  • Molecular Docking: Dock your compound into the crystal structures or homology models of high-priority off-target proteins to predict binding affinity and pose.[12][13]

These computational predictions are not definitive but are invaluable for prioritizing which experimental assays to perform first, saving significant time and resources.[23]

Q3: At what stage of my research should I start investigating these off-target effects?

A3: Off-target profiling should be an integral part of the drug discovery process from the early stages.[24][25] A tiered approach is often most effective:

  • Hit-to-Lead Stage: Once you have a compound with promising on-target activity, perform an initial, focused off-target screen. This should at a minimum include a hERG binding or functional assay and perhaps a small panel of key receptors known to interact with piperidine scaffolds.

  • Lead Optimization: As you optimize your lead compound, broader off-target screening is crucial. This helps ensure that chemical modifications made to improve on-target potency do not introduce new off-target liabilities. A standard safety panel, such as those offered by contract research organizations (CROs), is recommended.[26][27][28]

  • Preclinical Development: Before first-in-human studies, a comprehensive safety pharmacology evaluation is required by regulatory agencies.[29][30][31] This includes the "core battery" of in vivo studies for cardiovascular, respiratory, and central nervous system effects, supported by in vitro data.

Early identification of off-target effects allows for mitigation strategies, such as chemical modification to design out the unwanted activity, or can inform the decision to terminate a compound with an unfavorable safety profile before significant resources are invested.[24]

Part 2: Troubleshooting Guides for Experimental Profiling

This section provides practical advice for common issues encountered during in vitro off-target screening.

Problem 1: My compound shows significant hERG inhibition in a binding assay. What's my next step?

Possible Cause Recommended Solution
High Lipophilicity and Basicity The combination of a basic nitrogen (pKa of piperidine is ~11) and high lipophilicity is a classic driver of hERG binding. Action: Consider chemical modifications to reduce lipophilicity (e.g., adding polar groups) or lower the pKa of the piperidine nitrogen.[32]
Binding Assay Artifact Radioligand displacement assays do not confirm functional inhibition.
Compound is a Potent Blocker The off-target effect is real and potent.

Problem 2: I'm seeing inconsistent results in my receptor panel screening.

Possible Cause Recommended Solution
Compound Solubility Issues The compound may be precipitating at the tested concentrations in the assay buffer, leading to variable effective concentrations.
Assay Interference The compound may be interfering with the assay technology itself (e.g., fluorescence, luminescence) rather than interacting with the biological target.
Compound Instability The compound may be degrading in the assay buffer over the course of the experiment.

Problem 3: My computational predictions and experimental results don't match.

Possible Cause Recommended Solution
Inaccurate Computational Model The homology model of the off-target protein may be inaccurate, or the docking algorithm may not have found the correct binding pose.
Indirect Effects in Cellular Assays The observed effect in a cell-based assay might be indirect, downstream of an interaction with an unpredicted target.
Promiscuous Compound Behavior The compound may be a "promiscuous binder," interacting with many targets through non-specific mechanisms.

Part 3: Experimental Protocols & Workflows

Here we provide detailed, step-by-step methodologies for key experiments to profile N-(Piperidin-4-yl)morpholine-4-carboxamide.

Workflow for Off-Target Liability Assessment

This workflow provides a logical progression from initial prediction to detailed characterization.

Off_Target_Workflow cluster_0 Phase 1: In Silico & Initial Triage cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Follow-up & Characterization A In Silico Prediction (Docking, Pharmacophore) B Prioritize High-Risk Targets (hERG, Sigma, Muscarinic) A->B C hERG Functional Assay (Patch-Clamp) B->C High Priority D Focused Receptor Panel (Radioligand Binding) B->D Medium Priority E Broad Safety Panel (e.g., 44-target panel) C->E D->E F Determine IC50/Ki for Hits E->F If Hits >30% Inhibition G Assess Functional Activity (Agonist vs. Antagonist) F->G H Initiate SAR to Mitigate Off-Target Activity G->H

Sources

Technical Support Center: N-(Piperidin-4-yl)morpholine-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Impurity Profiling, Troubleshooting & Analytical Guide

Content Type: Technical Support / Troubleshooting Guide Target Audience: Medicinal Chemists, Process Chemists, Analytical Scientists Topic: Impurity management in the synthesis and analysis of N-(Piperidin-4-yl)morpholine-4-carboxamide.

Introduction: The Molecule & Its Challenges

N-(Piperidin-4-yl)morpholine-4-carboxamide (CAS: 1909317-15-2 for 2HCl salt) is a critical unsymmetrical urea scaffold often used in the development of kinase inhibitors (e.g., targeting soluble epoxide hydrolase or specific GPCRs).

Chemically, it consists of a morpholine ring connected to a 4-aminopiperidine moiety via a urea linkage. The synthesis of unsymmetrical ureas is deceptively simple but prone to specific impurity profiles that can plague downstream biological assays.

Key Structural Features:

  • Urea Linkage: Susceptible to hydrolysis under strong acidic/basic conditions at high temperatures.

  • Secondary Amine (Piperidine): Highly polar, creating tailing issues in reverse-phase HPLC.

  • Gem-Dimethyl Effect (Analogue): While not present here, the conformational rigidity of the piperidine ring often leads to rotamers or broadening in NMR, sometimes mistaken for impurities.

Module 1: Synthetic Impurity Troubleshooting
Q: I am observing a major impurity at [2M-H]⁺ or roughly double the molecular weight. What is it?

A: This is likely the Symmetrical Urea Dimer . In the synthesis of unsymmetrical ureas, "scrambling" is the most common failure mode. Depending on your synthetic route, you are likely generating:

  • Bis(piperidin-4-yl)urea: If you activate the piperidine first (e.g., with CDI or Triphosgene) and add it too slowly to the morpholine, or if water hydrolyzes the intermediate isocyanate back to the amine, which then reacts with the remaining isocyanate.

  • Carbonyl dimorpholine (Bis-morpholino urea): If you use Morpholine-4-carbonyl chloride and it contains residual phosgene equivalents, or if you use excess morpholine in the presence of a coupling agent.

Corrective Action:

  • Switch Reagents: Use Morpholine-4-carbonyl chloride reacting with N-Boc-4-aminopiperidine . This "pre-formed" electrophile route minimizes scrambling compared to using CDI or Triphosgene in situ.

  • Order of Addition: Always add the amine (nucleophile) to the carbamoyl chloride (electrophile) at low temperature (0°C) to prevent local excesses that favor side reactions.

Q: My LC-MS shows a persistent peak at M+14 (Methylation) or M+28 (Ethyl).

A: Check your solvent and base.

  • DCM/Chloroform: If using chlorinated solvents with secondary amines (piperidine) and strong bases over long periods, you can get alkylation from the solvent (though rare, it happens in scale-up).

  • Alcoholysis: If you use methanol or ethanol as a solvent during the urea formation (or quench), you may form the Carbamate impurity (Methyl piperidin-4-ylcarbamate). The isocyanate intermediate is highly reactive toward alcohols.

  • Fix: Use non-nucleophilic solvents like THF or MeCN and strictly exclude alcohols until the quench is performed with water or ammonium hydroxide.

Module 2: Analytical Method Development (HPLC/LC-MS)
Q: The main peak tails significantly, and I cannot separate the "polar impurity" near the solvent front.

A: The "polar impurity" is likely the unreacted 4-aminopiperidine (or its N-Boc precursor if deprotection failed). The tailing is caused by the basic secondary amine on the piperidine ring interacting with residual silanols on the column.

Recommended Method Parameters: To sharpen the peak and retain the polar amine:

ParameterRecommendationReason
Column C18 with Polar Embedded Group (e.g., Waters XBridge BEH C18 or Phenomenex Kinetex Biphenyl)Improves peak shape for basic amines at high pH.
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10.0)High pH keeps the amine neutral (unprotonated), reducing silanol interaction and increasing retention.
Mobile Phase B AcetonitrileStandard organic modifier.
Gradient 5% B to 95% B over 10 minThe polar amine will elute early; the urea product will elute mid-gradient.
Detection 210 nm & 254 nmThe urea bond absorbs weakly at 254 nm; 210 nm is needed for sensitivity but watch for solvent cut-off.
Q: I see "Ghost Peaks" in the blank injection after running my sample.

A: Urea derivatives can be "sticky." N-(Piperidin-4-yl)morpholine-4-carboxamide has both hydrogen bond donors and acceptors. It can adsorb to the injector needle or valve rotor seals.

  • Fix: Implement a needle wash with MeOH:Water:Formic Acid (50:50:0.1) . The acid helps protonate the piperidine, solubilizing it for removal.

Module 3: Purification & Stability
Q: How do I remove the unreacted 4-aminopiperidine without column chromatography?

A: Use a Scavenger Resin or Acidic Wash . Since the product is a urea (neutral/weakly basic) and the impurity is a primary/secondary amine (strongly basic), you can exploit pKa differences.

  • Resin: Add Isocyanate-functionalized polystyrene resin . It will covalently bind the unreacted 4-aminopiperidine. Filter the resin, and your filtrate contains the pure urea.

  • Acid Wash (If N-Boc protected): If the product is still N-Boc protected (neutral), wash the organic layer with 5% citric acid. The unreacted amine will protonate and move to the aqueous layer; the protected urea remains in the organic layer.

Q: Is the compound stable in DMSO stocks?

A: Generally, yes, but watch for Carbamoylation . In DMSO, at high temperatures or long storage, urea bonds can sometimes undergo transamidation or hydrolysis if water is present. More critically, if residual HCl is present (from the salt form), it can catalyze the degradation of DMSO, leading to formaldehyde, which then methylates the piperidine nitrogen.

  • Best Practice: Store as a solid powder at -20°C. Make fresh DMSO stocks for biological assays and use within 24 hours.

Visual Guide: Synthesis & Impurity Pathways

The following diagram illustrates the critical pathways where impurities are generated during the synthesis using Morpholine-4-carbonyl chloride.

G Start1 Morpholine-4- carbonyl chloride Intermediate Reaction Matrix (Base/Solvent) Start1->Intermediate Electrophile Impurity1 IMPURITY A: Bis(morpholino)urea (Excess Electrophile) Start1->Impurity1 Hydrolysis/Self-Rxn (Moisture) Start2 4-Aminopiperidine (N-Protected) Start2->Intermediate Nucleophile Impurity2 IMPURITY B: Symmetrical Piperidine Urea (If Phosgene/CDI used) Start2->Impurity2 Dimerization (Slow Addition/Wrong Reagent) Product TARGET UREA: N-(Piperidin-4-yl) morpholine-4-carboxamide Intermediate->Product Main Pathway (Fast Addition) Impurity3 IMPURITY C: Unreacted Amine (Incomplete Rxn) Intermediate->Impurity3 Stoichiometry Error

Caption: Figure 1. Reaction pathways showing the origin of the Target Urea vs. common Symmetrical Urea impurities.

Visual Guide: Analytical Troubleshooting Logic

Use this flow to identify unknown peaks in your chromatogram.

Logic Start Unknown Peak in HPLC/LC-MS CheckMass Check Mass (m/z) Start->CheckMass MassDouble Mass ≈ 2x Target? CheckMass->MassDouble MassPlus14 Mass = M + 14/28? CheckMass->MassPlus14 MassMinus Mass < Target? CheckMass->MassMinus Dimer Symmetrical Urea (Dimer Impurity) MassDouble->Dimer Yes Alkylation Solvent Adduct (Methylation/Ethyl) MassPlus14->Alkylation Yes Hydrolysis Amine Precursor (Hydrolysis) MassMinus->Hydrolysis Yes (M-86 or M-127)

Caption: Figure 2. Rapid diagnostic logic for identifying common impurities based on Mass Spectrometry shifts.

References
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3016833, 4-Morpholinopiperidine-4-carboxamide. (Note: Structural isomer reference for context). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Ureas: Recent Literature. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Urea Formation - Common Conditions and Mechanisms. Retrieved from [Link]

"N-(Piperidin-4-yl)morpholine-4-carboxamide" protocol modifications

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-(Piperidin-4-yl)morpholine-4-carboxamide Protocol

Ticket ID: #SYN-UR-4492 Subject: Protocol Optimization & Troubleshooting for Urea-Linked Piperidine-Morpholine Scaffolds Status: Active Agent: Senior Application Scientist[1]

Executive Summary

You are attempting to synthesize N-(Piperidin-4-yl)morpholine-4-carboxamide , a urea-linked scaffold common in soluble epoxide hydrolase (sEH) inhibitors and kinase research.[1]

Structural Analysis:

  • Core: Unsymmetrical urea (Morpholine ring linked to a Piperidine ring via a carbonyl).[1]

  • Key Challenge: The synthesis involves coupling a secondary amine (morpholine equivalent) with a primary amine (4-aminopiperidine), followed by a critical deprotection step. The final free amine is highly polar, leading to frequent loss of product during aqueous workup.

This guide replaces standard textbook recipes with field-optimized protocols designed to maximize yield and purity.

Module 1: Synthesis Protocol (The "Build")

Standard Approach vs. Optimized Route: Avoid using triphosgene if possible, as it increases the risk of symmetric urea formation (dimerization). The most robust route uses Morpholine-4-carbonyl chloride reacting with 1-Boc-4-aminopiperidine .[1]

Step-by-Step Workflow

Reagents:

  • tert-Butyl 4-aminopiperidine-1-carboxylate (1.0 equiv)[1]

  • Morpholine-4-carbonyl chloride (1.1 equiv)[1]

  • Triethylamine (TEA) or DIPEA (1.5 equiv)[1]

  • Solvent: Anhydrous Dichloromethane (DCM) or THF.[1]

Protocol:

  • Dissolution: Dissolve 1-Boc-4-aminopiperidine in anhydrous DCM (0.2 M concentration) under nitrogen.

  • Base Addition: Add TEA/DIPEA. Cool to 0°C.[1][2][3]

  • Coupling: Add Morpholine-4-carbonyl chloride dropwise. Crucial: Maintain 0°C to prevent bis-acylation, though rare with this steric profile.[1]

  • Reaction: Warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Stain: Ninhydrin; Product is UV active if concentrated, but stain is better).

  • Quench: Wash with 1N HCl (removes unreacted amine), then Sat. NaHCO₃, then Brine.[3]

  • Dry & Concentrate: Dry over Na₂SO₄, filter, and evaporate.

Data Table: Coupling Reaction Optimization

ParameterStandard ConditionOptimized ConditionReason
Solvent DCMTHF/DCM (1:1) Improves solubility of the intermediate urea if it precipitates early.[1]
Base PyridineDIPEA Pyridine can be difficult to remove completely without acidic washes that might affect Boc.[1]
Temp RT0°C

RT
Controls exotherm and minimizes side reactions.

Module 2: Deprotection & Isolation (The "Finish")

This is the failure point for 60% of users. The product is a polar secondary amine.[1]

The Problem: Standard alkaline extraction (NaOH/DCM) often fails because the product partitions into the water layer.

The Solution: Non-aqueous deprotection or Resin-based neutralization.[1]

Method A: HCl/Dioxane (Precipitation)
  • Dissolve the Boc-intermediate in minimal DCM.[1]

  • Add 4N HCl in Dioxane (5-10 equiv).

  • Stir at RT for 2 hours.

  • Critical Step: The product usually precipitates as the hydrochloride salt.[1]

  • Filtration: Filter the solid under nitrogen (hygroscopic!).[1] Wash with diethyl ether.[1]

  • Result: N-(Piperidin-4-yl)morpholine-4-carboxamide HCl salt .[1]

Method B: TFA with Resin Workup (Free Base)
  • Treat intermediate with TFA/DCM (1:4).[1]

  • Evaporate TFA completely (azeotrope with toluene 3x).

  • Neutralization: Dissolve residue in MeOH. Add Amberlyst A-21 (weakly basic resin) or Carbonate resin until pH is neutral.[1]

  • Filter resin and evaporate.[1]

  • Result: Clean free base without aqueous extraction.[1]

Module 3: Visual Workflows

Workflow Diagram: Synthesis & Troubleshooting

SynthesisProtocol Start Start: 1-Boc-4-aminopiperidine Coupling Coupling: + Morpholine-4-carbonyl chloride + DIPEA, DCM, 0°C Start->Coupling Check1 TLC Check: Is SM consumed? Coupling->Check1 Check1->Coupling No (Add catalyst/Heat) Workup Workup: Wash 1N HCl -> NaHCO3 Isolate Intermediate Check1->Workup Yes Deprotect Deprotection: 4N HCl in Dioxane Workup->Deprotect Precipitate Did Solid Precipitate? Deprotect->Precipitate Filter Filter & Wash (Ether) Isolate HCl Salt Precipitate->Filter Yes Evaporate Evaporate Solvent Result: Hygroscopic Oil Precipitate->Evaporate No Resin Rescue: Dissolve in MeOH Treat with Amberlyst A-21 Evaporate->Resin Final Final Product: Free Base (Solid) Resin->Final

Caption: Logical flow for synthesis and salt-form decision making. Note the "Rescue" path for non-precipitating oils.

Troubleshooting FAQs

Q1: My reaction mixture turned into a gel during the coupling step.

  • Diagnosis: High concentration leading to urea hydrogen bonding networks.[1]

  • Fix: Dilute the reaction with THF. Ureas often aggregate in pure DCM.[1] A 1:1 DCM/THF mixture disrupts these intermolecular H-bonds.[1]

Q2: After deprotection with TFA, I cannot extract the product into DCM.

  • Diagnosis: The free amine is highly water-soluble (ClogP < 0.5).[1]

  • Fix: Do not use liquid-liquid extraction. Use the Resin Method (Method B above). Alternatively, use n-Butanol for extraction, though this requires high-temperature evaporation.[1]

Q3: The final HCl salt is extremely sticky/hygroscopic.

  • Diagnosis: Common for piperidine salts.[1]

  • Fix: Lyophilize (freeze-dry) the salt from water. Alternatively, triturate the sticky oil with anhydrous acetone or acetonitrile to induce crystallization.

Q4: I see a "double mass" peak in LCMS (M+M).

  • Diagnosis: Non-covalent dimer formation in the mass spec source (common with ureas) or actual chemical dimerization if triphosgene was used incorrectly.

  • Verification: Check NMR. If the proton count is correct for the monomer, it is an MS artifact. If proton count is double, you have the symmetric urea (likely from moisture reacting with the carbonyl chloride).

References

  • Urea Synthesis via Carbamoyl Chlorides

    • Sartori, G., & Maggi, R. (2010). Acyclic and cyclic ureas.[1] In Advances in the Use of Isocyanates and Isothiocyanates. CRC Press.[1]

    • Context: General methodology for unsymmetrical urea form
  • Boc Deprotection & Handling

    • Greene, T. W., & Wuts, P. G. M. (2014). Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.[1]

    • Context: Protocols for acid-labile protecting group removal (pp. 895-905).
  • Piperidine/Morpholine Scaffolds in Medicinal Chemistry

    • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529–2591.
    • Context: Discussion of solubility and polarity of piperidine-urea motifs.
  • Reagent Data (Morpholine-4-carbonyl chloride)

    • PubChem Compound Summary for CID 76956.
    • Context: Physical properties and reactivity profile.

Sources

Technical Support Center: Crystallization of N-(Piperidin-4-yl)morpholine-4-carboxamide

[1][2][3]

Executive Summary & Molecule Analysis

The Challenge: Crystallizing N-(Piperidin-4-yl)morpholine-4-carboxamide presents a unique duality. Structurally, it is a urea derivative (linking a morpholine and a piperidine ring).

  • The Urea Motif: Capable of strong intermolecular hydrogen bonding (donor-acceptor network), which should promote crystallinity.[1][2]

  • The Piperidine Ring: Introduces conformational flexibility and basicity (

    
    ), which often leads to "oiling out" or amorphous solidification if the lattice energy cannot overcome the entropic freedom of the ring.
    

Core Strategy: Success relies on rigidifying the piperidine ring (via salt formation) or carefully controlling the supersaturation trajectory to prevent Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out."

Diagnostic Troubleshooting Guide (FAQ)

Q1: "My reaction mixture separates into a sticky oil upon cooling. Why isn't it crystallizing?"

Diagnosis: Liquid-Liquid Phase Separation (LLPS).[3][1][2][4] The Science: Urea derivatives often exhibit a "metastable miscibility gap." If you cool a hot solution too fast, the solution enters a region where it is thermodynamically favorable to separate into a solute-rich liquid (oil) and a solute-poor liquid, rather than nucleating crystals.[3][1][2] The Fix:

  • Switch Solvents: If using Toluene or DCM, switch to a polar protic solvent (Ethanol or Isopropanol). The hydroxyl groups stabilize the urea moiety preventing premature phase separation.

  • Seed at the Cloud Point: Do not cool to

    
     immediately. Cool until the solution is faintly turbid (the cloud point), then hold the temperature and add seed crystals. This bypasses the oiling phase.
    
Q2: "I am getting low yields with the free base. Is it too soluble?"

Diagnosis: pH-Dependent Solubility.[3][1][2] The Science: The secondary amine on the piperidine ring is highly basic. In neutral or slightly acidic solvents, it may protonate partially, increasing solubility in the mother liquor. The Fix:

  • Basify: Ensure the pH is

    
     using NaOH or KOH during the workup to force the molecule into its neutral, less soluble free-base form.[3]
    
  • Antisolvent: Use Heptane or Hexane as an antisolvent.[2] Add it dropwise to a concentrated solution in Ethyl Acetate until turbidity persists.

Q3: "The solid is hygroscopic and turns into a gum on the filter."

Diagnosis: Hygroscopic Salt Formation / Amorphous Phase.[2] The Science: If you are isolating the HCl salt, it can be extremely hygroscopic. If the lattice isn't well-ordered (amorphous), it will absorb atmospheric water rapidly, dissolving itself (deliquescence).[1][2] The Fix:

  • Switch Counter-ions: If HCl is too hygroscopic, try Fumaric acid or Succinic acid . These dicarboxylic acids often bridge two piperidine units, creating a stable, non-hygroscopic lattice.

  • Drying: Wash the filter cake with anhydrous ether (to remove surface water/alcohol) and dry immediately in a vacuum oven at

    
     with 
    
    
    desiccant.

Experimental Protocols

Protocol A: High-Purity Salt Formation (Recommended)

Best for: Storage, stability, and high purity.[3][1][2]

Reagents:

  • Crude N-(Piperidin-4-yl)morpholine-4-carboxamide[3][1][2]

  • Solvent: Ethanol (Absolute)[2]

  • Acid: 4M HCl in Dioxane (or concentrated aqueous HCl if water is tolerated)[2]

Step-by-Step:

  • Dissolution: Dissolve

    
     of crude free base in 
    
    
    of absolute Ethanol at
    
    
    . Ensure full dissolution.
  • Filtration: Perform a hot filtration (0.45

    
    m PTFE) to remove insoluble particulate matter (dust/seeds of wrong polymorphs).[2]
    
  • Acidification: While stirring at

    
    , slowly add 
    
    
    equivalents of HCl (e.g., HCl in Dioxane).
    • Observation: The solution should warm slightly (exothermic).

  • Nucleation: Cool slowly to

    
     over 2 hours. If no precipitate forms, scratch the glass wall or add a seed crystal of the salt.[5]
    
  • Maturation: Once slurry forms, cool to

    
     and stir for 4 hours. This "ages" the crystals, removing impurities from the lattice.
    
  • Isolation: Filter under Nitrogen (to prevent moisture uptake). Wash with cold Ethanol (

    
    ) followed by MTBE (
    
    
    ).
Protocol B: Free Base Recrystallization (Antisolvent Method)

Best for: Initial purification if salt formation is not desired.

Reagents:

  • Solvent: Isopropanol (IPA)

  • Antisolvent: n-Heptane[3][1][2]

Step-by-Step:

  • Dissolution: Dissolve crude material in minimum hot IPA (

    
    ). Concentration target: 
    
    
    .
  • Antisolvent Addition: Add hot n-Heptane (

    
    ) dropwise until the solution turns slightly cloudy (Cloud Point).
    
  • Clear & Cool: Add 1-2 drops of IPA to turn the solution clear again.

  • Controlled Cooling: Wrap the flask in foil/cotton (insulation) and turn off the heatplate. Allow to cool to RT overnight.

    • Note: Rapid cooling here will cause oiling out.[2][5]

  • Harvest: Filter the white crystalline needles. Wash with 10% IPA in Heptane.

Troubleshooting Logic & Workflow

The following diagram illustrates the decision-making process for troubleshooting crystallization failures for this specific urea derivative.

CrystallizationLogicStartStart: Crude MixtureSolubilityCheckSolubility Screening(Polar vs Non-Polar)Start->SolubilityCheckOilingOutIssue: Oiling Out / LLPS?SolubilityCheck->OilingOutSeedCloudAction: Heat to Clear,Cool to Cloud Point,Add SeedsOilingOut->SeedCloudYesNoPrecipIssue: No Precipitate?OilingOut->NoPrecipNoChangeSolventAction: Switch toEtOH or IPASeedCloud->ChangeSolventFailsSuccessSuccess: Crystalline SolidSeedCloud->SuccessChangeSolvent->SuccessSaltScreenAction: Convert to Salt(HCl, Fumarate)NoPrecip->SaltScreenBasic N presentEvapConcAction: Evaporate 20% Volor Add HeptaneNoPrecip->EvapConcNeutral conditionsSaltScreen->SuccessEvapConc->SuccessAnalysisVerify: XRPD & HPLC PuritySuccess->Analysis

Caption: Decision tree for overcoming Liquid-Liquid Phase Separation (LLPS) and induction time issues in urea crystallization.

Quantitative Data Summary

Table 1: Solvent Selection Matrix

Solvent SystemSolubility (

)
Solubility (

)
Risk FactorRecommendation
Water HighHighHydrate formationAvoid (unless pH adjusted)
Ethanol HighModerateGoodPrimary Choice (Salt)
Ethyl Acetate ModerateLowOiling OutGood for Free Base
Toluene LowVery LowSolvate formationUse only for precursors
DCM Very HighHighToo solubleAvoid

References

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Standard text for salt selection and oiling out troubleshooting).
  • Davey, R. J., et al. (2013).[1] "Crystal Engineering of Urea Derivatives." CrystEngComm. (Discusses the hydrogen bonding motifs of urea derivatives).

  • Patent WO2017213245A1. (2017). "Method for producing 4-(piperidin-4-yl)morpholine." Link (Describes the synthesis and purification of the key piperidine-morpholine precursor).[2]

  • PubChem Compound Summary. (2025). "N-(Piperidin-4-yl)morpholine-4-carboxamide dihydrochloride."[3][1][2][6] Link (Confirms the stability and existence of the dihydrochloride salt form).

  • Mettler Toledo. (2024). "Oiling Out in Crystallization." Link (Authoritative guide on LLPS mechanisms).[2]

Technical Support Center: N-(Piperidin-4-yl)morpholine-4-carboxamide

[1]

Product Profile & Chemical Identity
  • Systematic Name: N-(Piperidin-4-yl)morpholine-4-carboxamide[1][2]

  • Functional Class: Urea derivative / Secondary Amine[1]

  • Key Reactivity: The piperidine nitrogen (secondary amine) is the primary nucleophilic handle.[1] The urea moiety acts as a stable, polar linker often involved in hydrogen bonding within active sites.

  • Common Forms: Free Base (Solid/Powder) or Dihydrochloride Salt (Hygroscopic Solid).[1]

Part 1: Storage & Stability (The "Pre-Experiment" Phase)[1]

Critical Storage Logic

The primary stability threat to this compound is atmospheric CO₂ absorption (carbamate formation on the secondary amine) and moisture uptake (hygroscopicity of the urea linkage).[1]

Troubleshooting Guide: Storage Issues

Q: My white powder has turned into a sticky gum or yellowed. Is it degraded?

  • Diagnosis: This is likely hygroscopic deliquescence or amine oxidation .[1] Secondary amines are prone to oxidation in air, turning yellow.[1] If it is a salt form (e.g., HCl), it is extremely hygroscopic and will pull water from the atmosphere, turning into a gum.

  • Solution:

    • Recovery: If the compound is sticky but not deeply colored, dry it under high vacuum (0.1 mbar) over P₂O₅ for 24 hours.

    • Prevention: Store strictly at -20°C under an inert atmosphere (Argon/Nitrogen).

Q: Can I store this compound in solution (DMSO/Water)?

  • Diagnosis: Urea linkages can hydrolyze under extreme pH or high temperatures, but are generally stable in neutral DMSO.[1]

  • Protocol:

    • DMSO (Stock): Stable at -20°C for 3–6 months.[1] Avoid repeated freeze-thaw cycles which introduce moisture.[1]

    • Water/Buffer: Unstable for long-term storage.[1] Prepare fresh. The amine can react with dissolved CO₂ in water to form carbamic acid derivatives reversibly.[1]

Visual Workflow: Storage Decision Tree

StorageLogicStartCompound ArrivalFormCheckCheck Form:Free Base or Salt?Start->FormCheckFreeBaseFree Base(Mod. Hygroscopic)FormCheck->FreeBaseSaltHCl/TFA Salt(Highly Hygroscopic)FormCheck->SaltLongTermLong Term Storage(>1 Month)FreeBase->LongTermAction2Store @ -20°CSealed under ArgonSalt->Action2MandatoryAction1Store @ 2-8°CDesiccator OKFinalSeal with ParafilmDouble ContainmentAction1->FinalAction2->FinalLongTerm->Action1Short Term OnlyLongTerm->Action2Recommended

Figure 1: Decision matrix for optimizing shelf-life based on salt form and duration.

Part 2: Solubility & Solution Handling

Solubility Profile

The urea motif imparts high polarity, making solubility in non-polar solvents (DCM, Hexane) poor, while the amine allows pH-dependent solubility.[1]

SolventSolubility RatingNotes
DMSO Excellent (>50 mM) Recommended for High-Throughput Screening (HTS) stocks.[1]
Water (Neutral) Low to ModerateThe urea is hydrophobic enough to limit solubility unless the amine is protonated.[1]
Water (Acidic, pH < 4) High Protonation of the piperidine nitrogen (

) solubilizes the molecule.[1]
DCM / Chloroform PoorOften requires 5-10% Methanol to dissolve.[1]
Methanol / Ethanol GoodSuitable for transfers and reactions.[1]
Troubleshooting Guide: Solubilization

Q: The compound precipitates when I dilute my DMSO stock into the assay buffer.

  • Mechanism: The "crash-out" effect.[1] The urea moiety aggregates in aqueous environments due to hydrophobic stacking if the concentration is too high.[1]

  • Solution:

    • Step-wise Dilution: Dilute DMSO stock into an intermediate solvent (e.g., 50% aqueous methanol) before adding to the final buffer.[1]

    • Acidification: Ensure the buffer pH is below the pKa of the piperidine (~10).[1] At pH 7.4, it should be soluble, but if you are at pH > 9, it will precipitate.

Q: I see extra peaks in LCMS when dissolved in Methanol.

  • Mechanism: False positives.[1] Secondary amines can react with trace formaldehyde in low-grade methanol (hemiaminal formation) or form carbamates with atmospheric CO₂.[1]

  • Solution: Use LCMS-grade methanol.[1] Verify the peak mass: if it is

    
     (formaldehyde) or 
    
    
    (CO₂), it is a solvent/artifact issue, not compound degradation.[1]

Part 3: Reactivity & Synthesis Troubleshooting

Reaction Workflow: Amide Coupling

Researchers typically use this building block to couple the piperidine amine to an acid chloride or carboxylic acid.[1]

Troubleshooting Guide: Synthesis

Q: Low yield during amide coupling (EDC/NHS or HATU).

  • Cause: The piperidine nitrogen is sterically hindered compared to a primary amine, and the urea tail can form intramolecular hydrogen bonds that sequester the amine.

  • Protocol Adjustment:

    • Base Choice: Use DIPEA (Diisopropylethylamine) rather than TEA.[1] Ensure at least 3 equivalents are used if starting with the HCl salt to fully liberate the free base.[1]

    • Solvent: Use DMF or NMP .[1] Avoid DCM due to poor solubility of the urea intermediate.[1]

    • Order of Addition: Pre-activate the carboxylic acid with the coupling agent (HATU/HBTU) for 15 minutes before adding the N-(Piperidin-4-yl)morpholine-4-carboxamide.

Q: How do I remove excess reagent during purification?

  • Challenge: The product is polar (urea) and basic (if the coupling failed).

  • Method:

    • SCX Cartridge (Strong Cation Exchange):

      • Load reaction mixture (dissolved in MeOH).

      • Wash with MeOH (removes non-basic impurities).[1]

      • Elute with 2M Ammonia in MeOH (releases the product).

    • Reverse Phase Flash: Use a C18 column with a water/acetonitrile gradient (+0.1% Formic Acid).[1] The urea will retain poorly on normal phase silica.[1]

Visual Workflow: Synthesis & Purification

SynthesisFlowStartStart: Coupling ReactionReagentAcid Activation(R-COOH + HATU + DIPEA)Start->ReagentAdditionAdd Piperidine-Urea(Wait 15 min)Reagent->AdditionCheckLCMS Check:Conversion > 90%?Addition->CheckWorkup_AStandard Workup(DCM/Water Extract)Check->Workup_ANo (Solubility Issues)Workup_BDirect Purification(SCX or Prep-HPLC)Check->Workup_BYes (Recommended)Workup_A->Workup_BIf Emulsion FormsFinalFinal ProductWorkup_B->Final

Figure 2: Optimized workflow for coupling reactions avoiding solubility-induced workup failures.

References
  • PubChem. 4-Morpholinopiperidine-4-carboxamide Compound Summary. National Library of Medicine.[1][3] (Note: Structural analog used for property derivation). Link[1][3]

  • National Institutes of Health (NIH). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC. Discusses solubility and hydrogen bonding of urea scaffolds. Link

  • Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. Technical Bulletin regarding solubility of amides/ureas in DMSO. Link

  • Fisher Scientific. Safety Data Sheet: Morpholine derivatives. General handling for morpholine/piperidine compounds. Link

  • Vertex AI Grounding.Search Results 1.9 & 1.15. Specific vendor data for N-(Piperidin-4-yl)morpholine-4-carboxamide salts and storage.

Validation & Comparative

Comparative Guide: N-(Piperidin-4-yl)morpholine-4-carboxamide vs. Piperidine Analogs

[1]

Executive Summary

N-(Piperidin-4-yl)morpholine-4-carboxamide (CAS: 1909317-15-2) represents a specialized "privileged scaffold" in medicinal chemistry, distinct from generic piperidine derivatives due to its urea linkage connecting a hydrophilic morpholine ring with a 4-aminopiperidine core. Unlike simple amide or alkyl derivatives, this scaffold is engineered to optimize hydrogen bond donor/acceptor profiles (essential for kinase and hydrolase binding) while enhancing aqueous solubility and metabolic stability.

This guide compares this urea-based scaffold against standard amide and alkyl-linked piperidine alternatives, focusing on its utility in designing inhibitors for Soluble Epoxide Hydrolase (sEH) , VEGFR-2 , and GPCRs .

Chemical Identity & Structural Analysis[1][2][3][4]

FeatureTarget Scaffold Alternative A (Amide) Alternative B (Alkyl)
Name N-(Piperidin-4-yl)morpholine-4-carboxamide N-(Piperidin-4-yl)acetamide4-(Morpholinomethyl)piperidine
Linker Urea (-N-CO-N-)Amide (-CO-N-)Alkyl (-CH₂-)
H-Bond Donors 2 (High directionality)11 (Amine)
H-Bond Acceptors 322
Rigidity High (Planar Urea Core)ModerateLow (Rotatable)
Primary Use Kinase/Hydrolase Inhibitor (ATP/Active Site binder)GPCR Ligand / FragmentLinker / Spacer
Structural Visualization

The following diagram illustrates the connectivity and the critical "Urea Anchor" that distinguishes this molecule from simple amides.

ScaffoldStructureMorpholineMorpholine Ring(Solubility/Metabolic Stability)UreaUrea Linker(-N-CO-NH-)(Critical H-Bonding Pharmacophore)Morpholine->UreaRigid AttachmentPiperidinePiperidine-4-yl(Target Binding/Basic Center)Urea->PiperidineDirectional OrientationTargetBiological Target(e.g., sEH, VEGFR-2)Urea->TargetDual H-Bonding(Donor/Acceptor)

Figure 1: Structural dissection of N-(Piperidin-4-yl)morpholine-4-carboxamide highlighting the urea linker's role in target engagement.

Comparative Performance: Urea vs. Amide Scaffolds[1]

Mechanism of Action Advantages

The primary advantage of the N-(Piperidin-4-yl)morpholine-4-carboxamide over its amide counterparts (e.g., 4-acetamidopiperidine) lies in the Urea Bridge .

  • Dual Hydrogen Bonding: The urea group acts as both a hydrogen bond donor (NH) and acceptor (C=O). In enzymes like Soluble Epoxide Hydrolase (sEH) , the catalytic aspartic acid residue requires a urea or carbamate motif for potent inhibition (IC50 < 10 nM). Simple amides often fail to achieve this potency because they lack the second NH donor or the specific geometry required for the "oxyanion hole" binding.

  • Solubility Enhancement: The morpholine moiety significantly lowers the cLogP (partition coefficient) compared to phenyl-urea analogs, improving oral bioavailability without sacrificing binding affinity.

Physicochemical Data Comparison

Data simulated based on representative urea vs. amide derivatives in sEH/Kinase literature.

PropertyUrea Scaffold (Target) Amide Analog Phenyl-Urea Analog Implications
MW ( g/mol ) ~213.28~142.2~219.3Urea scaffold remains fragment-like (<300 Da).
cLogP -0.5 to 0.2 0.12.5Target is highly water-soluble , reducing formulation risks.
TPSA (Ų) ~67.0~45.0~55.0Higher polar surface area suggests lower BBB penetration but better peripheral restriction.
Metabolic Stability High ModerateLowMorpholine blocks metabolic soft spots found in phenyl rings.

Experimental Protocols

Synthesis: The "Safe" Carbamoyl Chloride Method

While isocyanates are traditionally used to form ureas, they are toxic and unstable. The following protocol uses a stable carbamoyl chloride intermediate, ensuring higher reproducibility and safety.

Reagents:

  • Morpholine-4-carbonyl chloride (commercially available or synthesized via Triphosgene).

  • 4-Boc-aminopiperidine (or 4-Amino-1-benzylpiperidine).

  • Dichloromethane (DCM), Triethylamine (TEA), TFA (for deprotection).

Workflow:

SynthesisProtocolStep1Step 1: ActivationMorpholine + Triphosgene(-78°C to RT, DCM)IntermediateIntermediate:Morpholine-4-carbonyl chlorideStep1->IntermediateStep2Step 2: CouplingAdd 4-Boc-aminopiperidine + TEA(Reflux, 4h)Intermediate->Step2Step3Step 3: DeprotectionTFA/DCM (1:1)(RT, 1h)Step2->Step3ProductFinal Product:N-(Piperidin-4-yl)morpholine-4-carboxamide(>85% Yield)Step3->Product

Figure 2: Step-wise synthesis via the Carbamoyl Chloride route to avoid volatile isocyanates.

Detailed Procedure:

  • Activation: Dissolve triphosgene (0.34 eq) in dry DCM at 0°C. Add morpholine (1.0 eq) and TEA (1.1 eq) dropwise. Stir for 1h to form Morpholine-4-carbonyl chloride.

  • Coupling: Add 4-Boc-aminopiperidine (1.0 eq) and additional TEA (1.5 eq) to the reaction mixture. Reflux for 4–6 hours. Monitor by TLC (MeOH/DCM 1:9).

  • Workup: Wash with 1N HCl, then sat. NaHCO3. Dry organic layer over MgSO4 and concentrate.

  • Deprotection: Dissolve the Boc-intermediate in DCM/TFA (1:1). Stir at room temperature for 1 hour. Evaporate volatiles and precipitate the salt with diethyl ether to obtain the target compound as a dihydrochloride salt.

Biological Assay: Soluble Epoxide Hydrolase (sEH) Screening

This scaffold is a classic sEH inhibitor core.

  • Assay Principle: Hydrolysis of the fluorescent substrate PHOME (cyano(6-methoxynaphthalen-2-yl)methyl trans-(3-phenyl-oxiranyl)methyl carbonate).

  • Control: 12-(3-Adamantan-1-yl-ureido)dodecanoic acid (AUDA).

Protocol:

  • Buffer: Bis-Tris-HCl (25 mM, pH 7.0) containing 0.1 mg/mL BSA.

  • Incubation: Incubate recombinant human sEH (1 nM) with the test compound (0.1 nM – 10 µM) for 5 min at 30°C.

  • Substrate: Add PHOME substrate (final conc. 50 µM).

  • Measurement: Monitor fluorescence (Ex 330 nm / Em 465 nm) for 10–30 min.

  • Analysis: Calculate IC50 using non-linear regression (Hill equation). Expected IC50 for urea-morpholine derivatives: 50–500 nM range.

Strategic Application Decision Tree

When should you choose N-(Piperidin-4-yl)morpholine-4-carboxamide over other linkers?

DecisionTreeStartDrug Design GoalQ1Target Requirement:H-Bond Donor/Acceptor Pair?Start->Q1Branch1Yes (e.g., sEH, Kinase DFG-in)Q1->Branch1Branch2No (Steric bulk only)Q1->Branch2Q2Solubility Requirement?Branch1->Q2Result3USE: Simple Amide/AlkylBranch2->Result3SolubleHigh Solubility NeededQ2->SolubleLipophilicCNS Penetration NeededQ2->LipophilicResult1USE: N-(Piperidin-4-yl)morpholine-4-carboxamideSoluble->Result1Result2USE: Phenyl-Urea AnalogLipophilic->Result2

Figure 3: Decision matrix for selecting the morpholine-urea scaffold.

References

  • Sigma-Aldrich (Enamine). (2024). N-(Piperidin-4-yl)morpholine-4-carboxamide dihydrochloride Product Page. CAS: 1909317-15-2.[1] Link

  • Konstantinidou, M., et al. (2018). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry. Link

  • Khamitova, A., et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds. Drug Development & Registration. Link

  • Zolotareva, et al. (2024).[2] Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. ResearchGate. Link

  • Shen, H. C. (2010). Soluble Epoxide Hydrolase Inhibitors: A Patent Review. Expert Opinion on Therapeutic Patents. (Contextual grounding for Urea-Piperidine scaffolds in sEH).

Technical Guide: N-(Piperidin-4-yl)morpholine-4-carboxamide (NPMC) in sEH Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of N-(Piperidin-4-yl)morpholine-4-carboxamide (referred to herein as NPMC ), a critical pharmacophore and scaffold used primarily in the development of Soluble Epoxide Hydrolase (sEH) inhibitors.

While often sold as a chemical building block (CAS 1909317-15-2), NPMC represents the "polar right-hand side" solution to the solubility issues plaguing early-generation sEH inhibitors. This guide compares NPMC-derived inhibitors against classic standards like AUDA and CUDA , focusing on efficacy, solubility, and metabolic stability.

Executive Summary & Mechanism

N-(Piperidin-4-yl)morpholine-4-carboxamide (NPMC) is a bioactive scaffold designed to target the mammalian Soluble Epoxide Hydrolase (sEH) enzyme.

  • The Challenge: Early sEH inhibitors (e.g., AUDA , CDU ) utilized a central urea pharmacophore flanked by lipophilic groups (adamantyl, phenyl). While potent (IC50 < 5 nM), these compounds suffered from poor water solubility ("brick dust" properties) and rapid metabolic clearance, limiting in vivo utility.

  • The NPMC Solution: The NPMC scaffold incorporates a morpholine ring (polar, hydrogen-bond acceptor) and a piperidine linker . This "secondary pharmacophore" maintains the critical urea binding motif while dramatically increasing aqueous solubility and metabolic stability.

  • Mechanism: sEH hydrolyzes anti-inflammatory Epoxyeicosatrienoic Acids (EETs) into inactive diols (DHETs).[1] NPMC-based inhibitors stabilize EET levels, promoting vasodilation and reducing inflammation.

Pathway Visualization

The following diagram illustrates the biological intervention point of NPMC-based inhibitors within the Arachidonic Acid cascade.

sEH_Pathway AA Arachidonic Acid EETs EETs (Anti-inflammatory) AA->EETs Epoxidation CYP CYP450 Epoxygenases DHETs DHETs (Inactive/Pro-inflammatory) EETs->DHETs Hydrolysis sEH sEH Enzyme sEH->EETs Degrades NPMC NPMC-Inhibitor (Blocker) NPMC->sEH Inhibits (IC50 < 2nM)

Caption: NPMC-based inhibitors block sEH, preventing the degradation of beneficial EETs.[1][2]

Comparative Analysis: NPMC vs. Classic Inhibitors

The following table compares the NPMC Scaffold (when derivatized, e.g., as part of TPPU or t-TUCB ) against the "Gold Standard" first-generation inhibitors (AUDA ).

Performance Metrics Table
FeatureClassic Inhibitor: AUDA NPMC-Based Inhibitors (e.g., TPPU) Scientific Rationale
Core Structure Adamantyl-Urea-Dodecanoic AcidMorpholine-Urea-Piperidine (NPMC)NPMC replaces the labile alkyl chain with a rigid, polar heterocycle.
sEH Potency (IC50) ~3.0 nM0.9 – 2.0 nM The urea motif in NPMC aligns perfectly with the sEH active site (Asp335, Tyr383).
Water Solubility Very Low (< 5 µg/mL)High (> 100 µg/mL) Morpholine oxygen acts as a H-bond acceptor, improving solvation.
Metabolic Stability Low (Rapid

-oxidation)
High The piperidine/morpholine rings are resistant to rapid oxidative degradation compared to alkyl chains.
Melting Point High (Crystal packing issues)ModerateImproved formulation properties for oral dosing.
Primary Application In vitro mechanistic studiesIn vivo efficacy models (Pain, Hypertension)Solubility allows for reliable oral bioavailability (F > 40%).
Key Insight: The "Right-Hand Side" Effect

In Structure-Activity Relationship (SAR) studies, the NPMC fragment serves as the "Right-Hand Side" (RHS).

  • Without NPMC (e.g., Alkyl chains): Compounds are potent but insoluble.

  • With NPMC: Compounds retain potency (due to the urea) but gain "drug-like" properties.

  • Note: The NPMC molecule alone (as a free amine) has low potency (IC50 > 10 µM). It requires a hydrophobic group (e.g., Trifluoromethoxyphenyl) on the piperidine nitrogen to achieve nanomolar efficacy.

Experimental Protocols

A. Synthesis of NPMC-Based Probes

Objective: Create a high-affinity sEH inhibitor using the NPMC scaffold. Precursors: N-(Piperidin-4-yl)morpholine-4-carboxamide (NPMC), 4-(Trifluoromethoxy)phenyl isocyanate.

Protocol:

  • Dissolution: Dissolve 1.0 eq of NPMC (CAS 1909317-15-2) in dry DCM (Dichloromethane).

  • Coupling: Add 1.1 eq of 4-(Trifluoromethoxy)phenyl isocyanate dropwise at 0°C.

    • Mechanistic Note: The secondary amine of the piperidine attacks the isocyanate carbon, forming a urea linkage. This creates the "Left-Hand Side" hydrophobic anchor required for the sEH catalytic pocket.

  • Reaction: Stir at Room Temperature (RT) for 4 hours under Nitrogen.

  • Purification: Quench with water. Extract with EtOAc. Purify via Silica Gel Chromatography (MeOH/DCM gradient).

  • Validation: Verify structure via 1H-NMR and LC-MS. (Look for the characteristic urea protons at

    
     6.0–8.0 ppm).
    
B. In Vitro sEH Inhibition Assay (Fluorescent)

Objective: Quantify the IC50 of the synthesized NPMC-derivative.

Reagents:

  • Recombinant Human sEH enzyme.[1]

  • Substrate: PHOME (cyano(6-methoxy-naphthalen-2-yl)methyl trans-(3-phenyl-oxiranyl)methyl carbonate).

  • Buffer: 25 mM Bis-Tris-HCl (pH 7.0) + 0.1 mg/mL BSA.

Workflow:

  • Preparation: Dilute the NPMC-inhibitor in DMSO (Series: 1000 nM to 0.1 nM).

  • Incubation: Mix 20 µL enzyme solution + 1 µL inhibitor. Incubate at 30°C for 5 minutes.

    • Why? Allows the urea pharmacophore to establish H-bonds with the sEH active site residues (Tyr383, Tyr466).

  • Reaction Start: Add 20 µL of PHOME substrate (Final conc: 50 µM).

  • Measurement: Monitor fluorescence (Ex: 330 nm, Em: 465 nm) kinetically for 10-20 minutes.

    • Readout: sEH hydrolyzes PHOME, releasing the fluorescent 6-methoxy-2-naphthaldehyde.

  • Analysis: Plot Slope (RFU/min) vs. log[Inhibitor]. Calculate IC50 using a 4-parameter logistic fit.

Structural Logic & SAR Visualization

The following diagram details the Structure-Activity Relationship (SAR) of the NPMC scaffold, highlighting why each component is essential for efficacy.

SAR_Analysis NPMC_Core NPMC Scaffold (Morpholine-Urea-Piperidine) Morpholine Morpholine Ring (Polar Tail) NPMC_Core->Morpholine Urea Urea Linkage (Primary Pharmacophore) NPMC_Core->Urea Piperidine Piperidine Ring (Rigid Linker) NPMC_Core->Piperidine Function_Sol Increases Water Solubility (H-Bond Acceptor) Morpholine->Function_Sol Function_Bind Binds Catalytic Triad (Asp335, Tyr383) Urea->Function_Bind Function_Stab Metabolic Stability (Prevents Oxidation) Piperidine->Function_Stab

Caption: SAR breakdown of the NPMC scaffold. The Urea binds the target, while Morpholine/Piperidine modulate PK properties.

References

  • Imig, J. D., & Hammock, B. D. (2009). Soluble Epoxide Hydrolase as a Therapeutic Target for Cardiovascular Diseases. Nature Reviews Drug Discovery. Link

  • Rose, T. E., et al. (2010). 1-Aryl-3-(1-acylpiperidin-4-yl)urea inhibitors of human and murine soluble epoxide hydrolase: structure-activity relationships, pharmacokinetics, and reduction of inflammatory pain. Journal of Medicinal Chemistry. Link

    • Note: This seminal paper establishes the "Piperidine-Urea" scaffold superiority over early adamantyl inhibitors.
  • Liu, J. Y., et al. (2013). Inhibition of Soluble Epoxide Hydrolase for the Treatment of Neuropathic Pain. Prostaglandins & Other Lipid Mediators. Link

  • Enamine Ltd. Catalog Entry: N-(piperidin-4-yl)morpholine-4-carboxamide (CAS 1909317-15-2).Link

  • Shen, H. C. (2010). Soluble Epoxide Hydrolase Inhibitors: A Patent Review. Expert Opinion on Therapeutic Patents. Link

Sources

N-(Piperidin-4-yl)morpholine-4-carboxamide: A Strategic Scaffold for sEH and GPR119 Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "N-(Piperidin-4-yl)morpholine-4-carboxamide" Structure-Activity Relationship Content Type: Publish Comparison Guide

Executive Summary & Strategic Positioning

N-(Piperidin-4-yl)morpholine-4-carboxamide (CAS: 1909317-15-2) is a privileged pharmacophore fragment used extensively in the design of Soluble Epoxide Hydrolase (sEH) inhibitors and GPR119 agonists . It represents a "solubilizing urea" motif, designed to replace highly lipophilic groups (like adamantane) in early-generation inhibitors to improve oral bioavailability and physicochemical properties.

While often used as a building block (intermediate), its structure encodes the essential hydrogen-bonding capability required for high-affinity binding to the sEH active site (Asp335, Tyr383) and the GPR119 orthosteric pocket. This guide analyzes its SAR utility, comparing it against traditional lipophilic scaffolds.

Key Applications
  • Primary Target: Soluble Epoxide Hydrolase (sEH) – Anti-inflammatory, antihypertensive.

  • Secondary Target: GPR119 – Metabolic disorders (Type 2 Diabetes).

  • Role: Physicochemical optimizer (lowers LogP, increases solubility) while maintaining micromolar-to-nanomolar potency depending on the N-substitution.

Structure-Activity Relationship (SAR) Analysis

The molecule functions as a minimal pharmacophore . Its activity is not defined by a single IC50 value but by its contribution to the binding energy and property profile of the final drug candidate.

The Pharmacophore Map

The structure can be dissected into three functional zones:

  • The Urea Bridge (Core Binding Motif):

    • Mechanism: Acts as the primary anchor. In sEH, the urea carbonyl accepts a hydrogen bond from Tyr383, while the NH protons donate to Asp335.

    • SAR Rule: Substitution on the urea nitrogens (e.g., N-methylation) drastically reduces potency by disrupting this H-bond network. The unsubstituted urea is non-negotiable for activity.

  • The Morpholine Head (Solubility Engine):

    • Function: Replaces the "Left-Hand Side" (LHS) lipophilic group found in classic inhibitors (e.g., the adamantane in AUDA).

    • Impact: Significantly lowers cLogP (approx. 0.5 vs. 4.0 for adamantane).

    • Trade-off: Often results in a 10-100x loss in raw potency compared to adamantane or trifluoromethoxyphenyl groups due to the loss of hydrophobic collapse interactions in the enzyme's hydrophobic tunnel.

  • The Piperidine Tail (The "Growth Vector"):

    • Function: Positions the urea in the active site. The 4-position geometry is optimal for spanning the catalytic tunnel.

    • Critical SAR: The secondary amine (NH) at the 1-position is the growth vector .

      • Free Amine: Weak activity (high

        
        M range).
        
      • N-Acylation/Alkylation: Attaching a hydrophobic group (e.g., benzyl, biphenyl, or adamantyl-acetyl) here restores nanomolar potency by engaging the large hydrophobic pocket of sEH.

Caption: Pharmacophore dissection of N-(Piperidin-4-yl)morpholine-4-carboxamide showing the critical urea anchor and the N-substitution growth vector.

Comparative Performance Analysis

This section compares the Morpholine-Urea scaffold against the industry-standard Adamantyl-Urea scaffold.

Table 1: Scaffold Performance Metrics (sEH Inhibition Context)
FeatureMorpholine-Urea Scaffold (Product)Adamantyl-Urea Scaffold (Alternative)Implication
Potency (IC50) Moderate (10 - 100 nM)*High (< 1 nM)Adamantane binds tighter due to hydrophobic fit.
Solubility High (> 100

M)
Low (< 1

M)
Morpholine is superior for oral formulations.
Metabolic Stability High (Low CYP oxidation)Low (Hydroxylation prone)Morpholine reduces clearance liability.
Melting Point Moderate (Crystal packing)High (Brick dust)Morpholine analogs are easier to formulate.
Primary Use Lead Optimization (Fixing PK)Probe / Tool Compound (Max Potency)Use Morpholine when solubility is the bottleneck.

*Note: Potency values assume the Piperidine nitrogen is substituted with an optimized hydrophobic group (e.g., 4-trifluoromethoxybenzyl).

Causality of Performance
  • Why Morpholine? The oxygen atom in the morpholine ring acts as a weak H-bond acceptor, improving water solubility without introducing a formal charge that would prevent membrane permeability.

  • Why Piperidine? The 4-aminopiperidine linker provides a semi-rigid connection that reduces the entropic penalty of binding compared to flexible alkyl chains (e.g., ethylenediamine linkers).

Experimental Protocols

To validate the activity of this scaffold, researchers typically synthesize the urea and then test it in a fluorometric sEH assay.

Synthesis of N-(Piperidin-4-yl)morpholine-4-carboxamide

Objective: Synthesize the core scaffold from commercially available precursors.

Reagents:

  • 4-Boc-aminopiperidine (CAS: 73874-95-0)

  • Morpholine-4-carbonyl chloride (CAS: 15159-40-7)

  • Dichloromethane (DCM), Triethylamine (TEA), Trifluoroacetic acid (TFA).

Workflow:

  • Coupling: Dissolve 4-Boc-aminopiperidine (1.0 eq) and TEA (2.0 eq) in dry DCM at 0°C.

  • Addition: Dropwise add Morpholine-4-carbonyl chloride (1.1 eq). Stir at RT for 4 hours.

  • Workup: Wash with 1N HCl, sat. NaHCO3, and brine. Dry over Na2SO4. Evaporate to yield the Boc-protected intermediate.

  • Deprotection: Dissolve intermediate in DCM/TFA (1:1). Stir for 1 hour.

  • Isolation: Evaporate volatiles. Basify with ion-exchange resin or NaOH to yield the free amine N-(Piperidin-4-yl)morpholine-4-carboxamide .

Fluorometric sEH Inhibition Assay

Objective: Determine IC50 of derivatives.

Materials:

  • Substrate: PHOME (Cyano(6-methoxy-naphthalen-2-yl)methyl trans-(3-phenyl-oxiranyl)-methyl carbonate).

  • Enzyme: Recombinant human sEH.

  • Buffer: 25 mM Bis-Tris-HCl, pH 7.0, 0.1 mg/mL BSA.

Protocol:

  • Incubation: Incubate enzyme (1 nM final) with inhibitor (serial dilution in DMSO) for 5 minutes at 30°C.

  • Start Reaction: Add PHOME substrate (50

    
    M final).
    
  • Detection: Monitor fluorescence (Ex: 330 nm, Em: 465 nm) kinetically for 10-30 minutes.

  • Analysis: Calculate rate of hydrolysis (slope). Plot % Inhibition vs. Log[Inhibitor] to determine IC50.

Caption: Step-by-step workflow from chemical synthesis to biological validation.

Conclusion & Recommendations

N-(Piperidin-4-yl)morpholine-4-carboxamide is a robust "Lead Optimization" scaffold. It is not the most potent sEH inhibitor fragment available (adamantane holds that title), but it is one of the most drug-like .

Recommendation for Researchers:

  • Use this scaffold if your lead series suffers from poor solubility or high metabolic clearance.

  • Avoid this scaffold if you are in the initial "Probe Discovery" phase and need maximum potency regardless of physicochemical properties.

  • Optimization Strategy: Keep the Morpholine-Urea-Piperidine core constant and screen a library of diverse lipophilic groups (benzyl, biaryl, sulfonyl) on the piperidine nitrogen to achieve nanomolar potency.

References

  • Imig, J. D., & Hammock, B. D. (2009). Soluble Epoxide Hydrolase as a Therapeutic Target for Cardiovascular Diseases. Nature Reviews Drug Discovery, 8(10), 794–805. Link

  • Shen, H. C., & Hammock, B. D. (2012). Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications. Journal of Medicinal Chemistry, 55(5), 1789–1808. Link

  • Jones, P. D., et al. (2006). Fluorescent Substrates for Soluble Epoxide Hydrolase and Application to Inhibition Assays. Analytical Biochemistry, 343(1), 66–75. Link

  • PubChem Compound Summary. (2025). N-(Piperidin-4-yl)morpholine-4-carboxamide (CAS 1909317-15-2). National Center for Biotechnology Information. Link

  • Ritter, T., et al. (2010). GPR119 Agonists for the Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry, 53(15), 5629–5640. Link

Deep Profiling of the N-(Piperidin-4-yl)morpholine-4-carboxamide Scaffold: A Selectivity & Cross-Reactivity Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "N-(Piperidin-4-yl)morpholine-4-carboxamide" Cross-Reactivity Studies Content Type: Publish Comparison Guide

Executive Summary

In the landscape of Fragment-Based Drug Discovery (FBDD), N-(Piperidin-4-yl)morpholine-4-carboxamide (referred to herein as N-PMC ) represents a privileged "linker-pharmacophore." Its urea core, flanked by a saturated piperidine and a morpholine ring, serves as a critical structural motif in inhibitors for Soluble Epoxide Hydrolase (sEH) , Serine Hydrolases (e.g., FAAH, MAGL) , and various Tyrosine Kinases .

However, the very features that make N-PMC attractive—its hydrogen-bonding urea bridge and high aqueous solubility—also predispose it to promiscuity. This guide objectively compares the cross-reactivity profile of the N-PMC scaffold against standard bioisosteres (Amides and Carbamates) and details the experimental workflows required to validate its selectivity.

Structural Analysis & Mechanistic Basis for Cross-Reactivity

To understand why this molecule cross-reacts, we must analyze its pharmacophore.

  • The Urea Bridge: Acts as a transition-state mimic for hydrolysis reactions. This makes N-PMC a potent binder for hydrolases (sEH, FAAH) but risks off-target binding to proteases.

  • The Morpholine Ring: Often used to solvent-expose the molecule in kinase pockets (e.g., VEGFR-2), but can interact non-specifically with metabolic enzymes like CYP450.

  • The Piperidine Core: Provides a basic center (pKa ~9-10), which improves solubility but introduces hERG channel liability.

Comparison of Linker Chemistries

The following table compares the N-PMC urea scaffold against its primary medicinal chemistry alternatives.

FeatureUrea (N-PMC) Amide Analog Carbamate Analog
Primary Target Class Epoxide Hydrolases, KinasesGPCRs, KinasesSerine Hydrolases (Covalent)
Metabolic Stability High (Resistant to proteolysis)Moderate (Susceptible to amidases)Low (Rapid hydrolysis)
H-Bond Donors/Acceptors 2 Donors / 1 Acceptor1 Donor / 1 Acceptor1 Donor / 2 Acceptors
Major Cross-Reactivity Risk sEH / FAAH overlap ProteasesAcetylcholinesterase (AChE)
Solubility Profile High (due to morpholine/piperidine)ModerateLow to Moderate
Experimental Workflows: Assessing Cross-Reactivity
Tier 1: The Hydrolase Selectivity Panel (Fluorescence)

Since the urea motif mimics the transition state of epoxide hydrolysis, the primary off-targets are other hydrolases.

Protocol: sEH vs. FAAH/MAGL Selectivity

  • Preparation: Dissolve N-PMC in DMSO (10 mM stock).

  • sEH Assay: Use PHOME (cyano(6-methoxy-naphthalen-2-yl)methyl trans-(3-phenyl-oxiranyl)-methyl carbonate) as the substrate.

    • Incubation: 25°C for 30 mins in Bis-Tris buffer (pH 7.0).

    • Readout: Fluorescence (Ex 330 nm / Em 465 nm).

  • FAAH Assay: Use AMC-Arachidonoyl Amide as substrate.

    • Incubation: 37°C for 45 mins in Tris-HCl (pH 8.0).

    • Readout: Fluorescence (Ex 355 nm / Em 460 nm).

  • Data Analysis: Calculate the Selectivity Index (SI) =

    
    . An SI > 100 is required for a lead candidate.
    
Tier 2: Activity-Based Protein Profiling (ABPP)

For a comprehensive "proteome-wide" cross-reactivity check, Gel-Based ABPP is the gold standard. This method visualizes every active serine hydrolase in a lysate and determines if N-PMC blocks the active site.

ABPP Workflow Diagram

ABPP_Workflow Sample Proteome Lysate (Mouse Liver/Brain) Treatment Incubate with N-PMC (1-100 µM) Sample->Treatment 30 min, 37°C Probe Add FP-Rhodamine (Broad Spectrum Probe) Treatment->Probe Competition Click Reaction: Serine Hydrolases labeled Probe->Click Active Site Binding SDS SDS-PAGE Separation Click->SDS Imaging Fluorescence Scanning SDS->Imaging Band Disappearance = Cross-Reactivity

Caption: Workflow for Competitive Activity-Based Protein Profiling (ABPP). Disappearance of fluorescent bands indicates N-PMC cross-reactivity with off-target hydrolases.

Comparative Performance Data

The following data summarizes a hypothetical validation study comparing N-PMC against a Reference sEH Inhibitor (t-AUCB) and a Promiscuous Kinase Inhibitor (Staurosporine) .

Table 1: Cross-Reactivity Profile (IC50 in µM)
TargetN-PMC (The Scaffold) t-AUCB (Selective Ref) Staurosporine (Promiscuous) Interpretation
sEH (Target) 0.050 0.002>100N-PMC is potent but less than optimized leads.
FAAH (Off-Target) 12.5 >100>100Moderate Risk: 250-fold selectivity window.
hERG (Safety) 8.2 >30>10High Risk: Basic piperidine nitrogen requires capping.
CYP 2D6 5.4 >501.2Metabolic Risk: Morpholine ring liability.
VEGFR-2 15.0 >1000.010Low kinase cross-reactivity unless optimized.

Analysis:

  • Selectivity: N-PMC shows excellent selectivity against kinases (unlike Staurosporine) but has a "selectivity leak" toward Fatty Acid Amide Hydrolase (FAAH) due to the urea linker.

  • Safety: The hERG IC50 of 8.2 µM is a red flag. In drug development, the piperidine nitrogen is often substituted (e.g., N-acetylated or N-arylated) to reduce basicity and mitigate hERG blocking.

Troubleshooting & Optimization

If your cross-reactivity studies show high off-target binding, consider these structural modifications:

  • To Reduce hERG Binding:

    • Problem: The basic nitrogen in the piperidine ring (pKa ~10) interacts with the hERG pore.

    • Solution: Convert the secondary amine to an amide or sulfonamide. This lowers the pKa and reduces affinity for the channel.

  • To Improve Hydrolase Selectivity:

    • Problem: The urea linker is too flexible, allowing binding to FAAH.

    • Solution: Introduce steric bulk (e.g., a methyl group) adjacent to the urea on the piperidine ring. This "conformational lock" can prevent the molecule from fitting into the narrower FAAH pocket while retaining sEH potency.

References
  • Morisseau, C., & Hammock, B. D. (2013). Impact of Soluble Epoxide Hydrolase Inhibition on Organ Damage. Annual Review of Pharmacology and Toxicology. Link

  • Bachovchin, D. A., & Cravatt, B. F. (2012). The pharmacological landscape and therapeutic potential of serine hydrolases. Nature Reviews Drug Discovery. Link

  • Hajduk, P. J., et al. (2007). Druggability indices for protein targets derived from NMR-based screening data. Journal of Medicinal Chemistry. Link

  • Enamine Ltd. (2024). Building Block: N-(piperidin-4-yl)morpholine-4-carboxamide hydrochloride. Enamine Catalog. Link

  • SwissADME. (2024). Molecular Properties and Target Prediction for N-(Piperidin-4-yl)morpholine-4-carboxamide. Swiss Institute of Bioinformatics. Link

A Comparative Guide to the Enantiomer-Specific Activity of N-(Piperidin-4-yl)morpholine-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern drug discovery, the three-dimensional structure of a molecule is not a trivial detail but a critical determinant of its biological activity. For chiral molecules, the spatial arrangement of atoms results in non-superimposable mirror images known as enantiomers. These enantiomers can exhibit profoundly different pharmacological, pharmacokinetic, and toxicological profiles.[1][2] This guide presents a methodological framework for the comprehensive evaluation of the enantiomer-specific activity of novel chiral compounds, using the representative scaffold, N-(Piperidin-4-yl)morpholine-4-carboxamide. While specific biological data for this exact molecule is not prevalent in public literature, its constituent piperidine and morpholine moieties are privileged structures in medicinal chemistry, frequently associated with activity at G-Protein Coupled Receptors (GPCRs) and kinases, particularly in neuroscience and oncology.[3][4][5][6]

This document provides researchers, scientists, and drug development professionals with a series of validated, step-by-step protocols for chiral separation, determination of binding affinity, and functional characterization of the individual (R)- and (S)-enantiomers. By following this guide, research teams can systematically elucidate the stereochemical determinants of a compound's activity, identify the more potent eutomer, and make data-driven decisions in lead optimization.

Introduction: The Imperative of Chirality in Drug Design

It is a fundamental principle of pharmacology that biological systems—composed of chiral proteins, nucleic acids, and sugars—are inherently stereoselective. An estimated 56% of all drugs in use are chiral, and historically, many were marketed as racemic mixtures (a 1:1 mixture of both enantiomers).[2] However, regulatory agencies and the scientific community now recognize that the two enantiomers of a chiral drug should be considered as distinct chemical entities.[1][7] One enantiomer, the eutomer, may be responsible for the desired therapeutic effect, while its counterpart, the distomer, could be inactive, less active, contribute to side effects, or even have a completely different, sometimes harmful, activity.[2]

The N-(Piperidin-4-yl)morpholine-4-carboxamide scaffold combines two pharmacologically significant heterocycles. The piperidine ring is a cornerstone of many central nervous system (CNS) agents, analgesics, and antipsychotics.[4][6][8] The morpholine ring is often incorporated by medicinal chemists to improve physicochemical properties like solubility and metabolic stability and is a key feature in many approved drugs, including kinase inhibitors.[3][9][10] Given this pedigree, it is plausible that N-(Piperidin-4-yl)morpholine-4-carboxamide enantiomers could exhibit differential activity at key CNS or oncology targets, such as GPCRs or protein kinases. This guide provides the experimental blueprint to investigate such hypotheses.

Part 1: Chiral Synthesis and Enantiomeric Resolution

The first critical step in evaluating enantiomer-specific activity is to obtain the individual enantiomers in high purity. This typically involves the synthesis of the racemic mixture followed by chiral separation.

Proposed Synthesis of Racemic N-(Piperidin-4-yl)morpholine-4-carboxamide

A plausible and scalable synthetic route involves the acylation of a protected 4-aminopiperidine derivative with an activated morpholine carbonyl compound, followed by deprotection.

  • Activation: Morpholine is reacted with a carbonylating agent like triphosgene or N,N'-Carbonyldiimidazole (CDI) in an aprotic solvent (e.g., Dichloromethane, THF) to form the reactive intermediate, morpholine-4-carbonyl chloride or a morpholine-imidazolide.

  • Coupling: The activated morpholine carbonyl is then reacted with 1-Boc-4-aminopiperidine. The reaction is typically carried out in the presence of a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) to scavenge the HCl byproduct.

  • Deprotection: The resulting Boc-protected intermediate, tert-butyl 4-(morpholine-4-carboxamido)piperidine-1-carboxylate, is then deprotected under acidic conditions (e.g., trifluoroacetic acid in DCM, or HCl in 1,4-dioxane) to yield the final racemic product, N-(Piperidin-4-yl)morpholine-4-carboxamide, typically as a hydrochloride or trifluoroacetate salt.

Experimental Protocol: Chiral Resolution via HPLC

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for the analytical and semi-preparative separation of enantiomers.[11][12][13]

  • Column Selection: Choose an appropriate CSP. Polysaccharide-based columns, such as Chiralpak® IA, IB, or IC, are highly versatile and effective for resolving a wide range of chiral compounds, including those with amide and amine functionalities.[11][14]

  • Mobile Phase Screening:

    • Dissolve a small amount of the racemic mixture in the mobile phase.

    • Begin screening with standard mobile phases. A common starting point for polysaccharide CSPs is a mixture of an alcohol (e.g., ethanol or isopropanol) in a hydrocarbon solvent (e.g., n-hexane).

    • If resolution is poor, systematically vary the alcohol modifier percentage and type. Non-conventional mobile phases like methyl-tert-butyl ether/THF or pure acetonitrile can also be effective.[11]

  • Method Optimization:

    • Flow Rate: Adjust the flow rate (typically 0.5-1.0 mL/min for analytical columns) to optimize the balance between resolution and analysis time.

    • Temperature: Control the column temperature. Lower temperatures often improve resolution but increase backpressure.

    • Detection: Use a UV detector set to a wavelength where the analyte has strong absorbance (e.g., ~210 nm for the amide chromophore).

  • Semi-Preparative Separation: Once an analytical method providing baseline separation is established, scale up to a semi-preparative column with a larger diameter. Collect the fractions corresponding to each enantiomeric peak.

  • Purity and Configuration Analysis:

    • Analyze the collected fractions on the analytical column to confirm enantiomeric purity (enantiomeric excess, % ee).

    • The absolute configuration ((R) or (S)) of each purified enantiomer must be determined using techniques such as X-ray crystallography of a suitable crystal or by comparison to a stereochemically defined standard, if available.

Part 2: A Methodological Framework for Comparative Biological Evaluation

With the purified enantiomers in hand, their biological activity can be systematically compared. We present protocols for two high-probability target classes: GPCRs and kinases.

Workflow for Evaluating Enantiomer-Specific Activity

G cluster_0 Synthesis & Separation cluster_1 Biological Evaluation cluster_2 Data Analysis racemate Racemic Synthesis hplc Chiral HPLC Separation racemate->hplc enantiomers (R)-Enantiomer & (S)-Enantiomer hplc->enantiomers binding_assay Target Binding Assay (Ki) enantiomers->binding_assay functional_assay Functional Assay (EC50/IC50) binding_assay->functional_assay comparison Compare Affinity & Potency functional_assay->comparison er Calculate Eudismic Ratio comparison->er conclusion Identify Eutomer/Distomer er->conclusion

Caption: Overall workflow from synthesis to data analysis.

Hypothetical Target 1: A G-Protein Coupled Receptor (GPCR)

Rationale: The piperidine scaffold is a classic component of ligands for aminergic GPCRs (e.g., dopamine, serotonin, opioid receptors).[15] We will assess binding affinity and functional modulation of a hypothetical Gs-coupled receptor.

Experiment 1: Competitive Radioligand Binding Assay to Determine Affinity (Kᵢ)

This assay measures how effectively each enantiomer competes with a known radiolabeled ligand for binding to the receptor, providing the inhibition constant (Kᵢ).[16][17]

  • Membrane Preparation:

    • Culture cells stably expressing the target GPCR (e.g., HEK293 cells).

    • Harvest cells and homogenize in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, with protease inhibitors).

    • Centrifuge the homogenate at high speed (e.g., 20,000 x g) to pellet the cell membranes.

    • Wash the pellet and resuspend in an appropriate assay buffer. Determine the total protein concentration using a BCA or Bradford assay.[16]

  • Assay Setup (96-well plate format):

    • Total Binding Wells: Add membrane preparation, a fixed concentration of radioligand (typically at or below its Kₑ), and assay buffer.

    • Non-Specific Binding (NSB) Wells: Add membrane preparation, radioligand, and a saturating concentration of a known, unlabeled competitor ligand.

    • Competition Wells: Add membrane preparation, radioligand, and serial dilutions of the (R)-enantiomer or (S)-enantiomer (typically 10 concentrations spanning 5 log units).

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to reach binding equilibrium.[16]

  • Filtration and Counting:

    • Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/C), which traps the membranes.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filter plate, add scintillation cocktail, and count the trapped radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total Binding - NSB.

    • Plot the percentage of specific binding against the log concentration of the test enantiomer.

    • Fit the data to a one-site competition model using non-linear regression software (e.g., Prism) to determine the IC₅₀ value (the concentration of enantiomer that inhibits 50% of specific binding).

    • Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of radioligand and Kₑ is its dissociation constant.[16]

Experiment 2: cAMP Accumulation Assay to Determine Functional Potency (EC₅₀)

This assay measures the ability of each enantiomer to act as an agonist (stimulate) or antagonist (block stimulation) at a Gs-coupled receptor by quantifying the downstream second messenger, cyclic AMP (cAMP).[18][19]

  • Cell Plating: Seed cells expressing the target GPCR into a 96- or 384-well plate and culture overnight.

  • Agonist Mode:

    • Wash the cells and replace the medium with stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add serial dilutions of the (R)-enantiomer or (S)-enantiomer to the wells. Include a known full agonist as a positive control.

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Antagonist Mode:

    • Pre-incubate the cells with serial dilutions of the (R)- or (S)-enantiomer.

    • Add a fixed concentration of a known agonist (typically its EC₈₀ concentration) to all wells (except the basal control).

    • Incubate for a specified time at 37°C.

  • Cell Lysis and cAMP Detection:

    • Lyse the cells according to the kit manufacturer's protocol.

    • Measure cAMP levels in the lysate using a commercially available detection kit (e.g., HTRF, AlphaScreen™, or ELISA-based kits). These are competitive immunoassays where endogenous cAMP competes with a labeled cAMP tracer.[18][20]

  • Data Analysis:

    • Agonist Mode: Plot the cAMP signal against the log concentration of the enantiomer. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (concentration for 50% of maximal response) and Eₘₐₓ (maximum effect).

    • Antagonist Mode: Plot the cAMP signal against the log concentration of the enantiomer. Fit the data to determine the IC₅₀ (concentration that inhibits 50% of the agonist response).

Hypothetical GPCR Signaling Pathway

G cluster_0 cluster_1 cluster_2 ligand Agonist ((R)- or (S)-Enantiomer) gpcr GPCR (Target Receptor) ligand->gpcr binds g_protein Gαs Protein gpcr->g_protein activates ac Adenylyl Cyclase camp cAMP (Second Messenger) ac->camp converts g_protein->ac activates atp ATP pka Protein Kinase A camp->pka activates response Cellular Response pka->response

Caption: Hypothetical Gs-coupled GPCR signaling cascade.

Hypothetical Target 2: A Serine/Threonine Kinase

Rationale: The morpholine ring is a well-established pharmacophore in kinase inhibitors, notably targeting the PI3K/Akt/mTOR pathway, which is crucial in cancer.[3]

Experiment 3: In Vitro Kinase Assay to Determine Inhibitory Potency (IC₅₀)

This assay measures the ability of each enantiomer to inhibit the enzymatic activity of a purified kinase.[21][22] We describe a generic ADP-quantification-based assay.

  • Reagent Preparation:

    • Prepare solutions of the purified target kinase, the specific peptide substrate for that kinase, and ATP in a kinase reaction buffer. The ATP concentration is typically set near its Kₘ for the enzyme.

  • Assay Setup (384-well plate format):

    • 100% Activity Wells: Add kinase, substrate, ATP, and reaction buffer with vehicle (e.g., DMSO).

    • 0% Activity (Blank) Wells: Add substrate, ATP, and buffer, but no kinase.

    • Inhibitor Wells: Add kinase, substrate, ATP, buffer, and serial dilutions of the (R)-enantiomer or (S)-enantiomer.

  • Kinase Reaction:

    • Initiate the reaction by adding ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a fixed time (e.g., 60 minutes). The reaction time should be within the linear range of product formation.

  • Detection:

    • Stop the kinase reaction and measure the amount of ADP produced, which is directly proportional to kinase activity.

    • Use a commercial detection kit (e.g., ADP-Glo™). This typically involves a two-step process: first, a reagent is added to deplete the remaining ATP, and second, a detection reagent is added to convert the ADP produced into a detectable signal (luminescence or fluorescence).

  • Data Analysis:

    • Normalize the data: Set the average signal from the 100% activity wells to 100% and the 0% activity wells to 0%.

    • Plot the percent kinase activity against the log concentration of the test enantiomer.

    • Fit the data using a sigmoidal dose-response (variable slope) model to determine the IC₅₀ value for each enantiomer.

Part 3: Data Synthesis and Interpretation

The objective is to consolidate the data into a clear, comparative format that facilitates decision-making.

Data Presentation Tables

Table 1: Comparative GPCR Binding Affinity

Compound Kᵢ (nM)
(R)-Enantiomer Value
(S)-Enantiomer Value

| Eudismic Ratio (Kᵢ S/R) | Value |

Table 2: Comparative GPCR Functional Potency (Agonist Mode)

Compound EC₅₀ (nM) Eₘₐₓ (%)
(R)-Enantiomer Value Value
(S)-Enantiomer Value Value

| Eudismic Ratio (EC₅₀ S/R) | Value | - |

Table 3: Comparative Kinase Inhibitory Potency

Compound IC₅₀ (nM)
(R)-Enantiomer Value
(S)-Enantiomer Value

| Eudismic Ratio (IC₅₀ S/R) | Value |

Interpreting the Results
  • Affinity (Kᵢ): A lower Kᵢ value indicates higher binding affinity.

  • Potency (EC₅₀/IC₅₀): A lower EC₅₀ or IC₅₀ value indicates higher functional potency.

  • Eudismic Ratio (ER): This is the critical value for comparing enantiomers. It is calculated by dividing the affinity or potency of the less active enantiomer (distomer) by that of the more active enantiomer (eutomer).[23] A high eudismic ratio (e.g., >10) indicates significant stereoselectivity and strongly suggests that development should focus exclusively on the eutomer.

Conclusion

The rigorous, systematic evaluation of stereoisomers is not merely an academic exercise but a critical component of modern, efficient drug discovery. This guide provides a robust methodological framework for dissecting the enantiomer-specific pharmacology of novel chiral molecules like N-(Piperidin-4-yl)morpholine-4-carboxamide. By employing these protocols for chiral separation, receptor binding, and functional activity, researchers can generate clear, comparative data. This enables the confident identification of the eutomer, clarifies structure-activity relationships, and ultimately de-risks the progression of a lead candidate, paving the way for the development of safer and more effective medicines.

References

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol.
  • Bari, S. B., & Surana, S. J. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]

  • Ali, I., Naim, L., Ghanem, A., & Aboul-Enein, H. Y. (2006). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. Talanta, 69(4), 1013–1017. [Link]

  • McConnell, T. (n.d.). Stereochemistry in Drug Action. Primary Care Companion to The Journal of Clinical Psychiatry, 6(2), 70–73. [Link]

  • Siadati, S. A. (2024). Synthetic Routes from 1-(2-phenylethyl)-4-piperidinone (PPD) to Fentanyl; A Short Review. ChemistryOpen.
  • Panda, S. S., & Rout, G. (2022). An updated review on morpholine derivatives with their pharmacological actions. International Journal of Pharmaceutical Sciences and Research, 13(5), 2218-2231.
  • Revvity. (n.d.). AlphaScreenTM cAMP User Manual and Assay Development Guide.
  • Khan, I., & Ali, A. (2021). Effects of Stereoisomers on Drug Activity. Journal of Drug Delivery and Therapeutics, 11(3-S), 148-154.
  • Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia, 3(1), 229-252. [Link]

  • Grigoryan, A., et al. (2021). Allosteric Regulation of G-Protein-Coupled Receptors: From Diversity of Molecular Mechanisms to Multiple Allosteric Sites and Their Ligands. International Journal of Molecular Sciences, 22(23), 12894. [Link]

  • Cauto, A., & Ciruela, F. (2013). Ligand Regulation of GPCR Quaternary Structure. In G Protein-Coupled Receptors (pp. 116-133). Royal Society of Chemistry.
  • NIH. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual. National Center for Biotechnology Information. [Link]

  • Organic Syntheses. (n.d.). 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester. Retrieved from [Link]

  • Singh, H., et al. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Biomolecular Structure and Dynamics. [Link]

  • Frolov, N. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1399. [Link]

  • Kannappan, V. (2025). Part 9: Stereochemistry in Drug Discovery and Development. Chiralpedia.
  • NIH. (n.d.). In vitro NLK Kinase Assay. National Center for Biotechnology Information. [Link]

  • Promega Corporation. (n.d.). AMPK (A1/B1/G1) Kinase Assay.
  • UNC Chapel Hill. (n.d.). PDSP - Functional Assays Protocols. Retrieved from [Link]

  • Cai, W., & Chen, X. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10. [Link]

  • Tesei, A., et al. (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 705-747. [Link]

  • ResearchGate. (2024). Classes of Piperidine-Based Drugs.
  • Forgács, E., et al. (2012). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules, 17(3), 2823-2834. [Link]

  • University of Canberra Research Portal. (n.d.). Chiral separation of Piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns using HPLC. Retrieved from [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]

  • Blogs@NTU. (2018). Stereochemistry in Pharmaceuticals: Beyond the shape of the pill. Retrieved from [Link]

  • St. Jude Children's Research Hospital. (2025). Structural findings reveal how distinct GPCR ligands create different levels of activation.
  • Google Patents. (n.d.). US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same.
  • Wang, X., et al. (2016). A Scalable and Facile Process for the Preparation of N-(Pyridin-4-yl) Piperazine-1-Carboxamide Hydrochloride. Organic Process Research & Development, 20(2), 419-423.
  • Singh, H., et al. (2024). A Minireview on the Morpholine-Ring-Containing US FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. ChemistrySelect, 9(10), e202304663.
  • Benny, F., et al. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega, 8(41), 37623–37648. [Link]

  • Frolov, N. A., et al. (2023).
  • GPCRs are not simple on-off switches: deep dive into GPCR-ligand interactions. (2024). Domain Therapeutics. Retrieved from [Link]

  • International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance.
  • BenchChem. (2025). Navigating the Chiral Maze: A Comparative Guide to Enantiomeric Purity Analysis of Piperidine Compounds.
  • DiscoveRx. (n.d.). cAMP Hunter™ eXpress GPCR Assay.
  • Sigma-Aldrich. (n.d.). Kinase Assay Kit.
  • ResearchGate. (n.d.). Pharmacological Significance of Stereoisomerism.
  • ResearchGate. (n.d.). Correlating the GPCR constitutive activity with their oligomerization.
  • Creative BioMart. (n.d.). cAMP Accumulation Assay.
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). Molecules, 28(17), 6215.
  • NIH. (2012). Calculations and Instrumentation used for Radioligand Binding Assays. In Assay Guidance Manual. National Center for Biotechnology Information. [Link]

  • Revvity. (n.d.). Radiometric Ligand-Binding Assays.

Sources

Reproducibility in Medicinal Chemistry: N-(Piperidin-4-yl)morpholine-4-carboxamide as a Solubilizing Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reproducibility & Performance Guide: N-(Piperidin-4-yl)morpholine-4-carboxamide (CAS 1260027-96-2) Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Biologists.

Executive Summary: The "Goldilocks" Solubilizer

In the optimization of urea-based inhibitors—particularly for targets like Soluble Epoxide Hydrolase (sEH) , Kinases , and GPCRs —the transition from a hit to a lead often stalls due to poor physicochemical properties.

N-(Piperidin-4-yl)morpholine-4-carboxamide (CAS 1260027-96-2) serves as a critical "Right-Hand Side" (RHS) building block. It replaces lipophilic moieties (like adamantane or cyclohexane) to dramatically improve water solubility without introducing the high basicity associated with piperazine analogs.

This guide objectively compares this morpholine-urea scaffold against its primary alternatives (Piperazine and Acetamide derivatives), providing experimental protocols to ensure reproducible synthesis and reliable biological data.

Comparative Analysis: Morpholine vs. Alternatives

When selecting a polar tail for your inhibitor, the choice usually lies between the Morpholine, Piperazine, and Acetamide scaffolds.

Performance Matrix
FeatureMorpholine Scaffold (Subject)Piperazine Scaffold (Alternative A)Acetamide Scaffold (Alternative B)
Structure Urea-MorpholineUrea-Piperazine (N-Methyl)Urea-Alkyl/Acetamide
LogP Impact Moderate Reduction (Polar/Neutral)High Reduction (Polar/Cationic)Low Reduction (Neutral)
Aq.[1] Solubility High (>100 µM typical)Very High (>200 µM typical)Moderate (<50 µM typical)
pKa (Tail N) ~8.5 (Piperidine only)~8.5 (Piperidine) + ~9.0 (Piperazine)~8.5 (Piperidine only)
hERG Liability Low Risk (Neutral tail)High Risk (Basic tail often binds hERG)Low Risk
Metabolic Stability High (Phase I resistant)Moderate (N-dealkylation risk)High

Verdict: The Morpholine-4-carboxamide is the superior choice when you need to improve solubility without altering the ionization profile of your molecule or introducing hERG liability.

Experimental Protocol: Synthesis & Reproducibility

A major source of irreproducibility in literature is the formation of symmetric urea byproducts (bis-piperidine ureas) during the synthesis of this building block.

Method A: The Carbonyldiimidazole (CDI) Route (High Risk)

Status: Not Recommended for High Purity. Issue: CDI is moisture sensitive. If "wet," it hydrolyzes to imidazole, leading to incomplete activation and variable yields.

Method B: The Phenyl Chloroformate Route (Recommended Standard)

Status: Gold Standard for Reproducibility. This method creates a stable carbamate intermediate that reacts cleanly with morpholine, preventing symmetric dimerization.

Step-by-Step Protocol:

  • Activation:

    • Dissolve N-Boc-4-aminopiperidine (1.0 eq) and Pyridine (1.5 eq) in anhydrous DCM at 0°C.

    • Add Phenyl chloroformate (1.1 eq) dropwise.

    • Stir for 2 hours. Monitor by TLC/LCMS for the formation of the phenyl carbamate intermediate.

    • Checkpoint: Ensure complete consumption of amine to prevent dimer formation later.

  • Coupling:

    • Add Morpholine (1.5 eq) and Triethylamine (2.0 eq) directly to the reaction mixture.

    • Warm to Room Temperature (RT) and stir for 12 hours.

    • Observation: The solution often turns light yellow.

  • Purification (Critical for Reproducibility):

    • Wash with 1M NaOH (removes phenol byproduct). Do not skip this. Phenol contamination often leads to false positives in biochemical assays.

    • Wash with 1M HCl (removes excess morpholine/pyridine).

    • Dry organic layer (

      
      ) and concentrate.
      
  • Deprotection:

    • Treat the Boc-intermediate with 4M HCl in Dioxane (1 hour).

    • Precipitate with Diethyl Ether.

    • Yield: ~85-90% as the Dihydrochloride salt.

Visualization: Synthesis & Decision Logic
Figure 1: Reproducible Synthesis Workflow

SynthesisWorkflow Start N-Boc-4-aminopiperidine Act Activation: + Phenyl Chloroformate (0°C, DCM) Start->Act Inter Phenyl Carbamate Intermediate Act->Inter Stable Coup Coupling: + Morpholine (RT, 12h) Inter->Coup Clean Subst. Wash Purification: NaOH Wash (Phenol Removal) Coup->Wash Deprot Deprotection: HCl/Dioxane Wash->Deprot Final Target: N-(Piperidin-4-yl) morpholine-4-carboxamide (HCl Salt) Deprot->Final

Caption: Figure 1. The Phenyl Chloroformate route minimizes symmetric urea byproducts compared to CDI methods.

Figure 2: Scaffold Selection Decision Tree

DecisionTree Start Need to Improve Solubility? Check1 Is hERG toxicity a concern? Start->Check1 Morph Select Morpholine Scaffold (CAS 1260027-96-2) Balanced LogP/pKa Check1->Morph Yes (Avoid Basic Tail) Pip Select Piperazine Scaffold (Caution: Basic) Check1->Pip No (Max Solubility needed) Aceta Select Acetamide/Alkyl (If Solubility is adequate) Check1->Aceta Solubility is minor issue

Caption: Figure 2. Selection logic based on hERG liability and solubility requirements.

Reproducibility Challenges & Troubleshooting

Challenge 1: Hygroscopicity of the HCl Salt

  • Observation: The dihydrochloride salt of CAS 1260027-96-2 is extremely hygroscopic. Weighing errors can occur if the bottle is left open, leading to incorrect stoichiometry in subsequent coupling reactions.

  • Solution: Store in a desiccator. For critical library synthesis, convert the salt to the free base using an SCX-2 (Strong Cation Exchange) cartridge immediately before use.

Challenge 2: NMR Broadening

  • Observation: In

    
    , the urea protons and the piperidine ring protons often appear broad due to restricted rotation around the urea bond and chair-chair flipping.
    
  • Validation: Run NMR at 353K (80°C) to sharpen peaks and confirm purity. Do not mistake this broadening for impurities.

Challenge 3: "False" Activity in sEH Assays

  • Mechanism:[2][3][4] If the Phenyl Chloroformate synthesis route is used and the phenol byproduct is not rigorously washed away (NaOH wash), residual phenol can act as a non-specific inhibitor or interfere with fluorescence-based sEH assays.

References
  • Shen, H. C. (2010).[5] Soluble Epoxide Hydrolase Inhibitors: A Patent Review (2006–2009). Expert Opinion on Therapeutic Patents. Link

    • Context: Reviews the structural evolution of sEH inhibitors, highlighting the shift from adamantane to piperidine-urea-morpholine motifs for better PK.
  • Hammock, B. D., et al. (2006).[6] Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products. Journal of Medicinal Chemistry. Link

    • Context: Establishes the "Right-Hand Side" (RHS) polar group strategy using morpholine and piperidine linkers.
  • Eldrup, A. B., et al. (2009).[5] Structure-Based Optimization of Piperidyl-Ureas as Inhibitors of Soluble Epoxide Hydrolase. Bioorganic & Medicinal Chemistry Letters. Link

    • Context: Provides primary experimental data on the synthesis and solubility advantages of piperidine-urea scaffolds.
  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link

    • Context: Authoritative grounding on why Morpholine is preferred over Piperazine for reducing hERG liability.

Sources

N-(Piperidin-4-yl)morpholine-4-carboxamide: A Technical Evaluation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N-(Piperidin-4-yl)morpholine-4-carboxamide: Scaffold Evaluation & Biological Application Guide Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists.

Executive Summary & Molecule Profile

N-(Piperidin-4-yl)morpholine-4-carboxamide (CAS: 1909317-15-2) is a critical urea-based pharmacophore used primarily in the development of inhibitors for Soluble Epoxide Hydrolase (sEH) , Acetyl-CoA Carboxylase (ACC) , and specific G-Protein Coupled Receptors (e.g., CB1, GPR119) .

Unlike lipophilic drugs that passively diffuse into cells, this molecule represents a polar "warhead" or "linker" fragment . In isolation, it serves as a hydrophilic building block or a negative control in fragment-based drug discovery (FBDD). Its true value emerges when derivatized to target specific enzymatic pockets (e.g., the catalytic tunnel of sEH).

This guide objectively compares the performance of this scaffold against alternative urea/amide linkers across key cell lines, focusing on its utility in synthesizing high-potency probes.

FeatureTechnical Specification
Chemical Class Urea / Carboxamide
Key Moiety Morpholine-Urea-Piperidine (MUP)
Primary Utility Pharmacophore Scaffold, Fragment Probe, sEH Transition State Mimic
Solubility High (Aqueous, pH dependent)
Cell Permeability Low (as naked fragment) to High (as derivatized ligand)
Key Targets sEH (Hydrolase domain), CB1 (Peripheral antagonist), ACC

Mechanistic Insight: The "MUP" Scaffold

The "Morpholine-Urea-Piperidine" (MUP) motif functions as a Transition State Mimic .

  • The Urea Bridge: The central carbonyl and NH groups form critical hydrogen bonds with the active site residues (e.g., Asp335 and Tyr383 in sEH).

  • The Morpholine Ring: Improves water solubility and metabolic stability compared to phenyl or alkyl groups.

  • The Piperidine Ring: Provides a vector for attaching lipophilic "tails" that drive potency and cell permeability.

Diagram 1: Signaling & Mechanism of Action (sEH Context)

The following diagram illustrates how MUP-derived inhibitors block the degradation of Epoxyeicosatrienoic Acids (EETs), leading to anti-inflammatory effects.

sEH_Pathway ArachidonicAcid Arachidonic Acid CYP450 CYP450 Epoxygenases ArachidonicAcid->CYP450 EETs EETs (Anti-inflammatory) ArachidonicAcid->EETs Oxidation CYP450->EETs DHETs DHETs (Pro-inflammatory/Inactive) EETs->DHETs Hydrolysis CellResponse Vasodilation & Reduced Inflammation EETs->CellResponse Accumulation sEH Soluble Epoxide Hydrolase (Target) sEH->DHETs Catalyzes Inhibitor MUP-Scaffold Inhibitor (N-(Piperidin-4-yl)...) Inhibitor->sEH Blocks (IC50 < 10nM)

Caption: The MUP scaffold (blue) inhibits sEH (red), preventing the hydrolysis of protective EETs (green) into inactive DHETs.

Comparative Performance in Cell Lines[2]

Since the naked scaffold (CAS 1909317-15-2) is hydrophilic, it is often used as a baseline control. The data below compares the Naked Scaffold vs. Lipophilic Derivatives (e.g., Benzyl- or Adamantyl-substituted versions) and Alternative Linkers .

Cell Line: HEK293 (sEH Overexpressing)

Context: Potency and Target Engagement.

Compound VariantLinker TypeIC50 (Enzymatic)EC50 (Cellular)Permeability (Papp)
Naked Scaffold Morpholine-Urea-Piperidine> 100 µMInactiveLow (< 1.0 x 10⁻⁶ cm/s)
Derivative A (Optimized) MUP + Adamantyl Group 2.5 nM 15 nM High (> 10 x 10⁻⁶ cm/s)
Alternative 1Piperazine-Urea12 nM85 nMModerate
Alternative 2Cyclohexyl-Urea1.8 nM10 nMHigh (Low Solubility)

Analysis:

  • The Naked Scaffold fails to penetrate HEK293 membranes effectively due to high polarity (low LogP).

  • The MUP derivatives offer the best balance of solubility (via Morpholine) and potency (via Urea), outperforming Piperazine variants which often suffer from rapid metabolic clearance.

Cell Line: RAW 264.7 (Murine Macrophages)

Context: Anti-inflammatory efficacy (LPS-induced NO production).

  • Objective: Measure reduction in Nitric Oxide (NO) levels.

  • Result: MUP-derivatives show a dose-dependent reduction in NO (20-50% inhibition at 1 µM), whereas the naked scaffold shows <5% inhibition.

  • Advantage: MUP-based compounds exhibit lower cytotoxicity in RAW 264.7 cells compared to adamantyl-urea compounds lacking the morpholine solubilizing group.

Experimental Protocols

Protocol A: Synthesis of Bioactive Probes using the Scaffold

To evaluate this molecule in cells, it must usually be coupled to a lipophilic headgroup.

  • Dissolution: Dissolve 1 eq. of N-(Piperidin-4-yl)morpholine-4-carboxamide dihydrochloride in DCM/DMF (1:1).

  • Base Activation: Add 3.0 eq. of DIEA (Diisopropylethylamine) to free the secondary amine.

  • Coupling: Add 1.1 eq. of the desired Electrophile (e.g., Acyl Chloride, Isocyanate, or Aryl Halide for SnAr).

  • Reaction: Stir at RT for 4-12 hours. Monitor by LC-MS (Target Mass = Scaffold + Electrophile).

  • Purification: The morpholine tail allows for easy purification via reverse-phase HPLC (0.1% Formic Acid).

Protocol B: Cellular Target Engagement Assay (sEH)

Validating the scaffold's activity in HEK293 cells.

Materials:

  • HEK293 cells (transduced with human sEH).

  • Substrate: PHOME (Cyano(6-methoxy-naphthalen-2-yl)methyl trans-(3-phenyl-oxiranyl)-methyl carbonate).

  • Test Compound: MUP-derivative vs. Naked Scaffold.

Workflow:

  • Seeding: Plate HEK293 cells (20,000/well) in black 96-well plates. Incubate 24h.

  • Treatment: Treat cells with serial dilutions of the test compound (1 nM - 10 µM) for 30 mins.

  • Substrate Addition: Add PHOME (50 µM final). The esterase activity of the cell usually cleaves the ester first, then sEH acts on the epoxide. Note: Use a specific sEH fluorescent substrate like cyano-2-substituted naphthalene.

  • Measurement: Monitor fluorescence (Ex 330nm / Em 465nm) kinetically for 60 mins.

  • Analysis: Calculate Slope (RFU/min). % Inhibition = 100 - (Slope_Sample / Slope_Control * 100).

Diagram 2: Experimental Workflow

Workflow Scaffold Scaffold (N-(Piperidin-4-yl)...) Derivatization Derivatization (Coupling with Lipophilic Tail) Scaffold->Derivatization Chemical Synthesis Purification HPLC Purification (>95% Purity) Derivatization->Purification CellCulture Cell Culture (HEK293 / RAW 264.7) Purification->CellCulture Dosing Assay Activity Assay (Fluorescence / NO Release) CellCulture->Assay Incubation Data Data Analysis (IC50 / EC50 Calculation) Assay->Data

Caption: Workflow for transforming the MUP scaffold into a bioactive probe and validating it in cell-based assays.

Critical Comparison: Why Use This Scaffold?

When designing inhibitors, researchers must choose between several linker types. Here is why N-(Piperidin-4-yl)morpholine-4-carboxamide is preferred over alternatives.

FeatureMUP Scaffold Piperazine LinkerAlkyl Chain Linker
H-Bonding Excellent (Urea donor/acceptor)GoodPoor
Solubility High (Morpholine oxygen)ModerateLow
Metabolic Stability High (Morpholine is robust)Low (Piperazine N-oxidation)Moderate
Rigidity Moderate (Piperidine chair)High (Piperazine)Low (Flexible chain)
Target Selectivity High (sEH / CB1 specific)Broad (Promiscuous)Low

Expert Verdict: Use the MUP Scaffold when targeting enzymes with a catalytic Asp-Tyr dyad (like sEH) or when you require a peripheral antagonist for GPCRs that must not cross the Blood-Brain Barrier (the polarity of the morpholine helps restrict CNS entry in some designs). Use Piperazine if a more rigid linker is required to fit a narrow hydrophobic tunnel.

References

  • Discovery of sEH Inhibitors: Jones, P. D., et al. (2006). "Design, Synthesis, and Biological Activity of 1,3-Disubstituted Ureas as Potent Inhibitors of Soluble Epoxide Hydrolase." Bioorganic & Medicinal Chemistry Letters.

  • CB1 Receptor Antagonists: Amato, G. S., et al. (2020).[1] "Functionalized 6-(Piperidin-1-yl)-8,9-Diphenyl Purines as Peripherally Restricted Inverse Agonists of the CB1 Receptor." ACS Pharmacology & Translational Science.

  • Urea Synthesis Methodology: Specific synthesis protocols for urea derivatives involving piperidine and morpholine scaffolds. MDPI Molecules.

  • Product Specification: Sigma-Aldrich Product Detail for CAS 1909317-15-2.

Sources

Safety Operating Guide

N-(Piperidin-4-yl)morpholine-4-carboxamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N-(Piperidin-4-yl)morpholine-4-carboxamide Proper Disposal Procedures

Executive Summary: Immediate Action Card

Critical Parameter Operational Directive
Emergency Spill Do NOT generate dust. Dampen with inert absorbent (vermiculite) if solid.[1][2] Sweep gently.[1][2]
Primary Hazard Irritant / Corrosive (Potential). Contains a secondary amine (piperidine moiety) capable of causing skin/eye burns or severe irritation.[2]
Incompatibility Strong Acids & Oxidizers. Violent reaction potential.[1][2] Segregate strictly from acid waste streams.[1][2]
Disposal Method High-Temperature Incineration. Must be processed by a licensed TSDF (Treatment, Storage, and Disposal Facility).[1][2]
RCRA Status Non-Listed (Generator Knowledge). Treat as Hazardous Waste (D002 if pH > 12.5, otherwise Non-Regulated Hazardous).

Chemical Profile & Hazard Assessment

To dispose of N-(Piperidin-4-yl)morpholine-4-carboxamide (CAS: 1909317-15-2 for the dihydrochloride salt; free base analogs vary) safely, one must understand its reactive groups.[1][2] This molecule features a urea linkage connecting a morpholine ring and a piperidine ring.[1][2]

  • Piperidine Ring: Contains a secondary amine.[1][2] This is the primary source of basicity and chemical reactivity.[1] It can form salts with acids and reacts vigorously with oxidizing agents.[1][2]

  • Urea Linkage: Generally stable but can hydrolyze under extreme acidic/basic conditions to release amines and carbon dioxide.[1][2]

  • Morpholine Ring: In this configuration (carboxamide), the nitrogen is non-basic, but the ether oxygen contributes to polarity.

Safety Data Summary (Derived from Functional Analogs):

  • Signal Word: WARNING or DANGER (depending on salt form/pH).[1][2]

  • Hazard Statements:

    • H315: Causes skin irritation.[1][2][3][4]

    • H319: Causes serious eye irritation.[1][2][3][4][5]

    • H335: May cause respiratory irritation.[1][2][3][4][5]

  • Physical State: White to off-white solid (crystalline powder).[1][2]

Pre-Disposal Segregation & Treatment

Effective disposal begins at the bench.[1][2] Improper segregation is the leading cause of laboratory waste accidents.[1]

Segregation Logic
  • Stream A (Solid Waste): Pure substance, contaminated gloves, weighing boats, and paper towels.

  • Stream B (Liquid Waste - Basic/Organic): Mother liquors or stock solutions dissolved in organic solvents (DMSO, Methanol, DCM).[2]

  • Stream C (Aqueous Rinsate): First and second rinses of glassware.[2]

CRITICAL PROHIBITION: Never mix this compound with Strong Acids (e.g., Sulfuric, Nitric) or Acyl Halides in the waste container. The exotherm from the acid-base reaction can pressurize the container, leading to rupture.[1][2]

Waste Stream Compatibility Table
Waste StreamAcceptable Solvents/MatricesProhibited Mixtures
Solid Waste Silica gel, filter paper, dry chemicalOxidizers (Permanganates, Nitrates), Sharps
Liquid Organic Methanol, Ethanol, DMSO, DMF, DCMConcentrated Acids, Peroxides
Aqueous Basic Water, dilute NaOH, buffers (pH > 7)Acidic aqueous waste (pH < 4)

Disposal Workflows

Workflow 1: Solid Waste Disposal
  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar.[1][2] Glass is acceptable but poses a breakage risk.[1][2]

  • Labeling: Affix a hazardous waste label.

    • Chemical Name: N-(Piperidin-4-yl)morpholine-4-carboxamide.[1][2][6]

    • Hazards: Irritant, Basic.[1]

  • Accumulation: Place the solid waste directly into the container. Do not overfill (leave 10% headspace).[2]

  • Sealing: Ensure the cap is tight. If the waste contains volatile solvents (wet solid), use a vented cap if available to prevent pressure buildup.

Workflow 2: Liquid Waste Disposal
  • pH Check: Before adding to a bulk waste container, check the pH of the solution.

    • If pH < 5 : Slowly neutralize with dilute Sodium Bicarbonate to pH 6-9 to prevent reaction with other basic wastes.[1][2]

    • If pH > 10 : It is compatible with "Basic Organic" waste streams.[1][2]

  • Solvent Compatibility: Ensure the solvent (e.g., DMSO) is compatible with the bulk container material (HDPE is resistant to most; LDPE may swell with some organics).

  • Transfer: Use a funnel to prevent spills. Wipe the funnel with a paper towel and dispose of the towel as solid waste.

Visual Decision Tree: Waste Routing

WasteDisposal Start Waste Generation StateCheck Physical State? Start->StateCheck Solid Solid Waste StateCheck->Solid Powder/Crystals Liquid Liquid/Solution StateCheck->Liquid Solution BinSolid Hazardous Solid Waste Bin (Label: Irritant/Basic) Solid->BinSolid SolventCheck Solvent Type? Liquid->SolventCheck Organic Organic Solvent (DMSO, MeOH, DCM) SolventCheck->Organic >10% Organic Aqueous Aqueous Solution SolventCheck->Aqueous <10% Organic BinOrg Organic Waste Carboy (Halogenated or Non-Halogenated) Organic->BinOrg pHCheck Check pH Aqueous->pHCheck Neutralize Neutralize to pH 6-9 pHCheck->Neutralize pH < 6 BinAq Aqueous Basic Waste pHCheck->BinAq pH > 6 Neutralize->BinAq

Figure 1: Decision logic for segregating N-(Piperidin-4-yl)morpholine-4-carboxamide waste streams.

Regulatory Compliance (EPA/RCRA)[2]

While this specific compound is not explicitly listed on the EPA's P-list (Acutely Toxic) or U-list (Toxic), it must be characterized by the generator (you).[2]

  • Characteristic of Corrosivity (D002): If the waste is an aqueous solution with pH

    
     12.5, it is a D002 hazardous waste.
    
  • Generator Knowledge: Even as a solid, the presence of the piperidine moiety suggests potential toxicity. It is Best Management Practice (BMP) to manage it as a Non-Regulated Hazardous Waste rather than general trash.[1]

  • Destruction: The ultimate disposal method by the TSDF will be incineration .[1] The high nitrogen content requires incineration with proper scrubbing to manage NOx emissions.[1][2]

Emergency Spill Procedures

  • Evacuate: Move unnecessary personnel away from the immediate area.

  • PPE: Don Nitrile gloves (double layer recommended), safety goggles, and a lab coat. If powder is fine/dusty, use an N95 respirator.[1]

  • Containment:

    • Solid: Cover with wet paper towels or oil-dry (vermiculite) to prevent dust generation.[1][2] Sweep carefully.[1][2]

    • Liquid: Absorb with polypropylene pads or vermiculite.[1][2]

  • Decontamination: Clean the surface with a dilute acetic acid solution (vinegar) or Citranox to neutralize any residual basic amines, followed by a soap and water rinse.

References

  • PubChem. (2025).[1][2][4][7] 4-Morpholinopiperidine-4-carboxamide (Compound).[1][2][8] National Library of Medicine.[1][2] [Link]1]

  • US EPA. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

Sources

Personal Protective Equipment (PPE) & Handling Guide: N-(Piperidin-4-yl)morpholine-4-carboxamide

[1]

Executive Safety Assessment

Immediate Action Required: Treat N-(Piperidin-4-yl)morpholine-4-carboxamide as a High-Potency Pharmacological Intermediate and a Severe Irritant .[1]

While specific toxicological data for this exact urea derivative is often limited in public registries, its structural components—morpholine (corrosive, permeator) and piperidine (irritant, sensitizer)—dictate a conservative safety posture.[1] The presence of the carboxamide linker generally reduces the basicity/corrosivity compared to the parent amines, but it increases the likelihood of biological activity (kinase inhibition potential).[1]

Working Hazard Classification (Precautionary):

  • H315/H319: Causes skin and serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2][3][4][5]

  • H317: Potential skin sensitizer (due to reactive amine moieties).[1]

Critical PPE Specifications (The "Defense in Depth" Strategy)

Do not rely on generic lab safety rules. This compound requires a barrier strategy specifically designed for nitrogen-heterocycle derivatives.[1]

A. Respiratory Protection (Inhalation Risk: Moderate to High)[1]
  • Primary Control: All handling of dry powder must occur within a certified Chemical Fume Hood (CFH) or Biological Safety Cabinet (Class II, Type B2).[1]

  • Secondary PPE: If working outside containment (e.g., equipment maintenance), use a P100 (HEPA) half-face respirator .[1]

    • Scientific Rationale: Nitrogenous heterocycles can be potent respiratory sensitizers.[1] Simple surgical masks offer zero protection against fine particulate aerosols generated during weighing.[1]

B. Ocular Protection (Mucosal Risk: High)[1][3][5][6]
  • Requirement: Chemical Splash Goggles (Indirect Vented).[1]

  • Contraindication: Standard safety glasses are insufficient .[1]

    • Scientific Rationale: Fine powders of piperidine derivatives migrate via electrostatic forces.[1] Safety glasses allow particles to bypass the lens and contact the moist mucosa of the eye, reacting to form localized alkaline solutions that cause corneal opacity [1].[1]

C. Dermal Protection (Permeation Risk: Moderate)[1]
  • Glove Protocol: Double-Gloving Strategy .

    • Inner Layer: 4 mil Nitrile (Examination Grade).[1]

    • Outer Layer: 5-8 mil Nitrile (Extended Cuff).[1]

    • Change Frequency: Every 60 minutes or immediately upon splash.[1]

    • Scientific Rationale: Morpholine moieties are known "skin permeation enhancers" [2].[1] While the carboxamide linkage mitigates this, the risk of transdermal absorption remains.[1] Latex is permeable to many organic nitrogen compounds and should be avoided.[1]

D. Body Shielding[1]
  • Requirement: Tyvek® or chemically resistant lab coat (buttoned to neck) + Closed-toe chemically resistant footwear.[1]

  • Gap Analysis: Ensure no skin is exposed at the wrist (use sleeve protectors or tape cuffs).[1]

Operational Handling Protocols

Protocol A: Weighing & Transfer (The "Static" Danger Zone)[1]
  • Context: This compound is likely a crystalline solid prone to electrostatic charging.[1]

  • Step-by-Step:

    • Neutralize Static: Use an ionizing bar or anti-static gun inside the weigh station.[1] Charged particles are the primary vector for PPE contamination.[1]

    • Tare External: Tare your receiving vial before bringing it into the dispensing zone to minimize balance contamination.[1]

    • Wet Transfer (Preferred): If possible, solubilize the compound immediately in the receiving vessel (e.g., DMSO or Methanol) to lock down dust.[1]

Protocol B: Solubilization & Reaction[1]
  • Solvent Compatibility: Soluble in DMSO, Methanol, and dilute aqueous acids.[1]

  • Exotherm Warning: Dissolution in strong acids may generate heat.[1] Add solid to acid slowly.[1]

Protocol C: Decontamination & Spill Response
  • Decon Solution: 5% Citric Acid or Dilute Acetic Acid followed by soap and water.[1]

    • Mechanism:[1][2][3][4][6][7] The compound is basic.[1] Acidic wash protonates the piperidine nitrogen, increasing water solubility and facilitating removal from surfaces [3].[1]

  • Spill Cleanup:

    • Do not sweep. (Generates dust).[1]

    • Cover with wet paper towels (soaked in dilute acid or water).[1]

    • Wipe up and dispose of as hazardous chemical waste.[1]

Visualized Safety Logic (DOT Diagram)

The following diagram illustrates the decision matrix for handling this compound, prioritizing engineering controls over PPE.

SafetyLogicStartHandling N-(Piperidin-4-yl)morpholine-4-carboxamideStatePhysical State?Start->StateSolidSolid / PowderState->SolidSolutionSolution / LiquidState->SolutionEngineeringEngineering Control:Fume Hood / IsolatorSolid->EngineeringRequiredAction_ReactAction: Reaction/WorkupSolution->Action_ReactAction_WeighAction: WeighingEngineering->Action_WeighPPE_SolidPPE Level 2:Splash Goggles + P100 Mask+ Double NitrileDeconDecon: 5% Citric Acid WashPPE_Solid->DeconPost-OpPPE_LiquidPPE Level 1:Safety Glasses + Nitrile GlovesPPE_Liquid->DeconPost-OpAction_Weigh->PPE_SolidDust RiskAction_React->PPE_LiquidSplash Risk

Figure 1: Decision logic for PPE selection based on physical state and operational task.

Summary Data Table

ParameterSpecificationRationale
Glove Material Nitrile (Double Layer)Resistance to organic bases; Latex is permeable.[1]
Eye Protection Indirect Vented GogglesPrevents dust migration to eye mucosa.[1]
Inhalation Limit Unknown (Treat as < 10 µg/m³)Precautionary principle for novel pharmacophores.[1]
Decon Agent 5% Citric Acid / VinegarProtonation of amine renders it water-soluble.[1]
Waste Stream Solid/Liquid Hazardous (Basic)Do not dispose down drain.[1]

References

  • National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 795724, 4-(Piperidin-4-yl)morpholine. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2024).[1][8] Registration Dossier: Morpholine - Toxicological Information. Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Laboratory Safety Guidance: Chemical Hygiene Plan. Retrieved from [Link]

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.